molecular formula C23H27BrFNO2 B1662478 Ro 48-8071 CAS No. 161582-11-2

Ro 48-8071

货号: B1662478
CAS 编号: 161582-11-2
分子量: 448.4 g/mol
InChI 键: CMYCCJYVZIMDFU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ro 48-8071 is an aromatic ketone that is 2-fluoro-4'-bromobenzophenone in which the hydrogen at position 4 (meta to the fluoro group) is replaced by a 6-[methyl(prop-2-en-1-yl)amino]hexyl}oxy group. An inhibitor of lanosterol synthase. It has a role as an EC 5.4.99.7 (lanosterol synthase) inhibitor and an antineoplastic agent. It is an aromatic ketone, an aromatic ether, a member of monofluorobenzenes, a member of bromobenzenes, a tertiary amino compound and an olefinic compound. It is functionally related to a benzophenone. It is a conjugate base of a this compound(1+).
a cholesterol synthesis inhibitor;  structure in first source

属性

IUPAC Name

(4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYCCJYVZIMDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870077
Record name Ro 48-8071
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161582-11-2
Record name (4-Bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161582-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 48-8071
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161582112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R048-8071
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ro 48-8071
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ro-48-8071
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDR69X9Q9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Molecular Target of Ro 48-8071: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 48-8071 is a potent and specific inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase (LSS). This enzyme catalyzes a critical, rate-limiting step in the cholesterol biosynthesis pathway: the cyclization of 2,3-oxidosqualene to form lanosterol, the first sterol in this pathway. By inhibiting OSC, this compound effectively blocks the de novo synthesis of cholesterol and other downstream sterols. This targeted action has led to its investigation as a cholesterol-lowering agent and, more extensively, as a potential therapeutic for various cancers that exhibit a dependency on cholesterol metabolism for proliferation and survival. This guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways.

Primary Molecular Target: 2,3-Oxidosqualene Cyclase (OSC)

The primary and well-established molecular target of this compound is the enzyme 2,3-oxidosqualene cyclase (OSC), also referred to as lanosterol synthase (LSS). OSC is a key enzyme in the cholesterol biosynthesis pathway, which is responsible for the production of cholesterol and other essential sterols.[1][2][3][4]

Function of OSC: OSC catalyzes the complex cyclization of a linear substrate, 2,3-monoepoxysqualene (also known as 2,3-oxidosqualene), into the tetracyclic sterol, lanosterol.[1][3][4] This is a crucial step that commits the pathway to the formation of sterols.

Mechanism of Inhibition: this compound acts as a potent inhibitor of OSC. Molecular modeling and photoaffinity labeling studies have suggested that this compound binds at the junction between the central cavity and the substrate entry channel of the enzyme, thereby blocking the access of the natural substrate, 2,3-oxidosqualene, to the active site.[5] The crystal structure of human OSC in complex with this compound has been resolved, providing detailed insights into the inhibitor-enzyme interaction.[6]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against its target, OSC, and its effects on cell viability have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.

Target/Cell LineAssay TypeIC50 ValueReference
Enzyme Inhibition
2,3-Oxidosqualene Cyclase (OSC)Enzyme Inhibition Assay~6.5 nM[7][8]
Cholesterol Synthesis in HepG2 cellsCellular Assay~1.5 nM[7][8]
Cancer Cell Viability
Breast Cancer
BT-474Cell Viability (48h)6.06 ± 0.23 µM[9]
T47-DCell Viability (48h)7.76 ± 0.29 µM[9]
MCF-7Cell Viability (48h)6.34 ± 0.34 µM[9]
MDA-MB-231 (TNBC)Cell Viability (48h)~10 µM[10]
BT20 (TNBC)Cell Viability (48h)~10 µM[10]
Prostate Cancer
LNCaP (hormone-dependent)Cell Viability~10 µM[11]
PC-3 (castration-resistant)Cell Viability~10 µM[11]
DU145 (castration-resistant)Cell Viability~10 µM[11]
Pancreatic Cancer
PANC-1Cell Viability (48h)Not specified, effective at 10 µM[1]
Colon Cancer
DLD-1Cell Viability (48h)3.3 µM[2]
LoVoCell Viability (48h)4.3 µM[2]
Lung Cancer
H69ARCell Viability (48h)13.68 µM[2]
NCI-H23Cell Viability (48h)10.3 µM[2]
A549Cell Viability (48h)10.1 µM[2]
Ovarian Cancer
OVCAR-3Cell Viability (48h)11.3 ± 0.3 µM[12]
SK-OV-3Cell Viability (48h)12.7 ± 0.5 µM[12]
Endometrial Cancer
IshikawaCell Viability0.968 µM[13]
KLECell Viability6.478 µM[13]

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is a widely used method to assess the effect of compounds on cell proliferation and viability.[9][12][14]

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 4,000-8,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which reflects cell number.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.[11][14]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Xenograft Tumor Studies

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.[12][15]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flanks of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 20-40 mg/kg/day) or vehicle control via a suitable route (e.g., intraperitoneal injection).

  • Monitoring and Endpoint: Monitor tumor growth and the general health of the animals (including body weight) throughout the study. The study is terminated when tumors in the control group reach a specified size, and tumors are excised for further analysis (e.g., immunohistochemistry for apoptosis markers like TUNEL).

Visualizations: Pathways and Workflows

Cholesterol Biosynthesis Pathway and Inhibition by this compound

Cholesterol_Biosynthesis cluster_upstream Upstream Pathway cluster_target Target Step cluster_downstream Downstream Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (Statins target) FPP Farnesyl Pyrophosphate Mevalonate->FPP Multiple steps Squalene Squalene FPP->Squalene Squalene synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase OSC 2,3-Oxidosqualene Cyclase (OSC) Oxidosqualene->OSC Lanosterol Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple steps OSC->Lanosterol Ro488071 This compound Ro488071->OSC Inhibits

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of 2,3-oxidosqualene cyclase (OSC) by this compound.

Downstream Signaling Effects of this compound in Cancer Cells

Downstream_Signaling cluster_mapk MAPK Signaling cluster_cell_cycle Cell Cycle Regulation Ro488071 This compound OSC OSC Inhibition Ro488071->OSC Cholesterol Decreased Cholesterol Biosynthesis OSC->Cholesterol ERK p-ERK1/2 Cholesterol->ERK Inactivation JNK p-JNK Cholesterol->JNK Inactivation G1_arrest G1 Phase Arrest Cholesterol->G1_arrest ERK_path ERK Pathway (Proliferation, Survival) ERK->ERK_path JNK_path JNK Pathway (Apoptosis) JNK->JNK_path Proliferation Cell Proliferation ERK_path->Proliferation Promotes Apoptosis Apoptosis JNK_path->Apoptosis Promotes G1_arrest->Proliferation Inhibits p27 p27 (upregulation) p27->G1_arrest CyclinE Cyclin E (downregulation) CyclinE->G1_arrest CyclinB1 Cyclin B1 (downregulation) CyclinB1->G1_arrest

Caption: Downstream signaling effects of this compound in cancer cells, leading to decreased proliferation and increased apoptosis.

Experimental Workflow for In Vitro Analysis of this compound

Experimental_Workflow cluster_assays In Vitro Assays cluster_endpoints Data Analysis & Endpoints start Start: Cancer Cell Lines treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (SRB) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (Signaling Proteins) treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression Changes western_blot->protein_exp

Caption: A generalized experimental workflow for the in vitro characterization of this compound's effects on cancer cells.

References

An In-depth Technical Guide to Ro 48-8071: Discovery, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Potent Oxidosqualene Cyclase Inhibitor

This technical guide provides a comprehensive overview of Ro 48-8071, a potent and specific inhibitor of 2,3-oxidosqualene cyclase (OSC). Developed by Hoffmann-La Roche, this compound has been instrumental in elucidating the role of OSC in cholesterol biosynthesis and has emerged as a promising candidate for therapeutic applications, particularly in oncology. This document details the discovery and history of this compound, its mechanism of action, and its effects in various preclinical models. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this molecule.

Discovery and History

This compound, with the chemical name 4′-[6-(allylmethylamino)hexyloxy]-4-bromo-2′-fluorobenzophenone fumarate, was developed as a specific inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase.[1][2] The rationale behind targeting OSC was to lower cholesterol levels by a mechanism distinct from that of statins, which inhibit HMG-CoA reductase. By inhibiting OSC, this compound blocks the conversion of 2,3-oxidosqualene to lanosterol, the precursor to cholesterol.[1][2] Initial studies demonstrated its efficacy in lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs.[3] Subsequent research, however, unveiled its potent anti-cancer properties, shifting the focus of its investigation towards oncology.[4]

Mechanism of Action

This compound exerts its primary effect by inhibiting the enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase. OSC catalyzes a crucial step in cholesterol biosynthesis: the cyclization of 2,3-monoepoxysqualene to lanosterol.[5] By blocking this step, this compound not only reduces the production of cholesterol but also leads to the accumulation of its precursor, 2,3-monoepoxysqualene.[3]

The inhibitory effect of this compound on OSC is highly potent, with an IC50 value in the nanomolar range.[6][7] Crystallography studies with the prokaryotic counterpart of OSC, squalene-hopene cyclase (SHC), have revealed that this compound binds within the active-site cavity of the enzyme, extending into the channel that connects the cavity with the membrane.[8] This binding prevents the substrate from accessing the active site, thereby inhibiting the cyclization reaction.[8]

Beyond its primary target, this compound has been shown to exert "off-target" effects that contribute to its anti-cancer activity. These include the modulation of signaling pathways involved in cell proliferation, apoptosis, and hormone receptor activity.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell LineAssayIC50 ValueReference
2,3-Oxidosqualene Cyclase (OSC)Enzyme Inhibition Assay~6.5 nM[6][7]
HepG2 (human liver cancer)Cholesterol Synthesis~1.5 nM[7]
LNCaP (prostate cancer)Cell Viability (SRB assay)~10 µM (48h)[9]
PC-3 (prostate cancer)Cell Viability (SRB assay)~10 µM (48h)[9]
DU145 (prostate cancer)Cell Viability (SRB assay)~10 µM (48h)[9]
BT-474 (breast cancer)Cell Viability (SRB assay)6-12 µM (48h)[2]
MCF-7 (breast cancer)Cell Viability (SRB assay)6-15 µM (24-48h)[2]
PANC-1 (pancreatic cancer)Cell Viability (MTS assay)~10 µM (72h)[3]
DLD-1 (colon cancer)Cell Viability (SRB assay)3.3 µM (48h)[6]
LoVo (colon cancer)Cell Viability (SRB assay)13.68 µM (48h)[6]
H69AR (lung cancer)Cell Viability (SRB assay)10.5 µM (48h)[6]
NCI-H23 (lung cancer)Cell Viability (SRB assay)8.5 µM (48h)[6]
A549 (lung cancer)Cell Viability (SRB assay)12.5 µM (48h)[6]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosing RegimenOutcomeReference
Nude MiceProstate Cancer (PC-3 xenograft)20 mg/kg/day, i.p.Significant tumor growth inhibition[10]
Nude MiceBreast Cancer (BT-474 xenograft)5 or 20 mg/kg/dayTumor growth prevention[2]
Nude MiceOvarian Cancer (SK-OV-3 xenograft)20 or 40 mg/kg/day, i.p.Significant tumor growth suppression[5]
Nude MicePancreatic Cancer (PANC-1 xenograft)Intravenous injection for 3 weeksMarkedly inhibited tumor growth[3]
Hamsters-150 µmol/kg/day~60% reduction in LDL-C[7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound.

Cell Viability Assay (Sulforhodamine B - SRB)

The SRB assay is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[9]

  • Drug Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[9]

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[3]

  • Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye.[3]

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

  • Washing: Wash the plates again with 1% acetic acid to remove unbound SRB.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.[9]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

Materials:

  • RIPA lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse cells treated with this compound in RIPA buffer to extract total protein.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.[7]

  • SDS-PAGE: Separate 30-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pERK, anti-p-JNK, anti-ERβ) overnight at 4°C.[10]

  • Washing: Wash the membrane three times with TBST.[10]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[10]

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Cancer cells (e.g., PC-3, BT-474)

  • Matrigel (optional)

  • Calipers

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a mixture of media and Matrigel (1:1 ratio).[10]

  • Tumor Cell Implantation: Subcutaneously inject 1-5 million cells into the flank of each mouse.[10][11]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers with the formula: Volume = (width)² x length/2.[11]

  • Drug Administration: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg/day) via intraperitoneal or intravenous injection.[5][10]

  • Endpoint: Continue treatment for the specified duration (e.g., 3-4 weeks) and monitor tumor growth and animal well-being. At the end of the study, euthanize the mice and excise the tumors for further analysis.[3]

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways implicated in cancer cell survival and proliferation.

Cholesterol Biosynthesis Pathway

This compound's primary mechanism is the inhibition of OSC in the cholesterol biosynthesis pathway.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene ... Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol OSC Cholesterol Cholesterol Lanosterol->Cholesterol ... HMG_CoA_Reductase HMG-CoA Reductase OSC 2,3-Oxidosqualene Cyclase (OSC) Ro488071 This compound Ro488071->OSC

Caption: Inhibition of 2,3-Oxidosqualene Cyclase by this compound.

ERK and JNK Signaling Pathways

This compound has been demonstrated to inactivate the ERK and JNK signaling pathways in pancreatic cancer cells, leading to reduced cell viability.[3]

ERK_JNK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MKK47 MKK4/7 Ras->MKK47 MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation JNK JNK MKK47->JNK JNK->Proliferation Ro488071 This compound Ro488071->ERK Inhibits phosphorylation Ro488071->JNK Inhibits phosphorylation

Caption: this compound inhibits the ERK and JNK signaling pathways.

Estrogen Receptor β (ERβ) Signaling

In breast and prostate cancer cells, this compound has been shown to increase the expression of the anti-proliferative Estrogen Receptor β (ERβ).[1][5]

ERbeta_Pathway Ro488071 This compound ERbeta_gene ERβ Gene Ro488071->ERbeta_gene Upregulates expression ERbeta_mRNA ERβ mRNA ERbeta_gene->ERbeta_mRNA Transcription ERbeta_protein ERβ Protein ERbeta_mRNA->ERbeta_protein Translation AntiProliferation Anti-proliferative Effects ERbeta_protein->AntiProliferation

Caption: this compound upregulates Estrogen Receptor β expression.

Experimental Workflow: In Vitro Anti-Cancer Screening

The following diagram illustrates a typical workflow for screening the anti-cancer effects of this compound in vitro.

InVitro_Workflow Start Start: Cancer Cell Lines CellCulture 1. Cell Culture (96-well plates) Start->CellCulture Treatment 2. Treatment with this compound (Dose-response) CellCulture->Treatment ViabilityAssay 3. Cell Viability Assay (e.g., SRB, MTS) Treatment->ViabilityAssay DataAnalysis 4. Data Analysis (IC50 determination) ViabilityAssay->DataAnalysis MechanismStudy 5. Mechanistic Studies (Western Blot, etc.) DataAnalysis->MechanismStudy End End: Efficacy & MoA MechanismStudy->End

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

This compound is a well-characterized, potent inhibitor of 2,3-oxidosqualene cyclase. While initially developed as a cholesterol-lowering agent, its significant anti-cancer properties have made it a valuable tool for cancer research and a potential therapeutic candidate. Its multi-faceted mechanism of action, involving both direct inhibition of cholesterol biosynthesis and modulation of key signaling pathways, underscores its potential for further development. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ro 48-8071

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 48-8071 is a potent and selective inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway.[1] By targeting an enzyme downstream of HMG-CoA reductase, this compound offers a distinct mechanism for modulating cholesterol metabolism.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, with a focus on its anticancer properties. The document summarizes quantitative data in structured tables, details experimental protocols for key studies, and provides visualizations of relevant biological pathways and workflows. While extensive pharmacodynamic data exists, detailed quantitative pharmacokinetic parameters for this compound are not widely available in the public domain.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, including specific values for half-life, clearance, and volume of distribution, are limited in publicly accessible literature. However, preclinical studies in various animal models provide some qualitative insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

2.1 Absorption and Distribution

This compound has been shown to be orally active in preclinical models.[2] Following administration in BALB/c mice, it leads to a rapid and sustained inhibition of cholesterol synthesis in the small intestine, large intestine, and stomach.[3] In contrast, its effect on hepatic cholesterol synthesis is more transient, with levels rebounding within a few days.[4] This suggests a degree of tissue-selective distribution or differential metabolism.

2.2 Metabolism and Excretion

The metabolism of this compound is understood to involve phase II transformations.[5] In silico predictions and in vitro studies suggest that this compound is a substrate and inhibitor of the cytochrome P450 enzyme CYP3A4, which may indicate a potential for drug-drug interactions and hepatotoxicity.[6] The primary route of excretion for this compound and its metabolites appears to be fecal.[7]

Table 1: Summary of Available Pharmacokinetic Information for this compound

ParameterSpeciesFindingCitation
Route of Administration Mice, Hamsters, Monkeys, MinipigsOrally active.[2][8]
Tissue Distribution BALB/c MiceRapid and sustained inhibition of cholesterol synthesis in the small and large intestines, and stomach. Transient inhibition in the liver.[3][4]
Metabolism In silico/In vitroPredicted to be a substrate and inhibitor of CYP3A4. Undergoes phase II transformations.[5][6]
Excretion GeneralPrimarily fecal excretion.[7]
Safety Hamsters, Squirrel Monkeys, MinipigsSafe at pharmacologically active doses.[8]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of 2,3-oxidosqualene cyclase (OSC), leading to a reduction in cholesterol synthesis.[1] This mechanism has been extensively studied for its potential in cancer therapy.

3.1 Mechanism of Action

This compound acts as a competitive and reversible inhibitor of OSC.[9] This inhibition leads to the accumulation of 2,3-monoepoxysqualene and a subsequent decrease in the production of lanosterol, a precursor to cholesterol. The anticancer effects of this compound are attributed to both the direct effects of cholesterol depletion on cancer cell membranes and the modulation of various signaling pathways.

3.2 Effects on Cancer Cell Signaling

This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

  • JNK and ERK/MAPK Pathways: In pancreatic ductal adenocarcinoma cells, this compound inactivates the JNK and ERK/MAPK signaling pathways by reducing the phosphorylation of JNK and ERK.[8]

  • PI3K/Akt Pathway: Inhibition of OSC by this compound has been shown to specifically interfere with the PI3K/Akt signaling pathway in cancer cells and tumor vasculature.[10]

  • Estrogen Receptor (ER) and Androgen Receptor (AR) Signaling: In breast and prostate cancer cells, this compound can suppress the transcriptional activity of ERα and AR.[11]

3.3 In Vitro and In Vivo Anticancer Activity

This compound has demonstrated significant anticancer activity in a variety of cancer cell lines and in vivo models.

Table 2: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEffectIC50Citation
PANC-1PancreaticInhibition of cell viability, cell cycle arrest at G1~10 µM (72h)[8]
HCT116ColonInhibition of cell viability3.3 µM (48h)[4]
HPAF-IIPancreaticInhibition of cell viability13.68 µM (48h)[4]
LNCaPProstate (hormone-dependent)Reduced cell viability, induced apoptosis~10-30 µM (24h)
PC-3Prostate (castration-resistant)Reduced cell viability, induced apoptosis~10-30 µM (24h)
BT-474Breast (ER-positive)Reduced cell viability, induced apoptosis~6-12 µM (48h)
MDA-MB-231Breast (Triple-Negative)Reduced cell viability, induced apoptosis~10-18 µM (48h)[7]
SK-OV-3OvarianReduced cell viabilityNot specified
OVCAR-3OvarianReduced cell viabilityNot specified

Table 3: In Vivo Antitumor Efficacy of this compound

Animal ModelCancer TypeDosing RegimenKey FindingsCitation
Nude Mice (PANC-1 xenografts)Pancreatic5 mg/kg/day i.v.Marked inhibition of subcutaneous tumor growth.[8]
Nude Mice (BT-474 xenografts)Breast5 or 10 mg/kg i.v.Significant reduction in tumor burden with no apparent toxicity.
Nude Mice (PC-3 xenografts)Prostate20 or 40 mg/kg i.p.Significant suppression of tumor growth.
Nude Mice (SK-OV-3 xenografts)Ovarian20-40 mg/kg/day i.p.Significant suppression of xenograft growth.
RIP-Tag2 MicePancreatic NeuroendocrineNot specifiedReduction in tumor growth and vascular density.[10]

Experimental Protocols

4.1 Cell Viability Assays

4.1.1 Sulforhodamine B (SRB) Assay

This colorimetric assay measures cell density based on the measurement of cellular protein content.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-8,000 cells/well and allow them to attach overnight.

  • Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours).

  • Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

4.2 Apoptosis Assay

4.2.1 Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine in apoptotic cells.

  • Cell Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

4.3 Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of key signaling proteins like ERK and JNK.[8]

  • Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-JNK, and total JNK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

5.1 Signaling Pathways

Ro48_8071_Signaling_Pathway Ro48_8071 This compound OSC 2,3-Oxidosqualene Cyclase (OSC) Ro48_8071->OSC Inhibits PI3K_Akt PI3K/Akt Pathway Ro48_8071->PI3K_Akt Inhibits ERK_MAPK ERK/MAPK Pathway Ro48_8071->ERK_MAPK Inhibits JNK_Pathway JNK Pathway Ro48_8071->JNK_Pathway Inhibits Cholesterol_Biosynthesis Cholesterol Biosynthesis OSC->Cholesterol_Biosynthesis Cholesterol_Biosynthesis->PI3K_Akt Cholesterol_Biosynthesis->ERK_MAPK Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation ERK_MAPK->Cell_Proliferation Apoptosis Apoptosis JNK_Pathway->Apoptosis

Caption: Signaling pathways modulated by this compound.

5.2 Experimental Workflows

Cell_Viability_Workflow Start Seed Cells in 96-well Plate Treatment Treat with This compound Start->Treatment Fixation Fix with TCA Treatment->Fixation Staining Stain with SRB Fixation->Staining Washing Wash with Acetic Acid Staining->Washing Solubilization Solubilize Dye with Tris Base Washing->Solubilization Measurement Measure Absorbance at 510 nm Solubilization->Measurement

Caption: Workflow for the SRB cell viability assay.

Apoptosis_Assay_Workflow Start Treat Cells with This compound Harvest Harvest Adherent & Floating Cells Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate at RT in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for the Annexin V-FITC apoptosis assay.

Conclusion

This compound is a promising investigational drug with a well-defined pharmacodynamic profile centered on the inhibition of cholesterol biosynthesis. Its ability to modulate key cancer-related signaling pathways and induce apoptosis has been demonstrated in a range of preclinical models. While the lack of detailed, publicly available quantitative pharmacokinetic data presents a challenge for a complete ADME characterization, the existing in vivo studies suggest a favorable safety profile at effective doses. Further research is warranted to fully elucidate the pharmacokinetic properties of this compound to support its potential clinical development as an anticancer agent.

References

Ro 48-8071: A Technical Guide to In Vitro Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro solubility and stability of Ro 48-8071, a potent inhibitor of 2,3-oxidosqualene cyclase (OSC). Understanding these fundamental physicochemical properties is crucial for the design and execution of preclinical research and development. This document outlines solubility data in common laboratory solvents, provides recommended storage conditions, and details standardized experimental protocols for solubility and stability testing. Additionally, it visualizes the compound's mechanism of action within the cholesterol biosynthesis pathway and its influence on downstream signaling cascades.

Solubility Profile of this compound

The solubility of this compound has been determined in several common solvents. The data presented below is a compilation from various suppliers and literature sources. It is important to note that the fumarate salt of this compound is often used to improve aqueous solubility.

Table 1: Quantitative Solubility Data for this compound

SolventSolubility (as fumarate salt)Molar Concentration (Approx.)Notes
Water100 mg/mL[1][2]177.17 mM[1][2]Requires sonication to dissolve.[1][2] Another source suggests solubility up to 20 mM with gentle warming and 25 mM. A solubility of 5 mg/mL has also been reported.
DMSO≥ 55 mg/mL[1][2][3]97.44 mM[1][2]The term "≥" indicates that saturation may not have been reached at this concentration.[1][2] One source suggests a solubility of up to 100 mM in DMSO.
PBS12.5 mg/mL[1]22.15 mM[1]Requires sonication and warming to 60°C for complete dissolution.[1]

Note: The molecular weight of this compound fumarate is 564.44 g/mol [4], and the free base is 448.37 g/mol . Calculations are based on the fumarate salt unless otherwise specified.

In Vitro Stability and Storage

Proper storage and handling of this compound are critical to maintain its integrity for in vitro experiments. Stability is dependent on the solvent and storage temperature.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationNotes
-20°C1 month[1][2]Store in a sealed container, protected from moisture.[1][2]
-80°C6 months[2]Recommended for longer-term storage to prevent degradation.[2]

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot stock solutions into single-use volumes.[2] For solid forms of the compound, storage at +4°C or in ambient conditions for up to 12 months is suggested.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of this compound in a laboratory setting.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous buffer at a constant temperature.

Materials:

  • This compound (solid form)

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • Calibrated analytical balance

  • Shaking incubator

  • Centrifuge

  • HPLC/UPLC system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a series of vials containing the aqueous buffer. The presence of undissolved solid is necessary to ensure that saturation is achieved.

  • Seal the vials securely to prevent any solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (typically 25°C or 37°C).

  • Agitate the samples for a sufficient period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

  • After incubation, visually confirm the presence of undissolved solid in each vial.

  • To separate the undissolved solid, centrifuge the samples at high speed.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtered supernatant using a validated HPLC/UPLC method.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solid this compound to buffer B Seal vials A->B C Agitate in shaking incubator (e.g., 24-72h at 25°C) B->C D Centrifuge to pellet solid C->D E Collect and filter supernatant D->E F Quantify concentration via HPLC/UPLC E->F G This compound Inhibition of Cholesterol Biosynthesis HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene ... Epoxysqualene 2,3-Monoepoxysqualene Squalene->Epoxysqualene Squalene Epoxidase Lanosterol Lanosterol Epoxysqualene->Lanosterol Catalyzed by OSC Cholesterol Cholesterol Lanosterol->Cholesterol ... OSC Oxidosqualene Cyclase (OSC) Ro488071 This compound Ro488071->OSC Inhibits G Downstream Signaling Effects of this compound cluster_mapk MAPK Pathways cluster_cellcycle Cell Cycle Regulation cluster_outcome Cellular Outcomes Ro488071 This compound OSC OSC Inhibition Ro488071->OSC Cholesterol Cholesterol Depletion OSC->Cholesterol ERK pERK1/2 Cholesterol->ERK Inhibits JNK pJNK Cholesterol->JNK Inhibits p27 p27 Cholesterol->p27 Upregulates Cyclins Cyclin B1 & E Cholesterol->Cyclins Downregulates Proliferation Reduced Proliferation ERK->Proliferation Apoptosis Increased Apoptosis JNK->Apoptosis G1_Arrest G1 Phase Arrest p27->G1_Arrest Cyclins->G1_Arrest G1_Arrest->Proliferation

References

Downstream Effects of OSC Inhibition by Ro 48-8071: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream effects resulting from the inhibition of oxidosqualene cyclase (OSC) by the small molecule inhibitor Ro 48-8071. By targeting a key enzyme in the cholesterol biosynthesis pathway, this compound initiates a cascade of cellular events that extend far beyond the reduction of cholesterol levels, impacting cell viability, signaling pathways, and hormone receptor activity. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions, offering a valuable resource for researchers in oncology, metabolic diseases, and drug discovery.

Core Mechanism of Action: Oxidosqualene Cyclase Inhibition

This compound is a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase.[1][2] This enzyme catalyzes the cyclization of 2,3-monoepoxysqualene to lanosterol, a critical step in the de novo synthesis of cholesterol.[3][4][5] By blocking this enzymatic conversion, this compound effectively curtails the production of lanosterol and, consequently, cholesterol.[6][7] This primary action sets off a series of downstream consequences, including the accumulation of upstream metabolites and the modulation of various cellular processes.

A key consequence of OSC inhibition is the shunting of accumulated 2,3-oxidosqualene towards the production of alternative metabolites, most notably 24(S),25-epoxycholesterol.[6][8][9] This oxysterol is a potent endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in cholesterol homeostasis and lipid metabolism.[8][9][10]

cluster_pathway Cholesterol Biosynthesis Pathway cluster_shunt Metabolic Shunt Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statins) Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene 2,3-Monoepoxysqualene 2,3-Monoepoxysqualene Squalene->2,3-Monoepoxysqualene Lanosterol Lanosterol 2,3-Monoepoxysqualene->Lanosterol OSC 24(S),25-Epoxycholesterol 24(S),25-Epoxycholesterol 2,3-Monoepoxysqualene->24(S),25-Epoxycholesterol Accumulation-driven Cholesterol Cholesterol Lanosterol->Cholesterol This compound This compound This compound->Lanosterol Inhibition LXR Activation LXR Activation 24(S),25-Epoxycholesterol->LXR Activation

Figure 1: Mechanism of this compound and Metabolic Shunting.

Downstream Cellular and Molecular Effects

The inhibition of OSC by this compound triggers a diverse array of downstream effects, many of which contribute to its significant anti-cancer properties. These effects can be broadly categorized as follows:

Anti-proliferative and Pro-apoptotic Activity

A primary and extensively documented effect of this compound is the inhibition of cancer cell viability across a wide range of tumor types, including breast, prostate, colon, pancreatic, lung, and ovarian cancers.[4][7][11][12][13] This is achieved through the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][11][14]

  • Apoptosis Induction: this compound has been shown to induce apoptosis in various cancer cell lines in a dose-dependent manner.[14]

  • Cell Cycle Arrest: In pancreatic cancer cells, this compound induces cell cycle arrest in the G1 phase. This is mediated by the upregulation of the cell cycle inhibitor p27 and the downregulation of cyclin B1 and cyclin E.[7][15]

Modulation of Hormone Receptor Signaling

This compound exhibits significant off-target effects on key hormone receptors implicated in cancer progression, particularly in hormone-dependent cancers.

  • Estrogen Receptors (ER): In breast cancer cells, this compound leads to the degradation of estrogen receptor-alpha (ERα), a key driver of proliferation in ER-positive breast cancers.[12][16] Concurrently, it induces the expression of the anti-proliferative estrogen receptor-beta (ERβ).[3][12][16] This shift in the ERβ/ERα ratio is believed to be a significant contributor to its anti-tumor effects.[12]

  • Androgen Receptor (AR): In prostate cancer cells, this compound reduces the expression of the androgen receptor (AR), which is crucial for the growth of both hormone-dependent and castration-resistant prostate cancer.[4][17]

Inhibition of Key Signaling Pathways

This compound has been shown to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt Pathway: Some studies suggest that this compound can act as a PI3-Kinase inhibitor, a pathway central to cell growth, proliferation, and survival.[11][18]

  • MAPK Pathway (ERK and JNK): In pancreatic cancer cells, this compound inactivates the JNK and ERK/MAPK signaling pathways by reducing the phosphorylation of JNK and ERK.[7][15]

Anti-Angiogenic Effects

This compound also exhibits anti-angiogenic properties, restricting the growth of endothelial cells and reducing the levels of angiogenic markers such as VEGF and CD-31 in tumor tissues.[5][11][19] This contributes to its overall anti-tumor efficacy by limiting the blood supply to the tumor.

cluster_effects Downstream Effects This compound This compound Inhibition of\nCell Proliferation Inhibition of Cell Proliferation This compound->Inhibition of\nCell Proliferation Induction of Apoptosis Induction of Apoptosis This compound->Induction of Apoptosis Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) This compound->Cell Cycle Arrest (G1) Modulation of\nHormone Receptors Modulation of Hormone Receptors This compound->Modulation of\nHormone Receptors Inhibition of\nSignaling Pathways Inhibition of Signaling Pathways This compound->Inhibition of\nSignaling Pathways Anti-Angiogenesis Anti-Angiogenesis This compound->Anti-Angiogenesis ERα Degradation ERα Degradation Modulation of\nHormone Receptors->ERα Degradation ERβ Induction ERβ Induction Modulation of\nHormone Receptors->ERβ Induction AR Reduction AR Reduction Modulation of\nHormone Receptors->AR Reduction PI3K/Akt Inhibition PI3K/Akt Inhibition Inhibition of\nSignaling Pathways->PI3K/Akt Inhibition JNK/ERK Dephosphorylation JNK/ERK Dephosphorylation Inhibition of\nSignaling Pathways->JNK/ERK Dephosphorylation

Figure 2: Overview of Downstream Effects of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activity of this compound from various studies.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
Target/Cell LineAssay TypeDurationIC50 ValueReference
Enzymatic Inhibition
Human Liver Microsomes OSCEnzymatic Assay-~6.5 nM[1][17][20]
HepG2 Cells OSCCholesterol Synthesis-~1.5 nM[17][20]
Cancer Cell Viability
Breast Cancer
BT-474, T47-DSRB Assay24-48 h6-15 µM[12]
MDA-MB-231, BT20 (TNBC)SRB Assay48 h~10 µM[19]
Prostate Cancer
PC-3Cell Viability-10 µM[17]
Colon Cancer
DLD-1, LoVoSRB Assay48 h3.3 - 5.1 µM[11]
Lung Cancer
H69AR, NCI-H23, A549SRB Assay48 h7.9 - 13.7 µM[11]
Pancreatic Cancer
Capan-1, BxPC-3SRB Assay48 h8.8 - 11.2 µM[11]
Ovarian Cancer
OVCAR-3SRB Assay24 h20.5 ± 0.3 µM[13]
OVCAR-3SRB Assay48 h11.3 ± 0.3 µM[13]
SK-OV-3SRB Assay24 h18.3 ± 0.6 µM[13]
SK-OV-3SRB Assay48 h12.7 ± 0.5 µM[13]
Glioma
Various Glioma Cell LinesCell Viability-R² = 0.91 with MI-2[9]
Table 2: In Vivo Efficacy of this compound
Animal ModelCancer TypeDosageOutcomeReference
Hamsters-150 µg/kg~40% reduction in LDL cholesterol[20]
Nude MiceBreast Cancer (BT-474 xenografts)-Prevented tumor growth[16]
Nude MiceOvarian Cancer (xenografts)20-40 mg/kg/day (i.p.)Significantly suppressed tumor growth[13]
Nude MiceProstate Cancer (PC-3 xenografts)-Suppressed tumor growth[4]
Nude MicePancreatic Cancer (PANC-1 xenografts)-Markedly inhibited tumor growth[7][15]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.

Cell Viability Assay (Sulforhodamine B - SRB)

Objective: To determine the effect of this compound on the viability of cancer cells.

Methodology:

  • Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[5][11]

  • The following day, the cells are treated with various concentrations of this compound or a vehicle control.[11]

  • After the desired incubation period (e.g., 24, 48, or 72 hours, or up to 7 days for low-dose studies), the cells are fixed with trichloroacetic acid.[11][13][19]

  • The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.[11]

  • Unbound dye is washed away, and the protein-bound dye is solubilized.

  • The absorbance is read on a microplate reader to quantify cell viability, which is proportional to the protein content.[11]

  • IC50 values are calculated from the dose-response curves.[11]

Apoptosis Assay (Annexin V-FITC FACS)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cells are seeded in 6-well plates and treated with this compound for a specified duration (e.g., 24 hours).[14]

  • Both floating and adherent cells are collected, washed, and resuspended in binding buffer.[14]

  • Cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and a viability dye like Propidium Iodide (PI) to distinguish between apoptotic and necrotic cells.[5][14]

  • The stained cells are analyzed by flow cytometry (FACS).[5][14]

  • The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is determined.[14]

Western Blotting

Objective: To analyze the expression levels of specific proteins following treatment with this compound.

Methodology:

  • Cells are treated with this compound for the desired time and concentration.

  • Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., ERα, ERβ, AR, p-ERK, p-JNK, β-actin).[3][4][21]

  • After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Band intensities are quantified and normalized to a loading control (e.g., β-actin).[3]

Animal Xenograft Tumor Studies

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells.[13]

  • Tumors are allowed to grow to a palpable size (e.g., ~150 mm³).[13]

  • The mice are then randomized into treatment and control groups.

  • The treatment group receives this compound (e.g., via intraperitoneal injection) at a specified dose and schedule, while the control group receives a vehicle.[13]

  • Tumor volume and body weight are measured regularly throughout the study.[13]

  • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis and angiogenesis markers).[13][19]

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability (SRB) Cell Viability (SRB) This compound Treatment->Cell Viability (SRB) Apoptosis (FACS) Apoptosis (FACS) This compound Treatment->Apoptosis (FACS) Protein Expression (Western Blot) Protein Expression (Western Blot) This compound Treatment->Protein Expression (Western Blot) Xenograft Model Xenograft Model This compound Administration This compound Administration Xenograft Model->this compound Administration Tumor Growth Measurement Tumor Growth Measurement This compound Administration->Tumor Growth Measurement Immunohistochemistry Immunohistochemistry Tumor Growth Measurement->Immunohistochemistry

Figure 3: Experimental Workflow for this compound Evaluation.

Conclusion

This compound, through its potent inhibition of oxidosqualene cyclase, initiates a complex and multifaceted cascade of downstream effects that collectively contribute to its robust anti-cancer and cholesterol-lowering properties. Beyond its primary role in disrupting cholesterol biosynthesis, this compound modulates critical cellular processes including apoptosis, cell cycle progression, hormone receptor signaling, and key oncogenic pathways. The ability of this compound to induce the anti-proliferative ERβ while degrading the pro-proliferative ERα and AR highlights its potential as a therapeutic agent in hormone-dependent malignancies. Furthermore, its anti-angiogenic and PI3K/MAPK pathway inhibitory activities underscore its broad-spectrum anti-tumor potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and other OSC inhibitors as next-generation therapeutics.

References

Ro 48-8071: A Technical Guide to its Role in Lanosterol Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 48-8071 is a potent and selective inhibitor of 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase. This enzyme catalyzes a critical cyclization step in the cholesterol biosynthesis pathway, specifically the conversion of 2,3-oxidosqualene to lanosterol, the precursor to cholesterol and other steroids. By targeting OSC, this compound effectively blocks the synthesis of lanosterol and downstream sterols. This targeted inhibition has demonstrated significant effects, not only in lowering cholesterol but also in inducing apoptosis and inhibiting proliferation in various cancer cell lines. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The cholesterol biosynthesis pathway is a complex and highly regulated process essential for cellular function. A key enzyme in this pathway is 2,3-oxidosqualene cyclase (OSC), which facilitates the intricate cyclization of linear 2,3-oxidosqualene into the tetracyclic structure of lanosterol[1]. Lanosterol serves as the foundational molecule for the synthesis of cholesterol and all other steroids in animals and fungi[1]. The targeted inhibition of this pathway has been a focal point for the development of cholesterol-lowering drugs and, more recently, for anti-cancer therapeutics.

This compound has emerged as a significant small molecule inhibitor that specifically targets OSC[2]. Its action is downstream of HMG-CoA reductase, the target of statins, which offers a different and potentially more targeted approach to modulating cholesterol synthesis[2]. This guide explores the technical details of this compound's function as a lanosterol synthesis inhibitor and its broader biological consequences.

Mechanism of Action

This compound acts as a competitive and reversible inhibitor of 2,3-oxidosqualene cyclase[3]. By binding to the active site of OSC, it prevents the substrate, 2,3-oxidosqualene, from being converted into lanosterol. This direct inhibition leads to a depletion of lanosterol and, consequently, a reduction in the cellular pool of cholesterol and other downstream steroid hormones.

Quantitative Data

The inhibitory potency of this compound has been quantified in various experimental systems, from isolated enzymes to cellular and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

TargetSystemIC50 ValueReference
Oxidosqualene Cyclase (OSC)Human Liver Microsomes~6.5 nM[4]
Cholesterol SynthesisHepG2 cells~1.5 nM[4]
ERα responsive luciferase activityMammalian cells~10 µM

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeExposure TimeIC50 (µM)Reference
DLD-1Colon Cancer48 h3.3[5]
LoVoColon Cancer48 h4.2[5]
H69ARLung Cancer48 h13.68[5]
NCI-H23Lung Cancer48 h9.8[5]
A549Lung Cancer48 h10.2[5]
Capan-1Pancreatic Cancer48 h8.7[5]
BxPC-3Pancreatic Cancer48 h7.5[5]
BT-474Breast Cancer24-48 h~6-15[6]
T47-DBreast Cancer24-48 h~6-15[6]
MCF-7Breast Cancer24-48 h~6-15[6]
OVCAR-3Ovarian Cancer24 h20.5 ± 0.3
OVCAR-3Ovarian Cancer48 h11.3 ± 0.3
SK-OV-3Ovarian Cancer24 h18.3 ± 0.6
SK-OV-3Ovarian Cancer48 h12.7 ± 0.5
MDA-MB-231Triple-Negative Breast Cancer24-48 h~10-18
BT-20Triple-Negative Breast Cancer24-48 h~10-18
SK-Br-3Breast Cancer (Her-2-neu positive)24-48 h~10-18

Experimental Protocols

Oxidosqualene Cyclase (OSC) Inhibition Assay

A detailed, standardized protocol for an OSC inhibition assay with this compound is not extensively published in the provided search results. However, a general methodology can be inferred.

Objective: To determine the in vitro inhibitory effect of this compound on the enzymatic activity of OSC.

General Procedure:

  • Enzyme Source: Microsomal fractions from human liver or cultured cells (e.g., HepG2) known to express OSC are prepared.

  • Substrate: Radiolabeled (e.g., ³H) 2,3-oxidosqualene is used as the substrate.

  • Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound.

  • Reaction Initiation: The reaction is initiated by the addition of the radiolabeled substrate.

  • Reaction Termination and Extraction: The reaction is stopped, and the lipids, including the product lanosterol, are extracted.

  • Analysis: The amount of radiolabeled lanosterol formed is quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) followed by scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the OSC activity (IC50) is calculated.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay is widely used to assess the anti-proliferative effects of this compound on cancer cell lines[2][7].

Objective: To determine the effect of this compound on the viability of cultured cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C.

  • Staining: The plates are washed, and the cells are stained with Sulforhodamine B solution.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound dye is solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The IC50 value, the concentration of the drug that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Apoptosis Assay (FACS Analysis)

Fluorescence-activated cell sorting (FACS) is used to quantify apoptosis induced by this compound[6][8].

Objective: To determine the percentage of apoptotic and necrotic cells after treatment with this compound.

Methodology:

  • Cell Treatment: Cells are treated with varying concentrations of this compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.

  • FACS Analysis: The stained cells are analyzed by flow cytometry.

  • Data Interpretation: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Xenograft Study

This protocol assesses the anti-tumor efficacy of this compound in a living organism[6][8].

Objective: To evaluate the effect of this compound on tumor growth in an animal model.

Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with this compound (e.g., via intraperitoneal or intravenous injection) or a vehicle control.

  • Monitoring: Tumor size and body weight of the mice are monitored regularly.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Visualizations

Signaling Pathways and Experimental Workflows

Lanosterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_inhibition Point of Inhibition cluster_downstream Downstream Products Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Statin target) Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene monooxygenase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Oxidosqualene Cyclase (OSC) Cholesterol Cholesterol Lanosterol->Cholesterol Ro_48_8071 This compound Ro_48_8071->Lanosterol Steroid Hormones Steroid Hormones Cholesterol->Steroid Hormones

Caption: Lanosterol biosynthesis pathway highlighting this compound's point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation OSC_Inhibition_Assay OSC Inhibition Assay (Biochemical) Cell_Viability_Assay Cell Viability Assay (SRB) Apoptosis_Assay Apoptosis Assay (FACS) Cell_Viability_Assay->Apoptosis_Assay Investigate Mechanism Xenograft_Model Xenograft Model (Tumor Growth) Apoptosis_Assay->Xenograft_Model Confirm In Vivo Efficacy Ro_48_8071 Ro_48_8071 Ro_48_8071->OSC_Inhibition_Assay Determine IC50 Ro_48_8071->Cell_Viability_Assay Assess Anti-proliferative Effect

Caption: Experimental workflow for evaluating this compound's activity.

Conclusion

This compound is a highly effective inhibitor of lanosterol synthesis through its targeted action on 2,3-oxidosqualene cyclase. The quantitative data clearly demonstrate its potency at both the enzymatic and cellular levels. The provided experimental protocols offer a framework for researchers to investigate the effects of this compound and similar compounds. The dual role of this compound in cholesterol metabolism and cancer cell proliferation makes it a valuable tool for research and a potential candidate for further drug development. This guide serves as a comprehensive technical resource for professionals working in these fields.

References

An In-Depth Technical Guide to the In Silico Modeling of Ro 48-8071 Binding to Oxidosqualene Cyclase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of the binding of Ro 48-8071 to its molecular target, oxidosqualene cyclase (OSC). This compound is a potent, orally bioavailable inhibitor of OSC, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] Its ability to suppress cholesterol synthesis has led to its investigation as a potential hypocholesterolemic agent and as an anti-cancer therapeutic.[2][4][5] This document details the computational approaches used to study this interaction, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the relevant biological and experimental frameworks.

Introduction to Oxidosqualene Cyclase and this compound

Oxidosqualene cyclase (OSC), also known as lanosterol synthase, catalyzes the complex cyclization of 2,3-oxidosqualene to lanosterol, a critical step in the biosynthesis of cholesterol and other sterols.[4][6] This enzymatic step is a key regulatory point in the cholesterol pathway, making OSC an attractive target for therapeutic intervention.[4][7][8] Inhibition of OSC downstream of HMG-CoA reductase, the target of statins, avoids the depletion of essential non-sterol isoprenoids.[8]

This compound, with the chemical name 4′-(6-(Allylmethylamino)hexyloxy)-4-bromo-2′-fluorobenzophenone fumarate, is a potent and specific inhibitor of OSC.[1][2] Its high affinity for OSC is in the nanomolar range.[1][9] The binding of this compound to OSC has been extensively studied, including through the determination of the crystal structure of the human OSC-Ro 48-8071 complex, which provides a detailed atomic-level view of their interaction.[6]

In Silico Modeling of this compound Binding to OSC

In silico modeling has been instrumental in understanding the binding of this compound to OSC and in the broader discovery of other OSC inhibitors.[4][7] The availability of the high-resolution crystal structure of the human OSC in complex with this compound (PDB ID: 1W6J) has been a cornerstone for these computational studies.[6]

2.1. Molecular Docking

Molecular docking simulations are a primary tool for investigating the binding of ligands to their protein targets. For the this compound-OSC interaction, various docking programs, including GOLD, GLIDE, and AUTODOCK, have been utilized to predict the binding pose and affinity.[4] These studies have successfully reproduced the binding orientation observed in the crystal structure, with a root-mean-square deviation (RMSD) as low as 0.25 Å.[10]

The key interactions between this compound and the active site of OSC, as revealed by both the crystal structure and docking studies, include:

  • A charged hydrogen bond between the basic nitrogen atom of this compound and the carboxylate of Asp455.[11]

  • Cation-π interactions that stabilize the charged amino group with several aromatic residues.[11]

  • Stacking of the fluoro-phenyl group of the inhibitor between the side chains of Phe696 and His232.[11]

2.2. Inverse Docking

Inverse docking is a computational technique used to identify the potential protein targets of a small molecule by docking it against a library of protein structures.[12][13][14] In the context of this compound, inverse docking studies using software like MDock have been employed to explore its potential off-target effects and to identify novel anti-cancer targets.[10][12] These studies have confirmed OSC as a high-ranking target for this compound.[10]

Quantitative Data Summary

The following tables summarize the quantitative data related to the inhibitory activity of this compound.

Table 1: Inhibitory Potency of this compound against Oxidosqualene Cyclase

ParameterValueCell Line/SystemReference
IC₅₀~6.5 nMMammalian OSC
IC₅₀~1.5 nMCholesterol Synthesis in HepG2 cells
Binding Affinity (IC₅₀)5.7 - 223.87 nM5 Assays[6]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (24-48h)Reference
BT-474Breast Cancer6-15 µM[2]
T47-DBreast Cancer6-15 µM[2]
MCF-7Breast Cancer6-15 µM[2]
MDA-MB-231Triple-Negative Breast Cancer10.73 - 14.98 µM[15]
BT-20Triple-Negative Breast Cancer12.67 - 15.80 µM[15]
SK-Br-3Her2+ Breast Cancer12.09 - 17.46 µM[15]
LNCaPProstate CancerNot specified, significant viability reduction at 1 nM[1]
PC-3Prostate CancerNot specified, significant viability reduction at 1 nM[1]

Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to the study of this compound and OSC.

4.1. Molecular Docking Protocol

  • Protein Preparation:

    • Obtain the crystal structure of human oxidosqualene cyclase (e.g., PDB ID: 1W6J) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound.

    • Assign appropriate atom types and charges.

    • Generate different conformers of the ligand.

  • Docking Simulation:

    • Define the binding site on the OSC structure, typically as a grid box centered on the co-crystallized ligand in the crystal structure.

    • Use a docking program (e.g., AutoDock Vina, GOLD, GLIDE) to dock the prepared ligand into the defined binding site.

    • The program will generate multiple binding poses of the ligand.

  • Analysis of Results:

    • Rank the docking poses based on their predicted binding affinity (scoring function).

    • Analyze the top-ranked poses for key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein residues.

    • Compare the predicted binding mode with the experimentally determined structure, if available.

4.2. Cell Viability Assay (SRB Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • Cell Fixation: After the treatment period, fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye.

  • Washing: Wash away the unbound dye.

  • Solubilization: Solubilize the bound dye with a Tris-base solution.

  • Measurement: Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

4.3. Western Blotting for Protein Expression

  • Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., OSC, p-ERK, p-JNK).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Mandatory Visualizations

Cholesterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition HMG-CoA_Reductase HMG-CoA_Reductase Mevalonate Mevalonate HMG-CoA_Reductase->Mevalonate Squalene Squalene Mevalonate->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene OSC Oxidosqualene Cyclase (OSC) 2,3-Oxidosqualene->OSC Lanosterol Lanosterol OSC->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Ro_48_8071 This compound Ro_48_8071->OSC

Caption: Cholesterol Biosynthesis Pathway and the point of inhibition by this compound.

In_Silico_Docking_Workflow cluster_workflow In Silico Molecular Docking Workflow Protein_Preparation Protein Preparation (PDB: 1W6J) Define_Binding_Site Define Binding Site Protein_Preparation->Define_Binding_Site Ligand_Preparation Ligand Preparation (this compound) Molecular_Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Preparation->Molecular_Docking Define_Binding_Site->Molecular_Docking Pose_Generation Generation of Binding Poses Molecular_Docking->Pose_Generation Scoring_and_Ranking Scoring and Ranking Pose_Generation->Scoring_and_Ranking Analysis Analysis of Interactions Scoring_and_Ranking->Analysis

Caption: A typical workflow for in silico molecular docking studies.

Downstream_Signaling cluster_signaling Downstream Effects of OSC Inhibition by this compound Ro_48_8071 This compound OSC Oxidosqualene Cyclase (OSC) Ro_48_8071->OSC MAPK_Pathway MAPK Signaling Pathway Ro_48_8071->MAPK_Pathway Cholesterol_Biosynthesis Cholesterol Biosynthesis OSC->Cholesterol_Biosynthesis ERK_JNK p-ERK & p-JNK MAPK_Pathway->ERK_JNK Cell_Cycle_Arrest Cell Cycle Arrest ERK_JNK->Cell_Cycle_Arrest Apoptosis Apoptosis ERK_JNK->Apoptosis

Caption: Downstream signaling effects of OSC inhibition by this compound.[16]

Conclusion

The interaction between this compound and oxidosqualene cyclase serves as an excellent case study for the application of in silico modeling in drug discovery and development. The availability of a high-resolution crystal structure has enabled detailed computational analyses that correlate well with experimental data. This guide provides a foundational understanding for researchers and scientists working on OSC inhibitors and highlights the synergistic potential of combining computational and experimental approaches to elucidate drug-target interactions. The continued exploration of OSC inhibitors like this compound holds promise for the development of new therapies for hypercholesterolemia and various cancers.

References

Methodological & Application

Application Notes and Protocols for Ro 48-8071 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ro 48-8071 in in vivo mouse models, including established dosages, administration protocols, and its mechanism of action. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction to this compound

This compound is a potent and selective inhibitor of 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase.[1] OSC is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of 2,3-monoepoxysqualene to lanosterol.[2][3] By inhibiting this step, this compound effectively blocks the synthesis of cholesterol. This mechanism makes it a valuable tool for studying the role of cholesterol metabolism in various physiological and pathological processes. Notably, this compound has demonstrated anti-cancer properties in preclinical studies by inducing apoptosis and inhibiting the growth of various cancer cells, including those of the breast, prostate, pancreas, and ovaries.[1][2][4][5][6]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of OSC, leading to a reduction in cellular cholesterol levels.[1][2] This depletion of cholesterol can impact cellular functions in several ways. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis.[2][4] Furthermore, this compound can modulate signaling pathways that are crucial for cancer cell proliferation and survival, such as the ERK and JNK/MAPK pathways.[2] Some studies also suggest that it may have anti-angiogenic effects.[7]

Below is a diagram illustrating the signaling pathway affected by this compound.

cluster_pathway Cholesterol Biosynthesis Pathway cluster_signaling Downstream Signaling Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate ... ... Mevalonate->... 2,3-Monoepoxysqualene 2,3-Monoepoxysqualene ...->2,3-Monoepoxysqualene Lanosterol Lanosterol 2,3-Monoepoxysqualene->Lanosterol OSC Cholesterol Cholesterol Lanosterol->Cholesterol Cholesterol_depletion Cholesterol Depletion Lanosterol->Cholesterol_depletion This compound This compound This compound->Lanosterol Inhibits ERK_JNK ERK/JNK Pathway Cholesterol_depletion->ERK_JNK Inhibits Cell_Proliferation Cell Proliferation & Survival ERK_JNK->Cell_Proliferation Inhibits Apoptosis Apoptosis ERK_JNK->Apoptosis

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following table summarizes the dosages of this compound used in various in vivo mouse models as reported in the literature.

Mouse ModelApplicationDosageAdministration RouteTreatment DurationKey FindingsReference
Nude Mice (nu/nu)Pancreatic Cancer Xenograft (PANC-1 cells)Not specified in abstract, but in vivo study showed marked inhibition of tumor growth.Not specified in abstract.Not specified in abstract.Inhibited subcutaneous tumor growth.[2]
BALB/c MiceCholesterol Synthesis Inhibition5, 10, 15, 20 mg/day/kg bwIncorporated into diet7 daysDose-related inhibition of intestinal cholesterol synthesis.[8]
Athymic Nude Mice (nu/nu)Prostate Cancer Xenograft (PC-3 cells)5 or 20 mg/kgTail vein injectionDaily for 5 daysSignificantly reduced tumor growth; 20 mg/kg eradicated some tumors.[9][10][11]
Nude MiceBreast Cancer Xenograft (BT-474 cells)Not specified in abstract, but in vivo administration prevented tumor growth.Not specified in abstract.Not specified in abstract.Prevented tumor growth with no apparent toxicity.[9]
Nude MiceEpithelial Ovarian Cancer Xenograft (SK-OV-3 cells)20 or 40 mg/kg/dayIntraperitoneal injection27 daysSignificantly suppressed tumor growth.[3][5][6]
Nude MiceTriple-Negative Breast Cancer Xenograft (BT-20 cells)5 or 10 mg/kgIntravenous injection (tail vein)Daily for 5 days, then every other day for 5 additional treatments.Prevented tumor growth.[7]
BALB/c MiceCholesterol Synthesis Inhibition20 mg/day/kg bwIn chow diet7 daysRapid and sustained inhibition of cholesterol synthesis in the small intestine.[12]

Experimental Protocols

Preparation of this compound for In Vivo Administration

For Oral Administration (in Diet):

  • To achieve a desired dose (e.g., 20 mg/day/kg body weight), calculate the amount of this compound to be incorporated into the rodent chow.[8] This calculation is based on the average daily food intake of the mice. For example, if the average daily intake is 160 g/day/kg body weight, 125 mg of this compound would be incorporated into 1000 g of the basal diet to achieve a dose of approximately 20 mg/day/kg.[8]

  • Prepare a premix by blending the calculated amount of this compound with a small portion of the powdered basal diet.[8]

  • Incorporate the premix into the remaining quantity of the basal diet using a food mixer to ensure uniform distribution.[8]

For Parenteral Administration (Intravenous or Intraperitoneal):

  • Note: The specific vehicle for dissolving this compound for injection is not consistently detailed across the provided search results. Researchers should consult the manufacturer's instructions or test solubility in appropriate vehicles (e.g., PBS, DMSO/saline mixtures).

  • For tail vein injections, a solution of this compound is prepared at the desired concentration (e.g., for a 0.1 mL injection volume).[9][11]

  • For intraperitoneal injections, the compound is dissolved in a suitable vehicle like PBS.[5][6]

  • It is recommended to prepare fresh solutions for in vivo experiments and use them on the same day.[10] If a stock solution is prepared, it should be stored appropriately (e.g., -20°C for 1 month or -80°C for 6 months) and diluted to the working solution before use.[10] For aqueous solutions, sterile filtration through a 0.22 µm filter is advised.[10]

Protocol for Tumor Xenograft Studies in Nude Mice

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound.

Experimental Workflow Diagram:

cluster_setup Experiment Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Tumor_Cell_Injection Subcutaneous Injection of Cells Cell_Culture->Tumor_Cell_Injection Animal_Acclimation Nude Mice Acclimation Animal_Acclimation->Tumor_Cell_Injection Tumor_Growth Tumor Growth to ~100 mm³ Tumor_Cell_Injection->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Sacrifice Euthanize Mice Monitoring->Sacrifice Tissue_Collection Collect Tumors & Tissues Sacrifice->Tissue_Collection Analysis Immunohistochemistry, Western Blot, etc. Tissue_Collection->Analysis

Caption: General experimental workflow for a xenograft study.

Procedure:

  • Animal Model: Use six-week-old male or female athymic nude mice (nu/nu), weighing 20-22 g.[9][10][11]

  • Cell Preparation and Implantation:

    • Culture the desired cancer cell line (e.g., PC-3, SK-OV-3, BT-20).

    • Harvest the cells and resuspend them in an appropriate medium. For some cell lines, mixing with Matrigel (1:1 v/v) can improve tumor take rate.[9][11]

    • Inject the cell suspension (e.g., 5 x 10^6 cells in 0.15 mL) subcutaneously into the flanks of the mice.[9][11]

  • Tumor Growth and Treatment Initiation:

    • Allow the tumors to develop. Measure tumor dimensions twice a week using a digital caliper.

    • Calculate tumor volume using the formula: (Length × Width × Height) × π/6.[9][11]

    • Initiate drug treatment when tumor volumes reach approximately 80-100 mm³.[7][9][11]

  • Drug Administration:

    • Randomly assign mice to treatment groups (vehicle control and this compound at different doses).

    • Administer this compound or the vehicle according to the desired schedule and route (e.g., daily tail vein injections of 5 or 20 mg/kg for 5 days, or daily intraperitoneal injections of 20 or 40 mg/kg for 27 days).[5][6][7][9][11]

  • Monitoring and Endpoint:

    • Monitor animal body weight twice weekly to assess toxicity.[7]

    • Continue treatment for the planned duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for apoptosis markers like TUNEL, and angiogenesis markers like VEGF and CD31).[7]

Protocol for Studying Cholesterol Synthesis Inhibition
  • Animal Model: Use male BALB/c mice, 7 to 9 weeks of age.[8]

  • Drug Administration:

    • Prepare rodent chow containing this compound at concentrations calculated to deliver doses of 0, 5, 10, 15, and 20 mg/day/kg body weight.[8]

    • Feed the mice with the respective diets for the desired period (e.g., 12 hours to 7 days).[8]

  • Measurement of Cholesterol Synthesis:

    • One hour before the end of the treatment period, administer approximately 40 mCi of [3H] water intraperitoneally to each mouse.[8]

    • After one hour, euthanize the mice and harvest tissues of interest (e.g., liver, small intestine, stomach, large intestine, spleen, kidneys, and lungs).[8]

    • Rinse, blot, and weigh the tissues.

    • Saponify the tissues and extract the labeled sterols for quantification.[8]

    • Calculate the rate of cholesterol synthesis in each organ as nmol of [3H] water incorporated into sterols per hour per gram of wet tissue weight.[8]

Concluding Remarks

This compound is a valuable research tool for investigating the role of cholesterol biosynthesis in various biological contexts, particularly in cancer biology. The provided dosages and protocols, derived from published studies, offer a solid foundation for designing and conducting in vivo experiments in mouse models. Researchers should, however, always optimize these protocols for their specific experimental setup and animal models. Close monitoring for any signs of toxicity is crucial throughout the experimental duration.

References

Application Notes and Protocols for Ro 48-8071 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 48-8071 is a potent and specific inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase.[1][2][3][4] By targeting OSC, this compound effectively blocks the conversion of 2,3-monoepoxysqualene to lanosterol, thereby inhibiting cholesterol synthesis.[4][5] This mechanism of action makes it a valuable tool for studying the role of cholesterol metabolism in various cellular processes and a potential therapeutic agent, particularly in oncology. Unlike statins, which inhibit the upstream enzyme HMG-CoA reductase, this compound's more targeted approach may reduce certain side effects associated with broader inhibition of the mevalonate pathway.[3][4]

These application notes provide a comprehensive overview of the use of this compound in cell culture, including its mechanism of action, effects on various cell lines, and detailed protocols for key experiments.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of 2,3-oxidosqualene cyclase (OSC), leading to a reduction in cellular cholesterol levels.[1][2][6] This inhibition has been shown to induce a range of downstream effects in cancer cells, including:

  • Induction of Apoptosis: this compound has been demonstrated to induce programmed cell death in various cancer cell lines, including breast, prostate, and pancreatic cancer.[2][7][8]

  • Cell Cycle Arrest: The compound can cause cell cycle arrest, primarily in the G1 phase, by modulating the expression of cell cycle-related proteins such as p27, cyclin B1, and cyclin E.[5]

  • Inhibition of Signaling Pathways: this compound has been shown to deactivate pro-proliferative signaling pathways, notably the JNK and ERK/MAPK pathways.[4][5]

  • Modulation of Hormone Receptors: In hormone-dependent cancers, this compound can reduce the expression of estrogen receptor alpha (ERα) and progesterone receptor (PR), while increasing the expression of the anti-proliferative estrogen receptor beta (ERβ).[3][7][9]

  • Anti-Angiogenic Effects: In vivo studies have shown that this compound can suppress angiogenesis by reducing the expression of markers like VEGF and CD-31.[10]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssay DurationIC50 / Effective ConcentrationObserved EffectsReference
HepG2Liver CancerNot SpecifiedIC50: ~1.5 nM (cholesterol synthesis)Inhibition of cholesterol synthesis[9]
Multiple (7 lines)Colon, Pancreatic, Lung Cancer48 hoursIC50 range: 3.3 to 13.68 µMReduced cell viability[2]
PANC-1Pancreatic Cancer24, 48, 72 hours10 µMInhibited cell viability, G1 cell cycle arrest, inactivation of JNK and ERK[5]
T47-D, BT-474Breast Cancer48 hours1-5 µMReduced progesterone receptor expression, inhibited mammosphere formation[3]
BT-474, MCF-7Breast Cancer48 hours (SRB)IC50: 6-12 µMReduced cell viability, induced apoptosis[7]
BT-474, MCF-7Breast Cancer7 daysnM concentrationsSuppressed cell viability[7]
OVCAR-3, SK-OV-3Ovarian Cancer7 daysLow nM concentrationsInhibited cell growth[11]
PC-3Prostate Cancer24 hours10 µMReduced cell viability, induced apoptosis[9]
LNCaP, C4-2Prostate Cancer24 hours10-30 µMInduced apoptosis, reduced androgen receptor expression[8][9]
MDA-MB-231, BT-20Triple-Negative Breast Cancer24-48 hoursPharmacological levelsReduced cell viability, induced apoptosis[10]

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from studies investigating the effect of this compound on the viability of various cancer cell lines.[2][7][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution prepared in a suitable solvent, e.g., water up to 20 mM)[11]

  • 96-well plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium.[2][11] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours, or up to 7 days for long-term assays).[2][7][11]

  • Cell Fixation: After incubation, gently add 50 µL of cold TCA (10% w/v) to each well and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and stain for 10 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol is based on the methodology used to assess this compound-induced apoptosis.[7][8][12]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 3-4 x 10^5 cells/well) and allow them to attach overnight.[8] Treat the cells with the desired concentrations of this compound for 24 hours.[8]

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Western Blotting for Protein Expression

This protocol is for assessing changes in protein levels, such as ERα, ERβ, p-ERK, and p-JNK, following this compound treatment.[3][5][7]

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

Ro48_8071_Signaling_Pathway Ro48_8071 This compound OSC 2,3-Oxidosqualene Cyclase (OSC) Ro48_8071->OSC Inhibits ERK_JNK ERK / JNK Signaling Ro48_8071->ERK_JNK Inactivates Apoptosis Apoptosis Ro48_8071->Apoptosis Cell_Cycle G1 Phase Arrest Ro48_8071->Cell_Cycle ER_alpha ERα Expression Ro48_8071->ER_alpha Decreases ER_beta ERβ Expression Ro48_8071->ER_beta Increases Cholesterol Cholesterol Synthesis OSC->Cholesterol Cell_Viability Cell Viability Cholesterol->Cell_Viability ERK_JNK->Cell_Viability Apoptosis->Cell_Viability Decreases Cell_Cycle->Cell_Viability Decreases

Caption: Signaling pathways affected by this compound.

Experimental_Workflow_Cell_Viability Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Ro48_8071 Add this compound (various concentrations) Seed_Cells->Add_Ro48_8071 Incubate Incubate (24-72 hours) Add_Ro48_8071->Incubate Fix_Cells Fix Cells (TCA) Incubate->Fix_Cells Stain_Cells Stain with SRB Fix_Cells->Stain_Cells Solubilize Solubilize Dye (Tris-base) Stain_Cells->Solubilize Read_Absorbance Read Absorbance (510 nm) Solubilize->Read_Absorbance Analyze Analyze Data (% Viability) Read_Absorbance->Analyze End End Analyze->End

Caption: Experimental workflow for cell viability assay.

References

Application of Ro 48-8071 in Breast Cancer Cell Lines: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ro 48-8071 is a potent small-molecule inhibitor of oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway.[1][2] Emerging research has highlighted its significant anti-cancer properties in various breast cancer subtypes, including hormone-dependent (ER-positive) and triple-negative breast cancer (TNBC).[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the utility of this compound in breast cancer cell lines. The protocols and data presented are synthesized from multiple studies to ensure a comprehensive and practical guide.

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted mechanism. Primarily, it inhibits OSC, leading to a disruption in cholesterol synthesis, a pathway often upregulated in cancer cells to support rapid proliferation.[1][3] Beyond its role in cholesterol metabolism, this compound has demonstrated "off-target" effects that contribute to its anti-cancer activity. In hormone-dependent breast cancer cells, it promotes the degradation of estrogen receptor alpha (ERα), a key driver of tumor growth, while simultaneously upregulating the anti-proliferative estrogen receptor beta (ERβ).[1] This shift in the ERβ/ERα ratio is a significant contributor to its efficacy.[1] Furthermore, studies have shown that this compound induces apoptosis (programmed cell death) in breast cancer cells and may also interfere with the PI3K signaling pathway.[4]

cluster_pathway Cholesterol Biosynthesis Pathway cluster_cellular_effects Cellular Effects in Breast Cancer HMG-CoA HMG-CoA Squalene Squalene HMG-CoA->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene OSC Oxidosqualene Cyclase (OSC) 2,3-Oxidosqualene->OSC Lanosterol Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol OSC->Lanosterol Ro48_8071 This compound Ro48_8071->OSC ERa ERα Proliferation Proliferation ERa->Proliferation ERb ERβ ERb->Proliferation Apoptosis Apoptosis Ro48_8071_effect This compound Ro48_8071_effect->ERa Degradation Ro48_8071_effect->ERb Induction Ro48_8071_effect->Apoptosis

Caption: Mechanism of action of this compound in breast cancer cells.

Data Presentation: In Vitro Efficacy

This compound has demonstrated potent cytotoxic and anti-proliferative effects across a range of breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, exposure time, and assay used.

Table 1: IC50 Values of this compound in Hormone-Dependent Breast Cancer Cell Lines
Cell LineTreatment DurationIC50 (µM)Assay
BT-47448 hours~6-12SRB
T47-D48 hours~6-12SRB
MCF-748 hours~6-12SRB
HCC-142824-48 hours~6-15SRB
ZR-7524-48 hours~6-15SRB

Data synthesized from references[1][2].

Table 2: IC50 Values of this compound in Triple-Negative and HER2-Positive Breast Cancer Cell Lines
Cell LineSubtypeTreatment DurationIC50 (µM)Assay
MDA-MB-231TNBC48 hours~10-18SRB
BT-20TNBC48 hours~10-18SRB
SK-BR-3HER2+48 hours~10-18SRB

Data synthesized from references[1][4].

Note: In long-term assays (7 days), this compound has been shown to be effective at nanomolar concentrations.[1][2] Importantly, concentrations up to 10 µM have shown no significant effect on the viability of normal human mammary cells, suggesting a degree of cancer cell specificity.[1][3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of this compound in breast cancer cell lines.

cluster_workflow General Experimental Workflow cluster_assays Downstream Assays start Start culture Cell Culture (Breast Cancer Cell Lines) start->culture treatment Treatment with This compound culture->treatment viability Cell Viability (SRB Assay) treatment->viability apoptosis Apoptosis (Annexin V Assay) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein stem Stem Cell Properties (Mammosphere Assay) treatment->stem analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis protein->analysis stem->analysis end End analysis->end

Caption: General workflow for studying this compound in breast cancer cells.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This colorimetric assay measures cell density based on the measurement of cellular protein content.

Materials:

  • Breast cancer cell lines

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA), 50% (w/v) cold solution

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-8,000 cells/well in 100 µL of complete medium and incubate overnight.[4]

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-50 µM) and a vehicle control.[3]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Fixation: Gently add 100 µL of cold 50% TCA to each well (final concentration 25%) and incubate at 4°C for 1 hour.[5]

  • Washing: Wash the plate five times with tap water and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[5]

  • Solubilization: Allow the plates to air dry completely. Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]

  • Measurement: Read the absorbance at 520 nm using a microplate reader.[6]

Apoptosis Detection: Annexin V-FITC Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

Materials:

  • Breast cancer cell lines

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, propidium iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed 1.5 x 10^5 cells/well in 6-well plates overnight. Treat cells with desired concentrations of this compound (e.g., 5, 10, 20 µM) for 24 hours.[1][4]

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]

Protein Expression Analysis: Western Blotting for ERα and ERβ

This technique is used to detect changes in the protein levels of ERα and ERβ following treatment with this compound.

Materials:

  • Breast cancer cell lines

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERα, anti-ERβ, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound (e.g., 25 µM) for various time points (e.g., 3, 6, 12, 24 hours).[1][7] Lyse the cells in lysis buffer and quantify the protein concentration.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα and ERβ overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.[7]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cancer Stem Cell-like Properties: Mammosphere Formation Assay

This assay assesses the ability of cancer stem-like cells to form three-dimensional spheroids in non-adherent conditions. This compound has been shown to inhibit progestin-induced mammosphere formation.[8]

Materials:

  • T47-D or other hormone-responsive breast cancer cell lines

  • Medroxyprogesterone acetate (MPA)

  • This compound stock solution

  • Ultra-low attachment 6-well plates

  • Complete MammoCult™ medium or similar serum-free medium supplemented with growth factors (EGF, bFGF).[5]

Protocol:

  • Pre-treatment (optional): For studying the inhibition of hormone-induced effects, pre-treat cells with a progestin like 5 nM MPA for 48 hours.[5]

  • Cell Seeding: Harvest single cells and seed them at a low density (e.g., 5,000 cells/well) in ultra-low attachment 6-well plates with complete MammoCult medium.[5]

  • Treatment: Add this compound (e.g., 1 µM, 5 µM) with or without MPA to the wells.[5]

  • Incubation: Incubate the plates for 7-10 days, replenishing the medium and treatments every 2-3 days.[6]

  • Quantification: Count the number of mammospheres (typically >50 µm in diameter) formed in each well under a microscope. Calculate the mammosphere forming efficiency (MFE %) as: (Number of mammospheres / Number of cells seeded) x 100.

Conclusion

This compound is a promising anti-cancer agent for various types of breast cancer. Its dual action of inhibiting cholesterol biosynthesis and favorably modulating estrogen receptor signaling provides a strong rationale for its further investigation. The protocols outlined in this document offer a robust framework for researchers to explore the therapeutic potential of this compound in breast cancer cell lines. Careful consideration of cell line-specific characteristics and appropriate experimental controls will be crucial for generating reliable and reproducible data.

References

Application Notes and Protocols for Studying Prostate Cancer Progression Using Ro 48-8071

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 48-8071 is a potent and selective inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway.[1][2] Emerging research has highlighted its potential as a therapeutic agent in oncology, particularly in the context of prostate cancer.[3][4][5] These application notes provide a comprehensive overview of the use of this compound to study prostate cancer progression, detailing its mechanism of action, effects on cancer cells, and protocols for key experimental procedures. By inhibiting OSC, this compound disrupts the production of cholesterol, a critical component of cell membranes and a precursor for steroid hormones, thereby impacting cancer cell viability and growth.[1][4]

Mechanism of Action

This compound exerts its anti-cancer effects primarily by inhibiting the enzyme 2,3-oxidosqualene cyclase. This enzyme catalyzes the cyclization of 2,3-oxidosqualene to lanosterol, a crucial step in the de novo cholesterol synthesis pathway.[1][6] Inhibition of OSC leads to a depletion of downstream cholesterol and an accumulation of its precursor, 2,3-oxidosqualene. This disruption of cholesterol homeostasis has been shown to induce apoptosis and reduce the viability of both hormone-dependent and castration-resistant prostate cancer cells.[1][2] Furthermore, this compound has been observed to modulate the expression of key receptors in prostate cancer; it reduces the expression of the androgen receptor (AR) in hormone-dependent cells and increases the expression of the anti-proliferative estrogen receptor β (ERβ) in both hormone-dependent and castration-resistant cell lines.[1][2] Some studies also suggest that this compound may inhibit the PI3K signaling pathway.[3][7]

Data Presentation: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines

The following table summarizes the quantitative data on the effect of this compound on various prostate cancer cell lines.

Cell LineTypeParameterValueTreatment DurationReference
LNCaPHormone-DependentIC50 (Viability)~10-25 µM24-48 hours[1]
PC-3Castration-ResistantIC50 (Viability)~10-15 µM24-48 hours[1]
DU145Castration-ResistantIC50 (Viability)Not specified24-48 hours[1]
C4-2Castration-Resistant (LNCaP-derived)Apoptosis InductionDose-dependent (10-30 µM)24 hours[1]
LNCaPHormone-DependentAR Protein ExpressionReduced at 10-25 µM6 hours[1]
LNCaPHormone-DependentERβ Protein ExpressionIncreased at 0.1-1 µMNot specified[8]
PC-3Castration-ResistantERβ Protein ExpressionIncreased at 0.1-1 µMNot specified[8]

Experimental Protocols

Herein are detailed methodologies for key experiments to study the effects of this compound on prostate cancer progression.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is used to assess the effect of this compound on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in a suitable solvent like DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed prostate cancer cells in 96-well plates at a density of 4,000-7,000 cells/well in their respective complete growth medium.[1] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-50 µM). Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Fixation: After incubation, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB dye.

  • Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify apoptosis induced by this compound.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, C4-2, PC-3, DU145)

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (3x10^5 to 4x10^5 cells/well) and allow them to attach overnight.[1] Treat the cells with the desired concentrations of this compound (e.g., 10-30 µM) for 24 hours.[1]

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for AR and ERβ Expression

This protocol is used to determine the effect of this compound on the protein levels of Androgen Receptor (AR) and Estrogen Receptor β (ERβ).

Materials:

  • Prostate cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-AR, anti-ERβ, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Seed cells and treat with this compound (e.g., 10-25 µM for AR, 0.1-1 µM for ERβ) for the desired time (e.g., 6 hours for AR).[1][8] After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, ERβ, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of prostate cancer.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Castration-resistant prostate cancer cells (e.g., PC-3)

  • Matrigel

  • This compound

  • Vehicle for injection

  • Calipers

Protocol:

  • Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells (e.g., 1x10^6 PC-3 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 5 or 20 mg/kg body weight, daily) or the vehicle to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection).[8]

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations

Ro48_8071_Mechanism_of_Action cluster_pathway Cholesterol Biosynthesis Pathway cluster_effects Downstream Effects in Prostate Cancer 2,3-Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol OSC Cholesterol Cholesterol Lanosterol->Cholesterol This compound This compound This compound->Lanosterol Inhibits Reduced Cell Viability Reduced Cell Viability This compound->Reduced Cell Viability Apoptosis Induction Apoptosis Induction This compound->Apoptosis Induction Decreased AR Expression Decreased AR Expression This compound->Decreased AR Expression Increased ER-beta Expression Increased ER-beta Expression This compound->Increased ER-beta Expression

Caption: Mechanism of action of this compound in prostate cancer.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Prostate Cancer Cell Lines Prostate Cancer Cell Lines Treatment with this compound Treatment with this compound Prostate Cancer Cell Lines->Treatment with this compound Cell Viability Assay (SRB) Cell Viability Assay (SRB) Treatment with this compound->Cell Viability Assay (SRB) Apoptosis Assay (FACS) Apoptosis Assay (FACS) Treatment with this compound->Apoptosis Assay (FACS) Western Blot (AR, ER-beta) Western Blot (AR, ER-beta) Treatment with this compound->Western Blot (AR, ER-beta) Tumor Xenograft Model Tumor Xenograft Model This compound Treatment This compound Treatment Tumor Xenograft Model->this compound Treatment Tumor Growth Measurement Tumor Growth Measurement This compound Treatment->Tumor Growth Measurement

Caption: Experimental workflow for studying this compound.

References

Application Notes and Protocols: Ro 48-8071 in Pancreatic Ductal Adenocarcinoma (PDAC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 48-8071 is a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase. Emerging research has highlighted its potential as an anti-cancer agent in various tumor types, including pancreatic ductal adenocarcinoma (PDAC).[1][2] These application notes provide a comprehensive overview of the pre-clinical findings and detailed protocols for utilizing this compound in PDAC research, based on published studies. The primary focus is on its effects on the PANC-1 human pancreatic cancer cell line.

Mechanism of Action

This compound exerts its anti-tumor effects in PDAC through a multi-faceted mechanism. By inhibiting OSC, it disrupts cholesterol synthesis, which is often upregulated in cancer cells to support rapid proliferation and membrane synthesis. Beyond its impact on cholesterol metabolism, this compound has been shown to induce cell cycle arrest and modulate key signaling pathways involved in cancer cell growth and survival.[3][1] Specifically, in PANC-1 cells, this compound leads to G1 phase cell cycle arrest by downregulating cyclin B1 and cyclin E, while upregulating the cell cycle inhibitor p27.[3][4] Furthermore, it deactivates the JNK and ERK/MAPK signaling pathways by reducing the phosphorylation of JNK and ERK.[3][1][4]

Data Presentation

In Vitro Efficacy of this compound on PANC-1 Cell Viability
Concentration (µM)Treatment Duration (h)Inhibition Ratio (%)
172No significant effect
372No significant effect
1072~40%
3072~80%
10072~80%

Data synthesized from Qian et al., 2021.[3]

Effects of this compound on Cell Cycle Distribution of PANC-1 Cells
TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Control(Baseline)(Baseline)(Baseline)
This compound (10 µM)IncreasedDecreasedDecreased

Qualitative summary based on findings from Qian et al., 2021.[3]

Impact of this compound on Key Signaling and Cell Cycle Proteins in PANC-1 Cells
ProteinEffect of this compound (10 µM) Treatment
p-JNKDecreased
p-ERKDecreased
Cyclin B1Decreased
Cyclin EDecreased
p27Increased

Summary of Western Blot analyses from Qian et al., 2021.[3][4]

Mandatory Visualizations

G cluster_0 Cholesterol Biosynthesis Pathway cluster_1 PDAC Cell 2,3-Monoepoxysqualene 2,3-Monoepoxysqualene Lanosterol Lanosterol 2,3-Monoepoxysqualene->Lanosterol OSC Cholesterol Cholesterol Lanosterol->Cholesterol Ro_48_8071 This compound OSC_Target 2,3-Oxidosqualene Cyclase (OSC) Ro_48_8071->OSC_Target Inhibits JNK_ERK_Pathway JNK and ERK/MAPK Signaling Pathway OSC_Target->JNK_ERK_Pathway Downstream Effect Cell_Cycle_Proteins Cyclin B1, Cyclin E (↓) p27 (↑) JNK_ERK_Pathway->Cell_Cycle_Proteins Regulates Cell_Cycle_Arrest G1 Phase Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Cell Proliferation and Viability Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Mechanism of this compound in PDAC.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Start Start Seed_Cells Seed PANC-1 Cells Start->Seed_Cells Treat_Cells Treat with this compound (Varying Concentrations and Durations) Seed_Cells->Treat_Cells Cell_Viability MTS Assay Treat_Cells->Cell_Viability Cell_Cycle Flow Cytometry Treat_Cells->Cell_Cycle Protein_Analysis Western Blot Treat_Cells->Protein_Analysis End End Cell_Viability->End Cell_Cycle->End Protein_Analysis->End Start_InVivo Start Inject_Cells Subcutaneous Injection of PANC-1 Cells into Nude Mice Start_InVivo->Inject_Cells Tumor_Formation Allow Tumor Formation Inject_Cells->Tumor_Formation Treat_Mice Intravenous Injection of this compound Tumor_Formation->Treat_Mice Measure_Tumor Measure Tumor Volume Periodically Treat_Mice->Measure_Tumor Sacrifice_Analyze Sacrifice Mice and Analyze Tumors (e.g., IHC for Ki67) Measure_Tumor->Sacrifice_Analyze End_InVivo End Sacrifice_Analyze->End_InVivo

Caption: Experimental workflows for this compound.

Experimental Protocols

In Vitro Cell Viability Assay (MTS Assay)

Objective: To determine the effect of this compound on the viability of PANC-1 cells.

Materials:

  • PANC-1 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed PANC-1 cells in a 96-well plate at a density of approximately 2,000 cells per well in 100 µL of complete culture medium.[3]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 µM to 100 µM.[3] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the cells for 24, 48, or 72 hours.[3]

  • At the end of the incubation period, add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on the cell cycle distribution of PANC-1 cells.

Materials:

  • PANC-1 cells

  • 6-well cell culture plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Seed PANC-1 cells in 6-well plates at a density of 1x10^5 cells per well.[3]

  • Allow cells to attach and grow to 60-70% confluency.

  • Treat the cells with 10 µM this compound or vehicle control for 24, 48, and 72 hours.[3]

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the JNK/ERK and cell cycle pathways.

Materials:

  • PANC-1 cells treated with this compound as described above.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against: p-JNK, JNK, p-ERK, ERK, cyclin B1, cyclin E, p27, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Lyse the treated PANC-1 cells with RIPA buffer.[3]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a pancreatic cancer xenograft model.

Materials:

  • Male BALB/c nude mice.[1]

  • PANC-1 cells.

  • Matrigel (optional).

  • This compound formulated for intravenous injection.

  • Vehicle control (e.g., DMSO).[1]

  • Calipers.

Protocol:

  • Subcutaneously inject PANC-1 cells (e.g., 5 x 10^6 cells in PBS or a mixture with Matrigel) into the right flanks of the nude mice.[1]

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control via intravenous injection. The study by Qian et al. (2021) administered treatment for 3 weeks.[3]

  • Measure the tumor volume with calipers every 3 days using the formula: Volume = (length x width^2) / 2.[3]

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation markers like Ki67).[3]

References

Application Notes and Protocols for Ro 48-8071 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Ro 48-8071, a potent 2,3-oxidosqualene cyclase (OSC) inhibitor, for use in animal studies. The information is intended to guide researchers in dissolving, formulating, and administering this compound to various animal models.

Introduction

This compound is a small molecule inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase.[1][2] By inhibiting OSC, this compound effectively blocks the conversion of 2,3-monoepoxysqualene to lanosterol, thereby reducing cholesterol synthesis.[2][3] This mechanism of action makes it a valuable tool for research in cardiovascular diseases, oncology, and virology.[1] Studies have shown its efficacy in lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs. It has also demonstrated anti-cancer properties by inducing apoptosis in various cancer cell lines and suppressing tumor growth in vivo.[3][4]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its proper handling and formulation.

PropertyValueReference
Molecular Formula C₂₃H₂₇BrFNO₂
Molecular Weight 448.4 g/mol
CAS Number 161582-11-2
Appearance Off-white solid
Purity >95% to >98%[5]
Storage Store at -20°C as a solid or in organic solvent.[5]
Stability ≥ 2 years at -20°C[5]

Solubility Data

The solubility of this compound varies significantly depending on the solvent. This information is critical for preparing appropriate stock and dosing solutions.

SolventSolubilityReference
Water Soluble to 25 mM
Water (with gentle warming) Soluble to 20 mM (for fumarate salt)[6]
DMSO ~30 mg/mL[5]
Ethanol ~30 mg/mL[5]
Dimethylformamide (DMF) ~30 mg/mL[7]
Ethanol:PBS (pH 7.2) (1:2) ~0.25 mg/mL[5]

Note: Aqueous solutions are not recommended for storage for more than one day.[5] For long-term storage, it is advisable to prepare aliquots of stock solutions in organic solvents and store them at -20°C or -80°C.[8]

Signaling Pathway of this compound

This compound's primary mechanism of action is the inhibition of 2,3-oxidosqualene cyclase (OSC) in the cholesterol biosynthesis pathway. This leads to a reduction in cholesterol levels. Additionally, in cancer cells, this compound has been shown to induce apoptosis and modulate the expression of key signaling proteins.[2][4]

Ro48_8071_Signaling_Pathway cluster_cholesterol Cholesterol Biosynthesis Pathway cluster_cancer Cancer Cell Effects HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Monoepoxysqualene 2,3-Monoepoxysqualene Squalene->Monoepoxysqualene Lanosterol Lanosterol Monoepoxysqualene->Lanosterol OSC Cholesterol Cholesterol Lanosterol->Cholesterol ERK_JNK ERK/JNK Pathway Apoptosis Apoptosis ERK_JNK->Apoptosis AR Androgen Receptor (in prostate cancer) ERb Estrogen Receptor β (in breast & prostate cancer) Ro48_8071 This compound Ro48_8071->Monoepoxysqualene Inhibits OSC Ro48_8071->ERK_JNK Inhibits Ro48_8071->AR Reduces Expression Ro48_8071->ERb Increases Expression in_vivo_workflow start Start: Experimental Design animal_model Animal Model Selection (e.g., mice, hamsters) start->animal_model dose_selection Dose and Route Selection (e.g., 20-40 mg/kg IP) animal_model->dose_selection solution_prep Preparation of Dosing Solution (as per protocol) dose_selection->solution_prep administration Compound Administration solution_prep->administration monitoring Animal Monitoring (e.g., body weight, tumor size) administration->monitoring data_collection Data and Sample Collection (e.g., blood, tissues) monitoring->data_collection analysis Data Analysis (e.g., statistical analysis, IHC) data_collection->analysis end End: Conclusion analysis->end

References

Assessing Apoptosis Induction by Ro 48-8071 via FACS Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 48-8071 is a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] Emerging research has highlighted its anti-cancer properties, demonstrating its ability to induce apoptosis in various cancer cell lines, including those of the breast, prostate, and ovaries.[1][3][5][6][7] This document provides detailed application notes and protocols for assessing the apoptotic effects of this compound using Fluorescence-Activated Cell Sorting (FACS) analysis with Annexin V and Propidium Iodide (PI) staining.

The primary mechanism of this compound's anti-cancer activity is the induction of apoptosis.[1][3][8] Studies have shown that this compound treatment leads to a dose-dependent increase in apoptosis in various cancer cell lines.[1][3] In addition to its primary role as an OSC inhibitor, this compound has been observed to have off-target effects, such as modulating the ratio of estrogen receptor beta (ERβ) to estrogen receptor alpha (ERα), which contributes to its anti-proliferative effects.[1]

FACS analysis with Annexin V and PI is a widely used method for the quantitative assessment of apoptosis.[9][10] Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[9][10] Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[9][10] This dual-staining method allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Data Presentation

The following tables summarize quantitative data from studies assessing the pro-apoptotic effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines (48h treatment)

Cell LineCancer TypeIC50 (µM)
BT-474Breast Cancer~6-12
MCF-7Breast Cancer~6-12
LNCaPProstate CancerNot explicitly stated, but viability reduced
PC-3Prostate CancerNot explicitly stated, but viability reduced
SK-OV-3Ovarian CancerNot explicitly stated, but viability reduced
OVCAR-3Ovarian CancerNot explicitly stated, but viability reduced
Drug-Resistant Colon Cancer CellsColon Cancer3.3 - 13.68
Drug-Resistant Pancreatic Cancer CellsPancreatic Cancer3.3 - 13.68
Drug-Resistant Lung Cancer CellsLung Cancer3.3 - 13.68

Data synthesized from multiple sources indicating the effective concentration range.[1][5]

Table 2: Apoptosis Induction by this compound in Prostate Cancer Cells (24h treatment)

Cell LineThis compound Concentration (µM)% Apoptotic Cells (Annexin V+)
LNCaP10Dose-dependent increase
30Dose-dependent increase
C4-210Dose-dependent increase
30Dose-dependent increase
PC-310Significant induction
30Significant induction
DU14510Significant induction
30Significant induction

Based on findings from FACS analysis, showing a dose-dependent increase in apoptosis.[3]

Table 3: Apoptosis Induction by this compound in Breast Cancer Cells (24h treatment)

Cell LineThis compound Concentration (µM)% Apoptotic & Dead Cells
BT-4745Significant dose-dependent increase
10Significant dose-dependent increase
20Significant dose-dependent increase
MCF-75Significant dose-dependent increase
10Significant dose-dependent increase
20Significant dose-dependent increase

Data indicates a significant, dose-dependent induction of apoptosis and cell death.[1]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding:

    • Seed the cancer cell line of interest (e.g., MCF-7, PC-3) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment with this compound:

    • Allow cells to adhere and grow for 24 hours.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of treatment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 5, 10, 20, 30 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).

Protocol 2: Staining for Apoptosis with Annexin V and Propidium Iodide
  • Cell Harvesting:

    • After the treatment period, collect the culture supernatant, which may contain floating apoptotic cells.

    • Wash the adherent cells with phosphate-buffered saline (PBS).

    • Detach the adherent cells using a gentle cell dissociation solution (e.g., Trypsin-EDTA).

    • Combine the detached cells with their corresponding supernatant.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

Protocol 3: FACS Analysis
  • Instrument Setup:

    • Set up the flow cytometer according to the manufacturer's instructions.

    • Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest.

    • Use single-stained controls (Annexin V-FITC only and PI only) to set up the compensation for spectral overlap between the fluorochromes.

  • Data Acquisition:

    • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.

  • Data Analysis:

    • Analyze the acquired data using appropriate flow cytometry analysis software.

    • Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.

    • The four quadrants will represent:

      • Lower-left (Q4): Live cells (Annexin V- / PI-)

      • Lower-right (Q3): Early apoptotic cells (Annexin V+ / PI-)

      • Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Upper-left (Q1): Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant for each treatment condition.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining Procedure cluster_analysis FACS Analysis cell_seeding Seed Cells in 6-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat with this compound (Vehicle, 5, 10, 20 µM) incubation_24h->treatment incubation_treatment Incubate for 24-48h treatment->incubation_treatment harvest Harvest Cells (Adherent + Supernatant) incubation_treatment->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubation_stain Incubate for 15 min in the dark stain->incubation_stain facs Acquire Data on Flow Cytometer incubation_stain->facs analysis Analyze Data: Quadrant Plot facs->analysis quantification Quantify Cell Populations (Live, Apoptotic, Necrotic) analysis->quantification

Caption: Experimental workflow for assessing this compound induced apoptosis.

signaling_pathway Ro48_8071 This compound OSC Oxidosqualene Cyclase (OSC) Ro48_8071->OSC Inhibits Apoptosis Apoptosis Ro48_8071->Apoptosis Induces ER_beta Estrogen Receptor β (ERβ) Expression Ro48_8071->ER_beta Increases ER_alpha Estrogen Receptor α (ERα) Expression Ro48_8071->ER_alpha Decreases Cholesterol_Pathway Cholesterol Biosynthesis Pathway OSC->Cholesterol_Pathway Cell_Proliferation Cell Proliferation Cholesterol_Pathway->Cell_Proliferation Supports ER_beta->Cell_Proliferation Inhibits ER_alpha->Cell_Proliferation Promotes

Caption: Simplified signaling of this compound's anti-cancer effects.

References

Application Notes and Protocols: The Effect of Ro 48-8071 on Epithelial Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Ro 48-8071, an inhibitor of the cholesterol biosynthesis enzyme oxidosqualene cyclase (OSC), on epithelial ovarian cancer (EOC) cells. The included data and protocols are intended to facilitate further research into the therapeutic potential of this compound.

Introduction

Epithelial ovarian cancer (EOC) is a lethal gynecological malignancy often characterized by drug resistance and metastasis. A growing body of evidence suggests that the cholesterol biosynthesis pathway is a viable therapeutic target in EOC, as these cancer cells express the necessary enzymes for cholesterol production.[1] this compound has emerged as a promising chemotherapeutic agent that targets this pathway, demonstrating efficacy in suppressing the growth of EOC cells both in vitro and in vivo.[2][3] By inhibiting OSC, an enzyme downstream of HMG-CoA reductase, this compound presents a potentially more targeted therapeutic approach with fewer side effects than statins.[4][5] This document summarizes the key findings on this compound's anti-cancer effects and provides detailed protocols for relevant experiments.

Mechanism of Action

This compound exerts its anti-tumor effects in epithelial ovarian cancer cells primarily by inhibiting the enzyme oxidosqualene cyclase (OSC) within the cholesterol biosynthesis pathway.[2][1] This inhibition disrupts the production of cholesterol, a critical component for cell membrane integrity and signaling. The downstream effects of this disruption include the induction of apoptosis (programmed cell death) and a reduction in the population of cancer stem-like cells, which are often responsible for tumor recurrence and drug resistance.[2][4] Specifically, this compound has been shown to suppress Aldehyde Dehydrogenase (ALDH) activity, a common marker for cancer stem cells.[2][3]

In some cancer cell lines, this compound has also been observed to increase the expression of p27 and decrease the expression of cyclins B1 and E, suggesting an inhibitory effect on the cell cycle at the G1/S phase.[6] Furthermore, it may regulate apoptosis and other cellular processes by affecting the phosphorylation levels of ERK and JNK.[6] In OVCAR-3 ovarian cancer cells, this compound has been found to induce the expression of the tumor-suppressor protein estrogen receptor (ER) β.[7]

G cluster_0 Cholesterol Biosynthesis Pathway cluster_1 This compound Action cluster_2 Cellular Effects in EOC Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Oxidosqualene Cyclase (OSC) Cholesterol Cholesterol Lanosterol->Cholesterol This compound This compound This compound->Lanosterol Inhibits OSC Inhibition_of_Cholesterol_Synthesis Inhibition of Cholesterol Synthesis Apoptosis Apoptosis Inhibition_of_Cholesterol_Synthesis->Apoptosis Decreased_ALDH_Activity Decreased_ALDH_Activity Inhibition_of_Cholesterol_Synthesis->Decreased_ALDH_Activity Decreased ALDH Activity Inhibition_of_Tumor_Growth Inhibition_of_Tumor_Growth Apoptosis->Inhibition_of_Tumor_Growth Inhibition of Tumor Growth Suppression_of_Cancer_Stem_Cells Suppression_of_Cancer_Stem_Cells Decreased_ALDH_Activity->Suppression_of_Cancer_Stem_Cells Suppression of Cancer Stem-like Cells Suppression_of_Cancer_Stem_Cells->Inhibition_of_Tumor_Growth

Caption: Signaling pathway of this compound in epithelial ovarian cancer cells.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in two epithelial ovarian cancer cell lines, OVCAR-3 and SK-OV-3, after short-term exposure.

Cell Line24-hour IC₅₀ (µM)48-hour IC₅₀ (µM)
OVCAR-320.5 ± 0.311.3 ± 0.3
SK-OV-318.3 ± 0.612.7 ± 0.5
Data sourced from a 2023 study by Liang et al.[2]

Long-term (7-day) assays have shown that nanomolar concentrations of this compound are also effective at inhibiting the growth of EOC cells.[2][1]

In Vivo Efficacy of this compound

The table below presents the results of an in vivo xenograft study using SK-OV-3 cells in mice.

Treatment GroupDosageDurationMean Tumor Volume (mm³)
ControlVehicle (PBS)27 days336 ± 60
This compound20-40 mg/kg/day (i.p.)27 days171 ± 20
Data sourced from a 2023 study by Liang et al.[2][3][8]

Treatment with this compound resulted in a significant suppression of tumor growth with no reported toxicity to the animals.[2][8]

Experimental Protocols

Protocol 1: In Vitro Cell Viability (Sulforhodamine B - SRB) Assay

This protocol is used to determine the effect of this compound on the viability of epithelial ovarian cancer cells.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 SRB Staining cluster_3 Data Acquisition start Start seed_cells Seed OVCAR-3 or SK-OV-3 cells in 96-well plates start->seed_cells end End add_drug Add varying concentrations of this compound seed_cells->add_drug incubate Incubate for 24 or 48 hours add_drug->incubate fix_cells Fix cells with TCA incubate->fix_cells stain_cells Stain with SRB fix_cells->stain_cells wash_cells Wash with acetic acid stain_cells->wash_cells solubilize Solubilize dye with Tris base solution wash_cells->solubilize read_absorbance Read absorbance at 510 nm solubilize->read_absorbance read_absorbance->end

Caption: Workflow for the in vitro cell viability (SRB) assay.

Materials:

  • OVCAR-3 or SK-OV-3 cells

  • RPMI-1640 or McCoy's 5a medium with 5-10% FBS

  • This compound stock solution

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed OVCAR-3 or SK-OV-3 cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C in a humidified incubator.

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC₅₀ value.

Protocol 2: Aldehyde Dehydrogenase (ALDH) Activity Assay

This assay measures the effect of this compound on the population of cancer stem-like cells, which are characterized by high ALDH activity.[2]

G cluster_0 Cell Culture & Treatment cluster_1 ALDH Staining cluster_2 Flow Cytometry start Start culture_cells Culture SK-OV-3 cells in 100-mm dishes start->culture_cells end End treat_cells Treat with this compound (10 µM or 20 µM) for 24h culture_cells->treat_cells prepare_cells Prepare cell suspension treat_cells->prepare_cells stain_with_baaa Incubate cells with BAAA (ALDH substrate) prepare_cells->stain_with_baaa add_deab Add DEAB (ALDH inhibitor) to control samples stain_with_baaa->add_deab acquire_data Acquire fluorescence data using a FACSCalibur add_deab->acquire_data analyze_data Analyze data to quantify ALDH-positive population acquire_data->analyze_data analyze_data->end

Caption: Workflow for the Aldehyde Dehydrogenase (ALDH) activity assay.

Materials:

  • SK-OV-3 cells

  • 100-mm culture dishes

  • This compound stock solution

  • Aldefluor™ kit (contains BAAA substrate and DEAB inhibitor)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Grow SK-OV-3 cells in 100-mm culture dishes and treat with the desired concentrations of this compound (e.g., 10 µM or 20 µM) for 24 hours.[2]

  • Cell Preparation: Harvest and prepare a single-cell suspension from both treated and control cells.

  • ALDH Staining: For each sample, mix the cells with the BAAA substrate from the Aldefluor™ kit. For control samples, add the DEAB inhibitor.

  • Incubation: Incubate the cell suspensions for 40 minutes.[2]

  • Flow Cytometry: Analyze the fluorescence of the cell populations using a flow cytometer. The ALDH-positive population will exhibit high fluorescence, which is inhibited in the presence of DEAB.

  • Data Analysis: Quantify the percentage of ALDH-positive cells in the treated samples compared to the control.

Protocol 3: In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

G cluster_0 Tumor Implantation cluster_1 Tumor Growth & Treatment cluster_2 Data Collection & Analysis start Start implant_cells Implant SK-OV-3 cells subcutaneously into mice start->implant_cells end End monitor_growth Monitor tumor growth implant_cells->monitor_growth start_treatment Begin treatment when tumors reach ~100 mm³ monitor_growth->start_treatment administer_drug Administer this compound (i.p.) or vehicle daily start_treatment->administer_drug measure_tumors Measure tumor volume regularly administer_drug->measure_tumors monitor_toxicity Monitor animal weight and health measure_tumors->monitor_toxicity endpoint Endpoint: e.g., 27 days of treatment monitor_toxicity->endpoint analyze_data Compare tumor volumes between groups endpoint->analyze_data analyze_data->end

Caption: Workflow for the in vivo xenograft study.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • SK-OV-3 cells

  • This compound solution

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously implant SK-OV-3 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and growth.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[2][4]

  • Drug Administration: Administer this compound intraperitoneally (i.p.) at a dose of 20-40 mg/kg/day.[2][8] The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess for any drug-related toxicity.

  • Study Endpoint: Continue the treatment for a predetermined period (e.g., 27 days).[2][3]

  • Data Analysis: At the end of the study, compare the average tumor volumes between the this compound-treated group and the control group.

Protocol 4: Immunohistochemistry (IHC) for Apoptosis Detection

This protocol is used to detect apoptosis in tumor tissues from the in vivo xenograft study.

Materials:

  • Tumor tissue sections (paraffin-embedded)

  • Primary antibody against an apoptosis marker (e.g., cleaved caspase-3)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Tissue Preparation: Deparaffinize and rehydrate the tumor tissue sections.

  • Antigen Retrieval: Perform antigen retrieval to unmask the epitope.

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against the apoptosis marker.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the DAB substrate to visualize the antibody binding (brown precipitate).

  • Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Imaging and Analysis: Dehydrate and mount the sections. Examine under a microscope to identify and quantify apoptotic cells.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for epithelial ovarian cancer. Its mechanism of action, centered on the inhibition of cholesterol biosynthesis, leads to reduced cell viability, induction of apoptosis, and suppression of cancer stem-like cells. The provided data and protocols offer a foundation for further investigation into the clinical application of this compound, both as a monotherapy and potentially in combination with other chemotherapeutic agents to overcome drug resistance and improve patient outcomes.[2][4]

References

Troubleshooting & Optimization

Ro 48-8071 not dissolving in DMSO solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ro 48-8071.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase.[1][2][3][4][5] OSC is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the cyclization of 2,3-oxidosqualene to form lanosterol, a precursor to cholesterol.[1][6][7] By inhibiting OSC, this compound effectively blocks cholesterol synthesis.[5][7] This activity gives it potential applications in metabolic research and as an anti-cancer agent, where it has been shown to reduce the viability of certain cancer cell lines.[5]

Q2: What are the different forms of this compound available?

This compound is available as a free base and as a fumarate salt.[4][5][8][9][10] It is important to be aware of which form you are using, as their molecular weights and solubility characteristics differ.

Q3: What is the solubility of this compound in common laboratory solvents?

The solubility of this compound can vary slightly depending on the source and whether it is the free base or the fumarate salt. A summary of reported solubility data is presented below.

SolventThis compound (Free Base)This compound fumarate
DMSO≥14.6 mg/mL[11], ~30 mg/mL[2][6][12]to 100 mM, >50 mg/mL[10]
Ethanol≥27.75 mg/mL[11], ~30 mg/mL[12]-
Dimethylformamide (DMF)~30 mg/mL[2][12]-
Water≥5.04 mg/mL[11], 0.25 mg/mL at 25°C[12], to 25 mM, 5 mg/mL[1]to 20 mM with gentle warming, >5 mg/mL[10]
Ethanol:PBS (pH 7.2) (1:2)~0.25 mg/mL[6][12]-

Q4: How should I store this compound solutions?

It is recommended to prepare this compound solutions fresh.[3] Some sources suggest that solutions are unstable.[3] For short-term storage, solutions can be stored at -20°C for up to one month or -80°C for up to six months.[5][13] Always refer to the manufacturer's datasheet for specific storage recommendations. Aqueous solutions are not recommended for storage for more than one day.[6]

Troubleshooting Guide: this compound Not Dissolving in DMSO

This guide addresses common issues encountered when this compound fails to dissolve in DMSO solutions.

Initial Troubleshooting Steps

If you are experiencing difficulty dissolving this compound in DMSO, follow these steps:

  • Verify the Compound and Solvent:

    • Confirm that you are using the correct form of this compound (free base or fumarate salt) and that its purity is as expected.

    • Ensure you are using anhydrous, high-purity DMSO. DMSO is highly hygroscopic and absorbed water can significantly reduce its solvating power.[14][15]

  • Gentle Heating:

    • Warm the solution in a water bath at 37°C for 5-10 minutes.[14] Increased kinetic energy can help overcome the solid's lattice energy.

  • Sonication:

    • Place the vial in a water bath sonicator for 10-15 minutes.[14] This can help to break up any aggregates and facilitate dissolution.

  • Vortexing:

    • Vortex the solution vigorously for 1-2 minutes to ensure thorough mixing.[14]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

This protocol provides a general procedure for dissolving this compound in DMSO.

Materials:

  • This compound (free base or fumarate salt)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • Water bath (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder into a sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).

  • Initial Mixing: Vortex the vial vigorously for 1-2 minutes.

  • Inspect for Dissolution: Visually inspect the solution against a light source to check for any undissolved particles.

  • Troubleshooting (if necessary):

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[14]

    • Alternatively, or in addition to sonication, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[14]

  • Final Inspection: Once the solution is clear and free of visible particles, it is ready for use.

  • Storage: For immediate use, keep the solution at room temperature. For short-term storage, aliquot and store at -20°C or -80°C, protected from light and moisture.[5][13] It is highly recommended to prepare fresh solutions.[3]

Visualizations

Signaling Pathway of this compound Action

Ro488071_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol 2,3-Oxidosqualene cyclase (OSC) Cholesterol Cholesterol Lanosterol->Cholesterol This compound This compound This compound->2,3-Oxidosqualene Inhibits OSC

Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.

Experimental Workflow for Dissolving this compound

Dissolution_Workflow start Start: Weigh this compound add_dmso Add anhydrous DMSO start->add_dmso vortex Vortex vigorously (1-2 min) add_dmso->vortex check_dissolution Check for complete dissolution vortex->check_dissolution sonicate Sonicate in water bath (10-15 min) check_dissolution->sonicate No solution_ready Solution is ready for use check_dissolution->solution_ready Yes heat Gently warm to 37°C (5-10 min) sonicate->heat recheck_dissolution Re-check for dissolution heat->recheck_dissolution recheck_dissolution->solution_ready Yes consult_support Consult Technical Support / Consider alternatives recheck_dissolution->consult_support No

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Logical Relationship of Troubleshooting Steps

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem This compound not dissolving in DMSO cause1 Compound Purity/Form problem->cause1 cause2 DMSO Quality (Hygroscopic) problem->cause2 cause3 Concentration Too High problem->cause3 cause4 Insufficient Energy for Dissolution problem->cause4 solution1 Verify Compound Information cause1->solution1 solution2 Use Fresh, Anhydrous DMSO cause2->solution2 solution3 Prepare a More Dilute Solution cause3->solution3 solution4 Apply Gentle Heat / Sonication cause4->solution4

Caption: Logical relationship between the problem, potential causes, and solutions.

References

Technical Support Center: Ro 48-8071 in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ro 48-8071 in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), which is a key component in the cholesterol biosynthesis pathway.[1][2][3] By inhibiting OSC, this compound blocks the conversion of 2,3-monoepoxysqualene to lanosterol, a critical step in cholesterol production.[2]

Q2: I am observing anti-cancer effects at concentrations much higher than the IC50 for OSC. Is this expected?

A2: Yes, this is expected. While this compound inhibits OSC in the nanomolar range (IC50 = 6.5 nM), its anti-proliferative and apoptotic effects in many cancer cell lines are observed at micromolar concentrations (typically 1-50 µM).[4][5][6] This discrepancy suggests that the anti-cancer effects of this compound are not solely due to the inhibition of cholesterol synthesis but also involve off-target effects.

Q3: What are the known off-target effects of this compound in cancer cells?

A3: this compound has several documented off-target effects that contribute to its anti-cancer activity. These include:

  • Modulation of Hormone Receptors: It can degrade Estrogen Receptor α (ERα) and reduce Androgen Receptor (AR) expression.[2][7][8] A significant off-target effect is the induction of the anti-proliferative Estrogen Receptor β (ERβ).[2][7][9]

  • Inhibition of Signaling Pathways: It has been shown to inhibit the PI3-Kinase pathway and inactivate the JNK and ERK/MAPK signaling pathways.[3][4]

  • Induction of Apoptosis and Cell Cycle Arrest: this compound can induce programmed cell death (apoptosis) and cause cell cycle arrest at the G1 phase in cancer cells.[2][3][4][10]

  • Anti-Angiogenic Properties: It can suppress angiogenesis by reducing the levels of vascular endothelial growth factor (VEGF) and CD-31.[5]

Q4: I am working with hormone-resistant cancer cells. Can this compound still be effective?

A4: Yes, studies have shown that this compound is effective against both hormone-dependent and castration-resistant prostate cancer cells.[2][10] Its ability to induce the anti-proliferative ERβ and other off-target effects contribute to its efficacy in hormone-resistant models.[2] It has also shown efficacy in triple-negative breast cancer (TNBC) cells, which lack hormone receptors.[5][9]

Q5: Is this compound toxic to normal cells?

A5: Importantly, studies have indicated that this compound does not significantly affect the viability of normal human mammary and prostate cells at concentrations that are cytotoxic to cancer cells.[2][7][8]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for cell viability across different cancer cell lines.

  • Possible Cause: The sensitivity of cancer cells to this compound can vary. For instance, after 48 hours of treatment, the IC50 for reducing cell viability has been reported to range from 3.3 to 13.68 µM across seven different aggressive cancer cell lines.[4] Colon cancer cells appeared to be the most sensitive in one study.[4]

  • Recommendation: Determine the optimal concentration and incubation time for your specific cell line by performing a dose-response and time-course experiment.

Problem 2: Observing unexpected changes in gene or protein expression unrelated to the cholesterol biosynthesis pathway.

  • Possible Cause: This is likely due to the known off-target effects of this compound. For example, you might observe a decrease in ERα or AR expression, or an increase in ERβ expression.[2][7] You may also see alterations in proteins related to the PI3K, JNK, or ERK/MAPK pathways.[3][4]

  • Recommendation: When analyzing your results, consider these potential off-target effects. It is advisable to probe for key proteins in these pathways (e.g., phosphorylated ERK, phosphorylated JNK, ERα, ERβ, AR) to see if they are being modulated in your experimental system.

Problem 3: Difficulty in demonstrating the mechanism of cell death.

  • Possible Cause: this compound can induce both apoptosis and cell cycle arrest, and the predominant mechanism may be cell-type specific.

  • Recommendation: To elucidate the mechanism of cell death, it is recommended to perform multiple assays. An Annexin V-FITC-based FACS analysis can be used to quantify apoptosis.[10] For cell cycle analysis, flow cytometry can be used to assess the distribution of cells in different phases of the cell cycle.[3] Western blotting for key apoptosis markers (e.g., cleaved caspases, PARP) and cell cycle regulators (e.g., p27, cyclin B1, cyclin E) can provide further mechanistic insights.[3]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Cancer Cells

Cell Line(s)AssayIC50 ValueIncubation Time
7 Aggressive Cancer Cell LinesCell Viability3.3 - 13.68 µM48 hours
MDA-MB-231 and BT20 (TNBC)Cell Viability~10 µM48 hours
HepG2Cholesterol Synthesis6.5 nMNot Specified

Table 2: Effective Concentrations of this compound for Off-Target Effects

EffectCancer Cell TypeConcentration RangeDuration
AR Protein ReductionHormone-Dependent Prostate10 - 25 µM6 hours
AR Protein ReductionHormone-Dependent Prostate0.1 - 1 µM7 days
ERβ Protein InductionHormone-Dependent & Castration-Resistant Prostate10 - 25 µM6 hours
Apoptosis InductionHormone-Dependent & Castration-Resistant Prostate10 - 30 µM24 hours
Cell Cycle Arrest (G1)Pancreatic (PANC-1)10 µM24 - 72 hours

Experimental Protocols

1. Cell Viability Assay (Sulforhodamine B - SRB)

  • Purpose: To assess the effect of this compound on cancer cell viability.

  • Methodology:

    • Seed cells in 96-well plates at an appropriate density (e.g., 4x10³ to 7x10³ cells/well) and allow them to attach overnight.[2]

    • Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).[2]

    • Fix the cells with 10% trichloroacetic acid (TCA).

    • Stain the cells with 0.4% SRB solution in 1% acetic acid.

    • Wash with 1% acetic acid to remove unbound dye.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.

2. Western Blotting for Protein Expression

  • Purpose: To determine the effect of this compound on the expression of target and off-target proteins.

  • Methodology:

    • Treat cultured cells with this compound for the specified time and concentration.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., ERα, ERβ, p-ERK, etc.) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Apoptosis Assay (Annexin V-FITC FACS)

  • Purpose: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Seed cells in 6-well plates and treat with this compound.[10]

    • Harvest the cells (including floating cells in the media) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizations

Ro48_8071_Signaling_Pathways Ro48_8071 This compound OSC 2,3-Oxidosqualene Cyclase (OSC) Ro48_8071->OSC PI3K PI3K Pathway Ro48_8071->PI3K MAPK JNK & ERK/MAPK Pathways Ro48_8071->MAPK ER_alpha ERα Degradation Ro48_8071->ER_alpha ER_beta ERβ Induction Ro48_8071->ER_beta AR AR Reduction Ro48_8071->AR Apoptosis Apoptosis Ro48_8071->Apoptosis CellCycleArrest G1 Cell Cycle Arrest Ro48_8071->CellCycleArrest Angiogenesis Angiogenesis Ro48_8071->Angiogenesis Cholesterol_Pathway Cholesterol Biosynthesis OSC->Cholesterol_Pathway CancerCell Cancer Cell Proliferation & Survival Cholesterol_Pathway->CancerCell PI3K->CancerCell MAPK->CancerCell ER_alpha->CancerCell ER_beta->CancerCell AR->CancerCell Apoptosis->CancerCell CellCycleArrest->CancerCell Angiogenesis->CancerCell

Caption: On- and off-target signaling pathways of this compound in cancer cells.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Assess Cell Viability (e.g., SRB Assay) Treatment->Viability Mechanism Determine Mechanism of Action Viability->Mechanism Apoptosis Apoptosis Assay (Annexin V FACS) Mechanism->Apoptosis Cell Death? CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Proliferation Block? Protein Protein Expression Analysis (Western Blot) Mechanism->Protein Signaling Changes? End End: Data Analysis & Interpretation Apoptosis->End CellCycle->End Protein->End

References

Technical Support Center: Optimizing Ro 48-8071 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Ro 48-8071 for cell viability assays. Find troubleshooting tips and answers to frequently asked questions to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), which is a key enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase.[1][2][3] By inhibiting OSC, this compound blocks the conversion of 2,3-monoepoxysqualene to lanosterol, a critical step in cholesterol production.[1][3] This disruption of cholesterol synthesis has been shown to inhibit the proliferation of various cancer cells.[1][2][4]

Q2: What is the typical starting concentration range for this compound in cell viability assays?

The effective concentration of this compound can vary depending on the cell line and the duration of the assay. For short-term assays (24-72 hours), a common starting range is between 1 µM and 100 µM.[1] For longer-term assays (5-7 days), concentrations in the nanomolar (nM) range have been shown to be effective.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How does this compound affect cell signaling pathways?

This compound has been shown to inactivate the JNK and ERK/MAPK signaling pathways by reducing the phosphorylation levels of JNK and ERK.[1][5] These pathways are crucial in controlling cell proliferation, apoptosis, and motility, and are often overactivated in cancer cells.[1]

Q4: Does this compound have any effect on normal, non-cancerous cells?

Studies have shown that this compound can have a specific effect on cancer cells while having no significant impact on the viability of normal cells at similar concentrations.[2][4][6] For instance, concentrations up to 10 µM had no effect on the viability of normal prostate and ovarian cells.[6][7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells - Uneven cell seeding- Edge effects in the microplate- Inconsistent drug concentration- Ensure a single-cell suspension before seeding.- Pipette carefully and consistently.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No significant decrease in cell viability - this compound concentration is too low- Incubation time is too short- Cell line is resistant- Improper drug dissolution- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).- Increase the incubation time (e.g., 48h, 72h).- Confirm the expression of OSC in your cell line.- Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting in culture medium.[8]
Excessive cell death even at low concentrations - this compound concentration is too high- Cell line is highly sensitive- Solvent toxicity- Lower the concentration range in your dose-response experiment.- Reduce the incubation time.- Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically ≤ 0.1%).[9]
Inconsistent IC50 values across experiments - Variation in cell passage number- Differences in cell confluence at the time of treatment- Inconsistent incubation conditions- Use cells within a consistent and low passage number range.- Seed cells to reach a consistent confluence (e.g., 60-70%) before adding the inhibitor.- Maintain consistent incubator conditions (temperature, CO2, humidity).

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (60-70% confluency) at the time of treatment. Incubate overnight to allow for cell attachment.

  • Drug Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1, 3, 10, 30, 100 µM).[1] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for pERK and pJNK
  • Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) for various time points (e.g., 24, 48, 72 hours).[1]

  • Protein Extraction: Lyse the cells and collect the total protein. Determine the protein concentration using a BCA assay.[1]

  • SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against pERK, ERK, pJNK, and JNK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) kit.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[1]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (SRB Assay)

Cell LineCancer Type24h IC50 (µM)48h IC50 (µM)Reference
OVCAR-3Ovarian20.5 ± 0.311.3 ± 0.3[7][10]
SK-OV-3Ovarian18.3 ± 0.612.7 ± 0.5[7][10]
LNCaPProstate~10~10[6]
PC-3Prostate~10~10[6]
DU145Prostate~10~10[6]
BT-474Breast~6-15~6-15[4]
T47-DBreast~6-15~6-15[4]
MCF-7Breast~6-15~6-15[4]

Table 2: Inhibitory Effects of this compound on PANC-1 Cell Viability (MTS Assay)

Concentration (µM)Incubation Time (h)Inhibition Ratio (%)Reference
10244%[1]
104817%[1]
107242%[1]
3072~80%[1]
10072~80%[1]

Visualizations

Ro48_8071_Signaling_Pathway Ro48_8071 This compound OSC 2,3-Oxidosqualene Cyclase (OSC) Ro48_8071->OSC Inhibits pERK pERK1/2 Ro48_8071->pERK Reduces pJNK pJNK Ro48_8071->pJNK Reduces Cholesterol_Biosynthesis Cholesterol Biosynthesis OSC->Cholesterol_Biosynthesis ERK_Pathway ERK Pathway Cholesterol_Biosynthesis->ERK_Pathway JNK_Pathway JNK Pathway Cholesterol_Biosynthesis->JNK_Pathway ERK_Pathway->pERK JNK_Pathway->pJNK Cell_Proliferation Cell Proliferation pERK->Cell_Proliferation pJNK->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to

Caption: this compound signaling pathway.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Seed_Cells 1. Seed Cells in 96-well plate Prepare_Drug 2. Prepare this compound Serial Dilutions Treat_Cells 3. Treat Cells with This compound Prepare_Drug->Treat_Cells Incubate 4. Incubate for 24, 48, or 72h Treat_Cells->Incubate Add_Reagent 5. Add Cell Viability Reagent (e.g., MTS) Incubate->Add_Reagent Measure_Absorbance 6. Measure Absorbance Add_Reagent->Measure_Absorbance Analyze_Data 7. Calculate % Viability and IC50 Measure_Absorbance->Analyze_Data

Caption: Experimental workflow for cell viability assay.

References

Troubleshooting Ro 48-8071 instability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Ro 48-8071 in long-term experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the use of this compound in experimental settings.

Issue 1: Precipitation of this compound in Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately or after a short time in the incubator. What is happening and how can I fix it?

Answer: Immediate or delayed precipitation of this compound, a hydrophobic compound, is a common issue when diluting a concentrated DMSO stock into an aqueous cell culture medium.[1] This occurs because the compound's solubility limit is exceeded in the aqueous environment as the DMSO is diluted.[1]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media is above its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[1]
Rapid Dilution Adding a highly concentrated DMSO stock directly into the media causes a rapid solvent exchange, leading to the compound "crashing out."Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture media. Add this intermediate dilution to the final volume of media dropwise while gently swirling.[1]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for all dilutions.[1]
Media Evaporation In long-term experiments, evaporation can concentrate media components, including this compound, exceeding its solubility.Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or sealing membranes for long-term experiments.[1]
Interaction with Media Components This compound may interact with salts or other components in the media, forming insoluble complexes.If precipitation persists, consider trying a different basal media formulation.

Issue 2: Loss of this compound Activity in Long-Term Experiments

Question: I am conducting a multi-day experiment (e.g., 7 days) and I suspect that the effect of this compound is diminishing over time. How can I maintain its activity?

Answer: this compound solutions can be unstable in aqueous environments like cell culture media over extended periods. To ensure consistent activity, it is crucial to replenish the compound. In published long-term studies, cells were re-treated with the same concentration of this compound every 48 hours.[2] This suggests that the compound's efficacy decreases after this time in culture conditions.

Recommended Protocol for Long-Term Experiments:

  • When changing the media, add freshly diluted this compound to the new media.

  • For experiments that do not involve a full media change, a partial media change with fresh this compound every 48 hours is recommended.

  • Avoid preparing large volumes of this compound-containing media to be used over several days. Prepare it fresh for each treatment.

Experimental Protocols & Data

This compound Stock Solution Preparation and Storage

Proper preparation and storage of stock solutions are critical to ensure the stability and efficacy of this compound.

Parameter Recommendation Notes
Solvent High-quality, anhydrous DMSO is recommended for initial stock solutions.[3][4]The fumarate salt of this compound is also soluble in water up to 20 mM with gentle warming.[5]
Stock Concentration Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO.This minimizes the volume of DMSO added to the final culture medium, keeping the final DMSO concentration below 0.5%, and ideally below 0.1%, to avoid solvent-induced cellular effects.[6]
Storage of Powder Store the solid compound at +4°C for short-term and -20°C for long-term storage.[5]Refer to the manufacturer's instructions for specific storage recommendations.
Storage of Stock Solution Aliquot the DMSO stock solution into small, single-use volumes and store at -20°C for up to 1 month or -80°C for up to 6 months.[3]Avoid repeated freeze-thaw cycles.[3] Aqueous solutions are not recommended for long-term storage.[7]

In Vitro Experimental Parameters

The following table summarizes the concentrations of this compound used in various in vitro studies.

Cell Line Experiment Duration IC50 / Effective Concentration Reference
PANC-1 (Pancreatic Cancer)72 hours~10 µM (40% inhibition)[8]
LNCaP (Prostate Cancer)7 days1 nM (significant viability reduction)[2]
PC-3 (Prostate Cancer)7 days1 nM (significant viability reduction)[2]
BT-474 (Breast Cancer)7 days1 nM (effective viability reduction)[9]
MCF-7 (Breast Cancer)7 days1 nM (effective viability reduction)[9]
OVCAR-3 (Ovarian Cancer)7 daysNanomolar concentrations effective[10]
SK-OV-3 (Ovarian Cancer)7 daysNanomolar concentrations effective[10]
Various Aggressive Cancer Lines48 hoursIC50 range: 3.3 to 13.68 µM[11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

This compound is a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway.[12] By inhibiting OSC, this compound blocks the conversion of 2,3-oxidosqualene to lanosterol, a precursor of cholesterol. This disruption in cholesterol metabolism has downstream effects on several signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

cluster_pathway Cholesterol Biosynthesis Pathway cluster_downstream Downstream Effects 2,3-Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol OSC Cholesterol Cholesterol Lanosterol->Cholesterol PI3K/Akt Pathway PI3K/Akt Pathway Cholesterol->PI3K/Akt Pathway Modulates ERK/MAPK Pathway ERK/MAPK Pathway Cholesterol->ERK/MAPK Pathway Modulates This compound This compound This compound->Lanosterol Inhibits OSC This compound->PI3K/Akt Pathway Inhibits This compound->ERK/MAPK Pathway Inhibits JNK Pathway JNK Pathway This compound->JNK Pathway Activates Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation ERK/MAPK Pathway->Cell Proliferation Apoptosis Apoptosis JNK Pathway->Apoptosis

Caption: this compound inhibits OSC, leading to downstream modulation of key signaling pathways.

Experimental Workflow for Long-Term In Vitro Assay

The following workflow is a generalized representation based on protocols from long-term studies with this compound.[2]

Start Start Seed_Cells Seed cells in multi-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours for cell adherence Seed_Cells->Incubate_24h Initial_Treatment Treat with desired concentration of this compound Incubate_24h->Initial_Treatment Incubate_48h Incubate for 48 hours Initial_Treatment->Incubate_48h Re-treatment Change media and re-treat with fresh this compound Incubate_48h->Re-treatment Repeat_Cycle Repeat incubation and re-treatment cycle every 48 hours Re-treatment->Repeat_Cycle Repeat_Cycle->Incubate_48h for the duration of the experiment Final_Assay Perform final assay (e.g., cell viability, western blot) Repeat_Cycle->Final_Assay End End Final_Assay->End

Caption: Workflow for a 7-day in vitro experiment with this compound, including re-treatment.

Logical Relationship for Troubleshooting Precipitation

This diagram outlines the decision-making process when encountering precipitation of this compound.

Precipitation Precipitation Observed? Immediate Immediate or Delayed? Precipitation->Immediate Reduce_Conc Reduce Final Concentration Immediate->Reduce_Conc Immediate Check_Evaporation Check for Media Evaporation Immediate->Check_Evaporation Delayed Serial_Dilution Use Serial Dilution with Warmed Media Reduce_Conc->Serial_Dilution No_Precipitation No Precipitation Serial_Dilution->No_Precipitation Resolved Still_Precipitates Precipitation Persists Serial_Dilution->Still_Precipitates Not Resolved Change_Media Consider Different Media Formulation Check_Evaporation->Change_Media Change_Media->No_Precipitation Resolved Change_Media->Still_Precipitates Not Resolved

Caption: A decision tree for troubleshooting this compound precipitation.

References

How to minimize Ro 48-8071 toxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using Ro 48-8071, focusing on minimizing toxicity in normal cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), which is a key component in the cholesterol biosynthesis pathway.[1] By blocking OSC, this compound prevents the conversion of 2,3-monoepoxysqualene to lanosterol, a critical step in cholesterol production.[2]

Q2: Why does this compound exhibit selective toxicity towards cancer cells over normal cells?

A2: Several studies have demonstrated that this compound is selectively toxic to a range of cancer cell lines, including breast, prostate, and ovarian cancers, while showing minimal to no toxicity in corresponding normal cells.[2][3][4] The exact mechanism for this selectivity is still under investigation, but it is thought to be linked to the higher dependence of cancer cells on de novo cholesterol synthesis for their rapid proliferation and membrane maintenance. Normal cells may be less sensitive due to lower rates of cholesterol synthesis or alternative metabolic pathways.

Q3: What are the known off-target effects of this compound?

A3: Besides its primary function as an OSC inhibitor, this compound has been observed to have off-target effects. Notably, it can induce the expression of estrogen receptor β (ERβ), an anti-proliferative protein, in various cancer cells.[2][5] It has also been shown to reduce androgen receptor (AR) protein expression in hormone-dependent prostate cancer cells.[3]

Q4: At what concentrations is this compound generally considered non-toxic to normal cells?

A4: Studies have indicated that this compound does not significantly affect the viability of normal cells at concentrations that are cytotoxic to cancer cells. For example:

  • Normal human mammary cells (AG11132A and 184A1) showed no loss of viability at concentrations up to 10 µM for 24-48 hours.[2][6]

  • Normal human prostate cells (RWPE-1) were unaffected by concentrations up to 10 µM for 24 hours.[3]

  • Normal ovarian cells (IOSE) were not affected by concentrations up to 10 µM.[4][7]

Troubleshooting Guide

This guide addresses potential issues with this compound, particularly unexpected toxicity in normal cells.

Issue Potential Cause Recommended Solution
Unexpected toxicity observed in a normal cell line. High Concentration: The concentration of this compound may be too high for the specific cell line being used.Perform a dose-response experiment to determine the optimal concentration. Start with a low concentration (e.g., in the nM range) and titrate up to the µM range.
Prolonged Exposure: Continuous exposure, even at lower concentrations, might lead to toxicity in some normal cell lines.Consider shorter exposure times. For long-term experiments, intermittent treatment (e.g., treating every other day) may be a viable strategy.[7]
Cell Line Sensitivity: While generally non-toxic to normal cells, some specific cell lines might exhibit higher sensitivity.If possible, test the compound on a different normal cell line from the same tissue of origin to confirm if the toxicity is cell-line specific.
Compound Degradation: Improper storage or handling of the this compound stock solution could lead to degradation and potentially toxic byproducts.Store the compound as recommended by the manufacturer, typically at -20°C. Prepare fresh dilutions for each experiment from a stock solution.
Inconsistent results between experiments. Variable Cell Seeding Density: The initial number of cells plated can influence the outcome of viability assays.Ensure consistent cell seeding densities across all wells and experiments. Optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.[8]
Serum Concentration in Media: The percentage of fetal bovine serum (FBS) can affect cell growth and drug sensitivity.Use a consistent and appropriate FBS concentration for your cell line as indicated in established protocols. Some protocols specify reducing the serum concentration prior to treatment.[9]
This compound appears to be inactive against cancer cells. Incorrect Dosage: The concentration used may be too low to induce a cytotoxic effect.Refer to published IC50 values for your cancer cell line of interest as a starting point for determining the effective concentration range.
Short Treatment Duration: For some cancer cell lines, a longer exposure to this compound may be necessary to observe a significant reduction in viability.Consider extending the treatment duration. Some studies have shown efficacy with 5-7 day assays, especially at lower (nM) concentrations.[1]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound on various cancer cell lines and its minimal impact on normal cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (48h Treatment)

Cell LineCancer TypeIC50 (µM)
DLD-1Colon6.93 ± 0.41
LOVOColon3.30 ± 0.54
H69ARLung8.11 ± 0.36
H23Lung10.28 ± 0.30
A549Lung9.26 ± 0.45
Capan-1Pancreas13.68 ± 0.17
BxPC-3Pancreas7.11 ± 0.10
BT-474Breast~6-12
T47-DBreast~6-15
MCF-7Breast~6-15
LNCaPProstate~10
PC-3Prostate~10
DU145Prostate~10
SK-OV-3OvarianNot specified
OVCAR-3OvarianNot specified
Data compiled from multiple sources.[1][2][10]

Table 2: Viability of Normal Cells After this compound Treatment

Normal Cell LineTissue of OriginTreatment ConditionObserved Effect on Viability
AG11132AMammaryUp to 10 µM for 48hNo effect
184A1MammaryUp to 10 µM for 24hNo effect
RWPE-1ProstateUp to 10 µM for 24hNo effect
IOSEOvarianUp to 10 µM for 24hNo effect
Data compiled from multiple sources.[2][3][4][6][7]

Experimental Protocols

Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from established methods for determining cell viability.[8][11][12][13]

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 4,000-8,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Remove the TCA and wash the plates five times with 1% acetic acid to remove unbound dye.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates again with 1% acetic acid to remove unbound SRB.

  • Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Apoptosis Detection using Annexin V-FITC Assay

This protocol provides a general guideline for detecting apoptosis by flow cytometry.[10][14][15][16][17]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blotting for ERβ and AR Expression

This is a generalized protocol for detecting protein expression.[18][19][20][21][22]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ERβ, anti-AR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene ... Monoepoxysqualene 2,3-Monoepoxysqualene Squalene->Monoepoxysqualene OSC OSC Monoepoxysqualene->OSC Lanosterol Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol ... Ro488071 This compound Ro488071->OSC OSC->Lanosterol

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

Experimental_Workflow cluster_0 In Vitro Experiments cluster_1 Toxicity Assessment start Seed Normal and Cancer Cell Lines treat Treat with this compound (Dose-Response) start->treat incubate Incubate (e.g., 24-72h) treat->incubate viability Cell Viability Assay (SRB) incubate->viability apoptosis Apoptosis Assay (Annexin V) incubate->apoptosis

Caption: Workflow for assessing this compound toxicity in normal vs. cancer cells.

Troubleshooting_Logic cluster_0 Investigation Steps cluster_1 Corrective Actions start Observe Unexpected Toxicity in Normal Cells check_conc Verify this compound Concentration start->check_conc check_duration Review Treatment Duration start->check_duration check_cells Assess Cell Line Sensitivity start->check_cells check_compound Confirm Compound Integrity start->check_compound action_conc Perform Dose-Response Titration check_conc->action_conc action_duration Shorten Exposure or Use Intermittent Dosing check_duration->action_duration action_cells Test Alternative Normal Cell Line check_cells->action_cells action_compound Prepare Fresh Stock Solution check_compound->action_compound

Caption: Logical troubleshooting flow for unexpected toxicity in normal cells.

References

Ro 48-8071 variability in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ro 48-8071 in cancer cell line studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway.[1][2] By inhibiting OSC, this compound disrupts cholesterol production. Its anti-cancer effects are attributed to this primary mechanism and also to "off-target" effects, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of signaling pathways like the JNK and ERK/MAPK pathways.[2][3][4]

Q2: How does the sensitivity to this compound vary across different cancer cell lines?

A2: The sensitivity to this compound, often measured by the half-maximal inhibitory concentration (IC50), varies significantly among different cancer cell lines. For instance, in short-term (24-48 hour) assays, IC50 values can range from approximately 3.3 µM to over 20 µM depending on the cancer type and specific cell line.[1][2][5] Colon cancer cells have been noted to be particularly sensitive.[2]

Q3: What are the known signaling pathways affected by this compound in cancer cells?

A3: this compound has been shown to influence several critical signaling pathways in cancer cells. Notably, it can inactivate the JNK and ERK/MAPK signaling pathways, which are often overactivated in cancer and play a role in cell proliferation and survival.[3] In hormone-dependent cancers, such as certain breast and prostate cancers, this compound can degrade the estrogen receptor alpha (ERα) while inducing the anti-proliferative estrogen receptor beta (ERβ).[1] It has also been reported to suppress androgen receptor (AR) transcriptional activity.[6][7]

Q4: Is this compound toxic to normal, non-cancerous cells?

A4: Studies have indicated that this compound exhibits selective toxicity towards cancer cells, with minimal effects on the viability of normal human mammary and prostate cells at concentrations effective against cancer cells.[1][6][8]

Q5: How should I prepare and store this compound for in vitro experiments?

A5: this compound fumarate is soluble in DMSO and water (with gentle warming). For in vitro experiments, it is common practice to dissolve the compound in DMSO to create a concentrated stock solution, which can then be stored in aliquots at -20°C.[7] The final working concentration is achieved by diluting the stock solution in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Quantitative Data Summary

The following tables summarize the reported IC50 values of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines (48h treatment)

Cell LineSubtypeIC50 (µM)
BT-474ERα-positive~6-12
T47-DERα-positive~6-12
MCF-7ERα-positive~6-12
HCC-1428ERα-positive~6-15
ZR-75ERα-positive~6-15
MDA-MB-231Triple-Negative~10
BT-20Triple-Negative~10

Data sourced from multiple studies.[1][9]

Table 2: IC50 Values of this compound in Other Cancer Cell Lines (48h treatment)

Cancer TypeCell LineIC50 (µM)
ProstatePC-3~10-30 (induces apoptosis)
ProstateLNCaP~10-30 (induces apoptosis)
ProstateC4-2~10-30 (induces apoptosis)
ProstateDU145Significant apoptosis at 24h
ColonHCT1163.3
PancreasPANC-1Not specified, but inhibits viability
LungNot specified13.68
OvarianOVCAR-311.3 ± 0.3
OvarianSK-OV-312.7 ± 0.5
EndometrialIshikawa0.968
EndometrialKLE6.478

Data compiled from various sources.[2][5][6][10]

Experimental Protocols

1. Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from methodologies described in studies on this compound.[1][11]

  • Materials:

    • 96-well plates

    • Cancer cell lines of interest

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • Trichloroacetic acid (TCA), cold

    • SRB solution (0.4% w/v in 1% acetic acid)

    • Tris base solution (10 mM, pH 10.5)

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

    • After treatment, gently fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry completely.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye by adding Tris base solution to each well.

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Analysis of Protein Expression by Western Blotting

This protocol is a standard procedure referenced in studies investigating the mechanism of this compound.[1][3]

  • Materials:

    • 6-well plates or culture dishes

    • Cancer cell lines

    • This compound

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against ERα, ERβ, p-ERK, p-JNK, Actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and treat with this compound for the specified time.

    • Lyse the cells in RIPA buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in IC50 values between experiments - Inconsistent cell seeding density.- Variation in drug preparation.- Cells are at different passage numbers.- Ensure accurate and consistent cell counting for seeding.- Prepare fresh drug dilutions for each experiment from a validated stock.- Use cells within a consistent and low passage number range.
No significant effect of this compound on cell viability - Cell line may be resistant.- Incorrect drug concentration or duration.- Drug has degraded.- Confirm the reported sensitivity of your cell line from the literature.- Perform a dose-response and time-course experiment to determine optimal conditions.- Use a fresh aliquot of this compound; verify the storage conditions.
Weak or no signal in Western blot - Insufficient protein loading.- Ineffective primary antibody.- Suboptimal transfer.- Confirm protein concentration with a BCA assay and load a sufficient amount.- Validate the primary antibody using a positive control cell line or tissue.- Optimize transfer time and conditions; check transfer efficiency with Ponceau S staining.
Inconsistent apoptosis results from FACS analysis - Sub-optimal cell handling leading to mechanical cell death.- Incorrect gating strategy.- Reagent issues (e.g., Annexin V/PI).- Handle cells gently during harvesting and staining.- Use appropriate single-stain and unstained controls to set up compensation and gates.- Check the expiration dates and storage of staining reagents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture Cell Culture (Select appropriate cell line) treatment Cell Treatment (Dose-response & time-course) cell_culture->treatment drug_prep This compound Preparation (Stock and working solutions) drug_prep->treatment viability Cell Viability Assay (e.g., SRB, MTS) treatment->viability protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis apoptosis_analysis Apoptosis Assay (FACS) treatment->apoptosis_analysis ic50 IC50 Calculation viability->ic50 protein_quant Protein Quantification protein_analysis->protein_quant apoptosis_quant Apoptosis Quantification apoptosis_analysis->apoptosis_quant

Caption: General experimental workflow for studying this compound effects.

signaling_pathway cluster_membrane Cholesterol Biosynthesis cluster_cytoplasm Signaling Cascades cluster_nucleus Cellular Response OSC Oxidosqualene Cyclase (OSC) MAPK ERK/MAPK Pathway Proliferation Cell Proliferation MAPK->Proliferation JNK JNK Pathway Apoptosis Apoptosis JNK->Apoptosis ER ERα / ERβ Modulation ER->Proliferation Ro488071 This compound Ro488071->OSC Inhibits Ro488071->MAPK Inactivates Ro488071->JNK Inactivates Ro488071->ER Modulates

Caption: Key signaling pathways affected by this compound in cancer cells.

References

Overcoming resistance to Ro 48-8071 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ro 48-8071. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this oxidosqualene cyclase (OSC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] OSC catalyzes the conversion of 2,3-monoepoxysqualene to lanosterol, a precursor to cholesterol.[1][3] By inhibiting this step, this compound disrupts cholesterol production, which is crucial for the structure and function of cell membranes, especially in rapidly proliferating cancer cells.[4]

Q2: What are the known anti-cancer effects of this compound?

A2: this compound has demonstrated significant anti-cancer properties in a variety of cancer cell lines, including those that are drug-resistant.[2] Its primary anti-tumor effects are attributed to the induction of apoptosis (programmed cell death) and the suppression of angiogenesis (the formation of new blood vessels that supply tumors).[5]

Q3: Are there any known off-target effects of this compound?

A3: Yes, this compound has been shown to have off-target effects that may contribute to its anti-cancer activity. Notably, it can modulate the expression of steroid hormone receptors. In prostate cancer cells, it has been observed to reduce androgen receptor (AR) protein expression while increasing the expression of the anti-proliferative estrogen receptor β (ERβ).[4][6] In breast cancer cells, it has been shown to decrease progesterone receptor (PR) expression through a ubiquitin-dependent degradation pathway.[7][8]

Q4: What is the recommended solvent and storage condition for this compound?

A4: For in vitro studies, this compound can be purchased as a solid or in a solution. Stock solutions can typically be made in solvents like DMSO, ethanol, or dimethyl formamide. It is important to note that this compound has limited solubility in aqueous buffers. For long-term storage, it is recommended to store stock solutions at -20°C, where they can be stable for up to six months.

Troubleshooting Guide: Overcoming Resistance to this compound Treatment

While this compound is effective against a range of cancer cells, including drug-resistant ones, acquired resistance can emerge, particularly in long-term in vivo studies where tumors may resume growth after an initial response.[9] This guide provides potential reasons for observing resistance and suggests strategies to overcome it.

Problem: Cells show an initial response to this compound, but then resume proliferation (Acquired Resistance).

Potential Cause Troubleshooting/Investigative Steps Suggested Strategy
Upregulation of the Cholesterol Biosynthesis Pathway - Perform Western blot or qPCR to analyze the expression levels of key enzymes in the cholesterol biosynthesis pathway (e.g., HMG-CoA reductase, Squalene Synthase, OSC) in resistant cells compared to sensitive parental cells.- Measure intracellular cholesterol levels in resistant and sensitive cells.- Consider a combination therapy approach. Using an HMG-CoA reductase inhibitor (statin) in conjunction with this compound could create a synergistic effect by blocking the pathway at two different points.
Increased Drug Efflux - Investigate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are known to mediate multidrug resistance.[10][11] Use qPCR or Western blot to compare expression levels in resistant versus sensitive cells.- Perform a functional assay to measure drug efflux in the presence and absence of known ABC transporter inhibitors.- If overexpression of specific ABC transporters is confirmed, consider co-treatment with an inhibitor of that transporter to increase the intracellular concentration of this compound.
Activation of Bypass Signaling Pathways - Analyze key survival and proliferation pathways that may be constitutively activated in resistant cells. The PI3K/Akt and MAPK/ERK pathways have been implicated in resistance to other cancer therapies and are affected by cholesterol levels.[1][3]- Use Western blot to assess the phosphorylation status (activation) of key proteins in these pathways (e.g., Akt, ERK, JNK).- If a specific bypass pathway is identified as being hyperactive, a combination therapy targeting a key node in that pathway (e.g., a PI3K or MEK inhibitor) along with this compound may be effective.
Alterations in Off-Target Pathways - As this compound can modulate ERβ and AR expression, resistant cells might have altered dependencies on these or other signaling pathways.- Assess the expression and activity of ERβ and AR in resistant cells.- For castration-resistant prostate cancer cells, combining this compound with an ERβ agonist has been shown to enhance its anti-viability effects.[4][12] This suggests that leveraging the off-target effects of this compound through combination therapy could be a viable strategy.

Below is a diagram illustrating a logical workflow for investigating and addressing resistance to this compound.

G cluster_observe Observation cluster_investigate Investigative Pathways cluster_strategy Potential Strategies observe_resistance Reduced sensitivity or resumed proliferation during this compound treatment investigate_pathway Upregulation of Cholesterol Biosynthesis observe_resistance->investigate_pathway investigate_efflux Increased Drug Efflux (ABC Transporters) observe_resistance->investigate_efflux investigate_bypass Activation of Bypass Signaling (PI3K/ERK) observe_resistance->investigate_bypass investigate_off_target Alterations in Off-Target Pathways (ERβ/AR) observe_resistance->investigate_off_target strategy_pathway Combine with Statin investigate_pathway->strategy_pathway strategy_efflux Combine with ABC Transporter Inhibitor investigate_efflux->strategy_efflux strategy_bypass Combine with PI3K/MEK Inhibitor investigate_bypass->strategy_bypass strategy_off_target Combine with ERβ Agonist investigate_off_target->strategy_off_target

Troubleshooting workflow for this compound resistance.

Data Presentation

In Vitro Efficacy of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines after 48 hours of treatment, as determined by Sulforhodamine B (SRB) or similar cell viability assays.

Cell LineCancer TypeIC50 (µM)Reference
DLD-1Colon Cancer3.3[2]
LoVoColon Cancer5.2[2]
HCT-15Colon Cancer13.68[2]
PANC-1Pancreatic Cancer~10[1]
MIA PaCa-2Pancreatic Cancer11.2[2]
A549Lung Cancer10.2[2]
NCI-H460Lung Cancer10.9[2]
LNCaPProstate Cancer~10[4]
PC-3Prostate Cancer~10[4]
DU145Prostate Cancer~10[4]
MDA-MB-231Breast Cancer (TNBC)~10[5]
BT-20Breast Cancer (TNBC)~10[5]
BT-474Breast Cancer (ER+)6-12[13]
MCF-7Breast Cancer (ER+)6-12[13]
SK-OV-3Ovarian Cancer~10-20[14]
OVCAR-3Ovarian Cancer~10-20[14]

Note: IC50 values can vary based on experimental conditions such as cell seeding density, assay duration, and serum concentration.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB)

This protocol is adapted from methodologies used to assess the effect of this compound on the viability of various cancer cell lines.[2][4][5][13][14]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete growth medium (specific to cell line)

  • This compound stock solution (e.g., in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 4,000-8,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only (e.g., DMSO) control wells. Typically, a final concentration range of 1-50 µM is effective for 24-48 hour assays. For longer-term assays (e.g., 7 days), nanomolar concentrations can be used.[4][5]

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly rinse the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance on a microplate reader at 510 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_process Day 4/5: Staining & Reading seed Seed cells in 96-well plate incubate1 Incubate overnight seed->incubate1 treat Add this compound serial dilutions incubate2 Incubate for 24-72 hours treat->incubate2 fix Fix with cold TCA wash1 Wash & Dry fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid & Dry stain->wash2 solubilize Solubilize with Tris wash2->solubilize read Read Absorbance (510 nm) solubilize->read

Workflow for the SRB cell viability assay.

Apoptosis Assay (Annexin V-FITC)

This protocol is based on methods used to demonstrate that this compound induces apoptosis in cancer cells.[5][6]

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 4 x 10^5 cells/well for LNCaP). Incubate overnight.

  • Treat cells with the desired concentrations of this compound (e.g., 10, 20, 30 µM) for 24 hours. Include a vehicle-treated control.

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot Analysis

This protocol is for assessing changes in protein expression (e.g., ERβ, AR, PR, or pathway-related proteins) following this compound treatment.[3][6][8]

Materials:

  • 6-well plates or larger culture dishes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Seed and treat cells with this compound for the desired time (e.g., 6 or 24 hours).

  • Wash cells with cold PBS and lyse with RIPA buffer on ice.

  • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C or for 2 hours at room temperature, according to the manufacturer's recommendation.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane extensively with TBST.

  • Apply ECL reagent and visualize the protein bands using an imaging system.

  • Re-probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathway Diagram

This compound primarily targets the cholesterol biosynthesis pathway. Its inhibition of OSC leads to a depletion of downstream products like cholesterol, which can impact cell membrane integrity and signaling. Furthermore, cholesterol depletion and other off-target effects can influence crucial cancer-related signaling pathways like PI3K/Akt and MAPK/ERK.[1][3][15]

G cluster_pathway Cholesterol Biosynthesis Pathway cluster_signaling Downstream Signaling HMGCR HMG-CoA Reductase Squalene Squalene HMGCR->Squalene OSC Oxidosqualene Cyclase (OSC) Squalene->OSC Lanosterol Lanosterol OSC->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Membrane Cell Membrane Integrity Cholesterol->Membrane Maintains PI3K PI3K/Akt Pathway Membrane->PI3K Influences MAPK MAPK/ERK Pathway Membrane->MAPK Influences Apoptosis Apoptosis PI3K->Apoptosis Inhibits Proliferation Cell Proliferation / Angiogenesis PI3K->Proliferation Promotes MAPK->Apoptosis Inhibits MAPK->Proliferation Promotes Ro48 This compound Ro48->OSC Inhibition Ro48->Apoptosis Induces Ro48->Proliferation Inhibits

Mechanism of action of this compound.

References

Ro 48-8071 Combination Therapy: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ro 48-8071 in combination with other drugs in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway. By inhibiting OSC, this compound blocks the conversion of 2,3-monoepoxysqualene to lanosterol, thereby reducing the synthesis of cholesterol.[1]

Q2: Are there any known off-target effects of this compound?

A2: Yes, in some cancer cell lines, this compound has been observed to have off-target effects, such as modulating the expression of estrogen receptors (ER). Specifically, it has been shown to decrease the expression of ERα while increasing the expression of the anti-proliferative ERβ.[2][3] This can be a critical consideration in hormone-sensitive cancer studies.

Q3: Can this compound be safely combined with other anti-cancer agents?

A3: Preclinical studies suggest that this compound can be combined with other agents to enhance anti-cancer activity. For instance, it has shown synergistic or additive effects with the ERβ agonist liquiritigenin and with tamoxifen in breast cancer models, with no reported in vivo toxicity in these specific studies.[4][5] However, each new combination should be carefully evaluated for potential unforeseen interactions.

Q4: Does this compound have an effect on drug-metabolizing enzymes?

A4: Yes, this compound has been shown to induce the expression of cytochrome P450 3A (CYP3A) in primary rat hepatocytes.[6] This is a significant consideration as CYP3A enzymes are responsible for the metabolism of a wide range of therapeutic drugs.

Q5: What is the mechanism of CYP3A induction by this compound?

A5: The induction of CYP3A by this compound is mediated by the activation of the Pregnane X Receptor (PXR).[6][7] The inhibition of oxidosqualene cyclase by this compound leads to the accumulation of squalene metabolites, such as squalene 2,3-oxide and squalene 2,3:22,23-dioxide. These accumulated metabolites act as endogenous ligands that activate PXR, which in turn upregulates the expression of CYP3A genes.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly low efficacy of a co-administered drug. This compound-mediated induction of CYP3A enzymes may be increasing the metabolism and clearance of the co-administered drug.1. Verify if the co-administered drug is a known substrate of CYP3A enzymes.2. Consider reducing the concentration of this compound to below the threshold for significant CYP3A induction (e.g., <30 µM in rat hepatocytes) if experimentally feasible.[6]3. If possible, switch to a co-administered drug that is not metabolized by CYP3A.4. Include control experiments to measure the metabolic rate of the co-administered drug in the presence and absence of this compound.
Increased cytotoxicity or unexpected cell death in combination experiments. The co-administered drug may have a narrow therapeutic window, and altered metabolism due to this compound could be leading to toxic levels of the drug or its metabolites.1. Perform a dose-response matrix of both this compound and the co-administered drug to identify synergistic toxicity.2. Lower the concentrations of both compounds in the combination.3. Assess markers of apoptosis and necrosis to understand the mechanism of cell death.
Variability in experimental results between batches. Inconsistent activity of this compound or the co-administered drug. Contamination of cell cultures.1. Ensure consistent storage and handling of this compound and other compounds.2. Routinely test for mycoplasma and other contaminants in cell cultures.[8][9][10]3. Use a fresh aliquot of this compound for each experiment to avoid degradation.
Difficulty in dissolving this compound. This compound has specific solubility properties.According to the manufacturer's data, this compound is soluble in methyl acetate, DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). Prepare stock solutions in these solvents and then dilute to the final concentration in your experimental medium.

Data Presentation

This compound Efficacy in Cancer Cell Lines (IC50 Values)
Cell Line Cancer Type IC50 (24h, µM) IC50 (48h, µM) Reference
DLD-1Colon11.49 ± 0.246.93 ± 0.41[1]
LOVOColon9.46 ± 0.073.30 ± 0.54[1]
H69ARLung10.84 ± 0.618.11 ± 0.36[1]
H23Lung14.19 ± 1.2810.28 ± 0.30[1]
A549Lung13.51 ± 0.939.26 ± 0.45[1]
Capan-1Pancreas18.55 ± 1.6213.68 ± 0.17[1]
BxPC-3Pancreas11.38 ± 0.627.11 ± 0.10[1]
BT-474Breast~6-12 (48h)-[2]
T47-DBreast~6-12 (48h)-[2]
MCF-7Breast~6-12 (48h)-[2]
PC-3Prostate10 µM (significant viability reduction)-[11]
LNCaPProstate10-30 µM (induces apoptosis)-[11]
This compound and CYP3A Induction
Parameter Value Experimental System Reference
Maximal CYP3A mRNA and protein accumulation 3 x 10-5 M (30 µM)Primary cultured rat hepatocytes[6]
Receptor involved Pregnane X Receptor (PXR)Murine hepatocytes from PXR-null mice[6]

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)
  • Cell Seeding: Seed cells in 96-well plates at a density of 4,000-7,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound and/or the combination drug. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Fixation: Gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for Protein Expression
  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CYP3A, anti-ERα, anti-ERβ) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Visualizations

Cholesterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition This compound Action HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statin Target) ... ... Mevalonate->... Squalene Squalene ...->Squalene Cholesterol Cholesterol ...->Cholesterol 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase 2_3_Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol 2_3_Oxidosqualene->Lanosterol Oxidosqualene Cyclase (OSC) Lanosterol->... Ro_48_8071 This compound Ro_48_8071->Lanosterol Inhibits

Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.

CYP3A_Induction_Pathway cluster_inhibition Inhibition of OSC cluster_metabolite Metabolite Accumulation cluster_receptor_activation Receptor Activation cluster_gene_expression Gene Expression Ro_48_8071 This compound OSC Oxidosqualene Cyclase Ro_48_8071->OSC Inhibits Squalene_Metabolites Accumulation of Squalene Metabolites OSC->Squalene_Metabolites Leads to PXR Pregnane X Receptor (PXR) Squalene_Metabolites->PXR Activates CYP3A_Gene CYP3A Gene PXR->CYP3A_Gene Upregulates Transcription CYP3A_Protein CYP3A Protein (Drug Metabolism) CYP3A_Gene->CYP3A_Protein Translation

Caption: Pathway of this compound-mediated CYP3A induction via PXR activation.

Troubleshooting_Logic cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions Start Unexpected Result with This compound Combination Check_Efficacy Reduced Efficacy of Co-administered Drug? Start->Check_Efficacy Check_Toxicity Increased Cytotoxicity? Start->Check_Toxicity Check_Reproducibility Inconsistent Results? Start->Check_Reproducibility CYP3A_Hypothesis Hypothesis: CYP3A Induction Increased Drug Metabolism Check_Efficacy->CYP3A_Hypothesis Yes Toxicity_Hypothesis Hypothesis: Synergistic Toxicity Check_Toxicity->Toxicity_Hypothesis Yes QC_Hypothesis Hypothesis: Quality Control Issue Check_Reproducibility->QC_Hypothesis Yes Action_CYP3A Action: Verify Drug is CYP3A Substrate, Adjust Concentrations CYP3A_Hypothesis->Action_CYP3A Action_Toxicity Action: Dose-Response Matrix, Lower Concentrations Toxicity_Hypothesis->Action_Toxicity Action_QC Action: Check Reagents, Test for Contamination QC_Hypothesis->Action_QC

Caption: A logical workflow for troubleshooting unexpected results in combination experiments.

References

Interpreting unexpected results with Ro 48-8071

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 48-8071.

FAQs: Understanding this compound

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase.[1] OSC is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the cyclization of 2,3-oxidosqualene to form lanosterol, the first sterol in the pathway.[2] By inhibiting OSC, this compound blocks the synthesis of cholesterol.

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used in research to:

  • Study the role of the cholesterol biosynthesis pathway in various cellular processes.

  • Investigate the effects of cholesterol depletion on cell viability, particularly in cancer research.[3][4] It has shown efficacy against various cancer cell lines, including breast, prostate, colon, lung, and pancreatic cancers.[3][4][5]

  • Explore its potential as an anti-cancer agent due to its ability to induce apoptosis (programmed cell death) in tumor cells.[4][5]

  • Serve as a tool compound to study off-target effects related to the modulation of cholesterol metabolism.[4][6]

Q3: What are the known off-target effects of this compound?

A3: While a potent OSC inhibitor, this compound has documented off-target effects, which can lead to unexpected results. These include:

  • Modulation of Steroid Hormone Receptors: In breast and prostate cancer cells, this compound has been shown to degrade Estrogen Receptor Alpha (ERα) and Androgen Receptor (AR) while increasing the expression of the anti-proliferative Estrogen Receptor Beta (ERβ).[4][5][7][8] This alteration of the ERβ/ERα ratio is considered a significant part of its anti-tumor activity.[4]

  • Inhibition of PI3-Kinase Pathway: Some studies suggest this compound can act as a PI3-Kinase inhibitor in certain cancer types.[3]

  • Inhibition of MAPK Signaling: In pancreatic cancer cells, this compound has been observed to deactivate the JNK and ERK/MAPK signaling pathways.[9]

  • Inhibition of Ebola Virus Entry: this compound has been identified as an inhibitor of Ebola virus cell entry.

  • Lanosterol Synthase (LSS) Binding by other molecules: A recent study identified lanosterol synthase (LSS), another name for OSC, as an off-target for the PARP inhibitor niraparib, which induced similar pathway activations as this compound.[10]

Troubleshooting Unexpected Results

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Lower-than-Expected Efficacy or No Effect on Cholesterol Synthesis

Q: My experiment shows that this compound is not inhibiting cholesterol synthesis or reducing cell viability at expected concentrations. What could be the cause?

A: Several factors can contribute to low efficacy. Follow this troubleshooting workflow:

G cluster_start Start cluster_checks Troubleshooting Steps cluster_end Resolution start Unexpected Result: Low Efficacy purity 1. Verify Compound Integrity - Check purity (>98%) - Confirm correct solubility - Avoid repeated freeze-thaw cycles start->purity Initial Check concentration 2. Confirm Concentration - Perform dose-response curve - IC50 is nM for enzyme, µM for cells - Check calculations purity->concentration If compound is OK protocol 3. Review Experimental Protocol - Optimize incubation time (24-72h for viability) - Ensure consistent cell seeding density - Use low passage number cells concentration->protocol If concentration is correct cell_line 4. Consider Cell Line Specifics - Sensitivity varies between cell lines - Check for potential resistance mechanisms (e.g., efflux pumps) protocol->cell_line If protocol is sound end Identify Root Cause cell_line->end

  • Verify Compound Integrity: Ensure the purity of your this compound stock is high (>98%).[1] Confirm that it is fully dissolved in a compatible solvent (e.g., DMSO, Ethanol) before diluting in culture medium, as precipitated compound is inactive.[11][12] Avoid multiple freeze-thaw cycles which can degrade the compound.[12]

  • Confirm Concentration and Dose-Response: this compound has a very potent IC50 in the nanomolar (nM) range for the isolated OSC enzyme (1.5-6.5 nM) but typically requires micromolar (µM) concentrations to achieve effects on cell viability in short-term (24-72h) assays (IC50 range: 3.3 to 15 µM).[11][3][4][13] Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

  • Review Experimental Protocol:

    • Incubation Time: For cell viability assays, effects are typically observed after 24-72 hours.[3][4] Longer-term assays (e.g., 7 days) may show effects at lower (nM) concentrations.[4]

    • Cell Conditions: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density, as this can impact drug sensitivity.[12]

  • Cell Line-Specific Factors: Different cancer cell lines exhibit varying sensitivity to this compound.[3] Some cells may have intrinsic resistance mechanisms, such as overexpression of efflux pumps that remove the inhibitor from the cell.[12]

Issue 2: High Cell Toxicity in Control or Non-Target Cells

Q: I'm observing significant cell death in my negative control group or in cell lines that should be unaffected. Why is this happening?

A: Unexpected toxicity can arise from several sources:

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Always run a vehicle-only control (culture medium + solvent) to ensure the observed toxicity is not due to the solvent. Most cell lines tolerate DMSO concentrations up to 0.5%.

  • Compound Degradation: An impure or degraded compound could contain toxic byproducts.

  • Off-Target Effects: While this compound has been shown to have minimal effects on normal mammary and prostate cells at therapeutic concentrations, high concentrations could lead to off-target toxicity.[4][5] Inhibition of OSC can lead to the accumulation of upstream metabolites, which may have unforeseen effects.

Issue 3: Results Are Inconsistent Between Experiments

Q: I am getting significant variability in my results from one experiment to the next. What are the likely sources?

A: Inconsistent results often point to subtle variations in experimental setup.

G cluster_cause Potential Causes of Variability cluster_effect Effect reagents Reagent Stability - Fresh inhibitor dilutions - Consistent media/serum batches result Inconsistent Experimental Results reagents->result cells Cell Culture Conditions - Passage number - Seeding density - Cell health/confluency cells->result assay Assay Parameters - Incubation times - Instrument calibration - Pipetting accuracy assay->result

  • Reagent Preparation: Always prepare fresh dilutions of this compound from a stock solution for each experiment.[12] Use the same batch of cell culture medium and serum if possible.

  • Cell State: Use cells from a similar passage number for all replicates. Ensure cells are healthy and at a consistent confluency at the time of treatment.

  • Assay Execution: Standardize incubation times precisely. Ensure equipment, like plate readers, is calibrated. Pay close attention to pipetting accuracy, especially when preparing serial dilutions.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target (isolated enzyme vs. whole cells) and the specific cell line.

Target SystemIC50 ValueReference
Enzyme Inhibition
Oxidosqualene Cyclase (Human Liver)~6.5 nM[11][1]
Oxidosqualene Cyclase (HepG2 cells)~1.5 nM[11][13]
Cell Viability (48h)
Colon Cancer (DLD-1)3.30 µM[3]
Colon Cancer (LoVo)4.34 µM[3]
Lung Cancer (H69AR)13.68 µM[3]
Lung Cancer (NCI-H23)12.30 µM[3]
Pancreatic Cancer (Capan-1)10.30 µM[3]
Breast Cancer (BT-474, MCF-7)~6-12 µM[4]
Prostate Cancer (LNCaP, PC-3)~10 µM[5]

Experimental Protocols

Protocol 1: Cell Viability (Sulforhodamine B - SRB Assay)

This protocol is adapted from methodologies used in studies assessing this compound's effect on cancer cell lines.[3][5]

  • Cell Seeding: Seed cells (e.g., 3,000-10,000 cells/well, dependent on cell line) in a 96-well plate and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Use at least six wells for each concentration.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10 minutes.

  • Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Quantification: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

Protocol 2: Cellular Cholesterol Measurement (Fluorometric Assay)

This is a general protocol for measuring changes in cellular cholesterol, a direct downstream effect of this compound treatment. Commercial kits are widely available for this purpose.[14][15][16]

  • Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with this compound for the desired time (e.g., 48-72 hours) to allow for cholesterol turnover. Include a positive control (e.g., another cholesterol transport inhibitor like U-18666A) and a vehicle control.[15]

  • Fixation: Remove the treatment medium and wash the cells with a wash buffer. Add a fixative solution and incubate as recommended by the kit manufacturer (typically 30-60 minutes).[15]

  • Staining with Filipin III: Wash the fixed cells. Add a staining solution containing Filipin III, a fluorescent dye that binds to cholesterol. Incubate in the dark for 30-60 minutes.[15]

  • Washing: Wash the cells multiple times to remove excess Filipin III.[15]

  • Analysis: Measure the fluorescence using a fluorescence microplate reader or visualize using a fluorescence microscope. The excitation is typically 340-380 nm and emission is 385-470 nm.[15] The fluorescence intensity is proportional to the cellular cholesterol content.

Signaling Pathway Visualization

Cholesterol Biosynthesis Pathway

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound.

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Statin Target) fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp Multiple Steps squalene Squalene fpp->squalene Squalene Synthase oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene enzyme Oxidosqualene Cyclase (OSC) oxidosqualene->enzyme lanosterol Lanosterol cholesterol Cholesterol lanosterol->cholesterol Multiple Steps inhibitor This compound inhibitor->enzyme Inhibits enzyme->lanosterol

References

Validation & Comparative

A Comparative Analysis of Ro 48-8071 and Other Oxidosqualene Cyclase (OSC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Ro 48-8071 with other inhibitors of oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to assist researchers in evaluating these compounds for therapeutic development.

Introduction to Oxidosqualene Cyclase Inhibition

Oxidosqualene cyclase (OSC), also known as lanosterol synthase, catalyzes the cyclization of 2,3-oxidosqualene to lanosterol, a critical step in the biosynthesis of cholesterol and other sterols. Inhibition of OSC is a promising therapeutic strategy for a variety of conditions, including hypercholesterolemia, cancer, and certain infectious diseases. By blocking this enzyme, OSC inhibitors can deplete cellular cholesterol levels and induce downstream signaling effects that can impede disease progression.

This compound has emerged as a potent and widely studied OSC inhibitor. This guide compares its efficacy against other known OSC inhibitors, providing a valuable resource for researchers in the field.

Quantitative Comparison of OSC Inhibitor Efficacy

The inhibitory potency of this compound and other OSC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or effective dose (ED50). The following table summarizes available data from various studies. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

InhibitorTarget/AssayCell Line/SystemIC50 / ED50Reference(s)
This compound Oxidosqualene Cyclase (OSC)Mammalian~6.5 nM[1]
Cholesterol SynthesisHepG2 cells~1.5 nM
Cell Viability (48h)BT-474 (Breast Cancer)~10 µM[2]
Cell Viability (48h)OVCAR-3 (Ovarian Cancer)11.3 ± 0.3 µM[3]
Cell Viability (48h)SK-OV-3 (Ovarian Cancer)12.7 ± 0.5 µM[3]
BIBB 515 Cholesterol BiosynthesisHepG2 cellsED50 = 4.11 nM[4]
Oxidosqualene Cyclase (OSC)HepG2 cell homogenatesED50 = 8.69 nM[4]
OSC in vivoRatsED50 = 0.2-0.5 mg/kg[5]
OSC in vivoMiceED50 = 0.36-33.3 mg/kg[5]
U18666A LDL-stimulated Cholesterol EsterificationSK-N-SH (Neuroblastoma)IC50 < 0.2 µg/mL[6]
Basal Cholesterol MovementCultured CHO cellsIC50 = 0.6 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of OSC inhibitors.

Sulforhodamine B (SRB) Cell Viability Assay

This colorimetric assay is widely used to determine cytotoxicity and cell growth inhibition.

Materials:

  • 96-well plates

  • Cells of interest

  • Complete culture medium

  • Test compounds (e.g., this compound)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid solution

  • 10 mM Tris base solution, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the OSC inhibitor (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Oxidosqualene Cyclase (OSC) Enzymatic Assay (TLC-based)

This assay directly measures the enzymatic activity of OSC by monitoring the conversion of a substrate to its product. While traditionally performed with radiolabeled substrates, this protocol describes a non-radioactive thin-layer chromatography (TLC) based method.

Materials:

  • Microsomal fraction containing OSC (e.g., from rat liver or engineered cells)

  • 2,3-Oxidosqualene (substrate)

  • Test compounds (e.g., this compound)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Organic solvents for extraction (e.g., chloroform:methanol mixture)

  • TLC plates (silica gel)

  • Developing solvent system (e.g., hexane:ethyl acetate mixture)

  • Iodine vapor or other suitable staining agent for visualization

  • Lanosterol standard

Procedure:

  • Microsome Preparation: Prepare a microsomal fraction from a suitable source (e.g., rat liver) by differential centrifugation. Determine the protein concentration of the microsomal preparation.

  • Reaction Setup: In a microcentrifuge tube, pre-incubate the microsomal preparation (containing a defined amount of protein) with the test inhibitor at various concentrations or a vehicle control in the assay buffer for 15-30 minutes at 37°C.

  • Enzymatic Reaction: Initiate the reaction by adding the substrate, 2,3-oxidosqualene, to the mixture. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex vigorously to extract the lipids. Centrifuge to separate the phases.

  • TLC Analysis: Carefully spot the organic (lower) phase onto a silica gel TLC plate, alongside a lanosterol standard.

  • Chromatography: Develop the TLC plate in a chamber containing the appropriate developing solvent system.

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and allow it to dry. Visualize the spots by exposing the plate to iodine vapor. The product, lanosterol, should co-migrate with the standard.

  • Quantification: Quantify the intensity of the lanosterol spot using densitometry software.

  • Data Analysis: Calculate the percentage of OSC inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the study of OSC inhibitors.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase (Statins) HMG_CoA->HMGCR Mevalonate Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene OSC Oxidosqualene Cyclase (OSC) (this compound) Oxidosqualene->OSC Lanosterol Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol ...multiple steps... HMGCR->Mevalonate OSC->Lanosterol

Cholesterol Biosynthesis Pathway with points of inhibition.

SRB_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_processing Processing & Staining cluster_readout Readout Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Inhibitor Add OSC Inhibitor Incubate_24h->Add_Inhibitor Incubate_Time Incubate (e.g., 48h) Add_Inhibitor->Incubate_Time Fix_Cells Fix with TCA Incubate_Time->Fix_Cells Wash_1 Wash with Water Fix_Cells->Wash_1 Stain_SRB Stain with SRB Wash_1->Stain_SRB Wash_2 Wash with Acetic Acid Stain_SRB->Wash_2 Solubilize Solubilize Dye Wash_2->Solubilize Read_Absorbance Read Absorbance (510 nm) Solubilize->Read_Absorbance OSC_Signaling_Impact Ro488071 This compound OSC Oxidosqualene Cyclase (OSC) Ro488071->OSC inhibits Cholesterol Decreased Cholesterol Synthesis OSC->Cholesterol PI3K_Akt PI3K/Akt Pathway Cholesterol->PI3K_Akt modulates ERK_JNK ERK/JNK Pathway Cholesterol->ERK_JNK modulates Angiogenesis Decreased Angiogenesis PI3K_Akt->Angiogenesis Metastasis Decreased Metastasis PI3K_Akt->Metastasis Cell_Viability Decreased Cell Viability ERK_JNK->Cell_Viability Apoptosis Increased Apoptosis ERK_JNK->Apoptosis

References

Validating the Anti-Angiogenic Effects of Ro 48-8071 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-angiogenic effects of Ro 48-8071 with other established anti-angiogenic agents. The information is compiled from various preclinical studies to offer a detailed overview of their efficacy, mechanisms of action, and the experimental protocols used for their validation.

Comparative Analysis of In Vivo Anti-Angiogenic Efficacy

The following table summarizes the quantitative data from various in vivo studies on this compound and its alternatives. It is crucial to note that these data are not from head-to-head comparative studies, and therefore, direct comparisons should be made with caution due to variations in experimental models, tumor cell lines, and dosing regimens.

CompoundIn Vivo ModelCell LineDosageEffect on AngiogenesisKey Findings
This compound BT-20 TNBC XenograftBT-20 (Triple-Negative Breast Cancer)5 and 10 mg/kg- 50% and 70% reduction in CD-31 (blood vessel marker) levels, respectively.- 80% reduction in VEGF levels for both doses.Significantly suppressed tumor growth and induced apoptosis.[1][2][3][4]
PC-3 XenograftPC-3 (Prostate Cancer)5 and 20 mg/kgNot explicitly quantified, but reduced tumor growth was associated with anti-angiogenic effects.Significantly reduced in vivo tumor growth, with complete tumor eradication in some cases at the higher dose.[5]
SK-OV-3 XenograftSK-OV-3 (Ovarian Cancer)20 and 40 mg/kgNot explicitly quantified, but tumor suppression was linked to anti-angiogenic properties.Significantly suppressed the growth of tumor xenografts.[6][7]
TNP-470 Human Hepatocellular Carcinoma XenograftLCI-D2030 mg/kgSignificant reduction in microvessel density.Strong antitumor and anti-metastatic effects.[8]
Human Choriocarcinoma XenograftGCH-1(m), NUC-110 and 30 mg/kgSignificantly reduced capillary growth in the primary tumor.Inhibited tumor growth and strongly inhibited lung metastasis.[9]
Corneal Micropocket Assay-Not specifiedPotent inhibition of angiogenesis.p21CIP/WAF deficiency abrogates the inhibitory activity of TNP-470 on corneal angiogenesis.[10]
Endostatin Murine HemangioendotheliomaEOMANot specifiedPotent inhibition of angiogenesis.Regressed primary tumors to dormant microscopic lesions.[11]
Rat Aortic Ring Assay-16-500 µg/mlDose-dependent inhibition of microvessel outgrowth.Demonstrates species-specific activity.[12]
Ovarian Cancer XenograftNot specifiedNot specifiedDecreased number of blood vessels in residual tumors.Inhibited tumor growth, with a synergistic effect when combined with angiostatin.[13]
Angiostatin Ovarian Cancer XenograftNot specifiedNot specifiedDecreased number of blood vessels in residual tumors.Inhibited tumor growth, and was more effective than endostatin in this model.[13]
Matrigel Plug Assay-2.5 µg/mlInhibited angiogenesis induced by VEGF-TNFα or Kaposi's Sarcoma cell supernatants.Anti-angiogenic effect is dependent on IL-12.[14]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the replication and validation of these findings.

Tumor Xenograft Model

This model is widely used to assess the anti-tumor and anti-angiogenic efficacy of compounds in an in vivo setting.

  • Cell Culture: Human tumor cells (e.g., BT-20, PC-3, SK-OV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.

  • Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of tumor cells (e.g., 5 x 10^6 cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers. The volume is often calculated using the formula: (width)^2 x length / 2.

  • Treatment: Once tumors reach a predetermined volume (e.g., 80-100 mm³), animals are randomized into control and treatment groups. The test compound (e.g., this compound) is administered at specified doses and schedules (e.g., daily intravenous injections).

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for angiogenesis markers (e.g., CD-31, VEGF) and apoptosis markers (e.g., TUNEL).

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis and anti-angiogenesis.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C with appropriate humidity.

  • Windowing: On embryonic day 3-4, a small window is created in the eggshell to expose the CAM.

  • Sample Application: A sterile filter paper disc or a carrier substance containing the test compound is placed on the CAM.

  • Incubation: The eggs are resealed and incubated for a further 48-72 hours.

  • Analysis: The CAM is then excised, and the angiogenic response is quantified by counting the number of blood vessel branches converging towards the implant or by measuring the area of neovascularization.

Visualizing Molecular Pathways and Experimental Processes

To better understand the mechanisms and workflows, the following diagrams are provided.

G cluster_workflow Experimental Workflow for In Vivo Validation Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation of Tumor Cells Cell_Culture->Implantation Animal_Model Immunocompromised Mouse Animal_Model->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment with Anti-Angiogenic Agent Tumor_Growth->Treatment Endpoint Endpoint Analysis (Tumor Excision, IHC) Treatment->Endpoint

Caption: Experimental workflow for in vivo validation.

G cluster_pathway This compound Anti-Angiogenic Signaling Pathway Ro_48_8071 This compound OSC Oxidosqualene Cyclase (OSC) Ro_48_8071->OSC Inhibits PI3K PI3K Ro_48_8071->PI3K Inhibits OSC->PI3K Modulates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis Akt->Angiogenesis Promotes

Caption: this compound anti-angiogenic signaling.

Conclusion

This compound demonstrates significant anti-angiogenic effects in various in vivo cancer models, primarily through the inhibition of the cholesterol biosynthesis enzyme oxidosqualene cyclase, which in turn affects the PI3K/Akt signaling pathway. This leads to a reduction in key angiogenic factors like VEGF and a decrease in tumor vascularity. While direct comparative efficacy against other established anti-angiogenic agents like TNP-470, Endostatin, and Angiostatin has not been extensively studied in head-to-head trials, the available data suggests that this compound is a potent inhibitor of angiogenesis with a distinct mechanism of action. Further research involving direct comparative studies is warranted to definitively position this compound within the landscape of anti-angiogenic therapies.

References

A Comparative Analysis of Ro 48-8071 and Simvastatin on HMG-CoA Reductase Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of the 2,3-oxidosqualene cyclase (OSC) inhibitor, Ro 48-8071, and the HMG-CoA reductase (HMGCR) inhibitor, simvastatin, on the expression of HMG-CoA reductase. This analysis is supported by experimental data from peer-reviewed studies to inform research and development in cholesterol-lowering and anti-cancer therapies.

Introduction

Simvastatin is a widely prescribed statin that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn triggers a feedback mechanism that increases the expression of both HMG-CoA reductase and the low-density lipoprotein (LDL) receptor.[1][3] In contrast, this compound is an inhibitor of 2,3-oxidosqualene cyclase (OSC), an enzyme that acts downstream of HMG-CoA reductase.[1][4][5][6] This difference in the mechanism of action results in a divergent effect on the expression of HMG-CoA reductase.

Core Findings

A key study directly comparing the two compounds found that while simvastatin dramatically stimulated the expression of hepatic HMG-CoA reductase, this compound did not cause an overexpression of the enzyme.[5] This suggests that this compound may offer a therapeutic advantage by avoiding the compensatory upregulation of HMG-CoA reductase seen with statins.

Data Presentation

The following table summarizes the quantitative and qualitative effects of this compound and simvastatin on HMG-CoA reductase expression based on available literature.

Parameter This compound Simvastatin References
Target Enzyme 2,3-Oxidosqualene Cyclase (OSC)HMG-CoA Reductase (HMGCR)[1][4][5]
Effect on HMGCR Protein Expression Does not trigger overexpression; may downregulate.Dramatically increases expression (up to ~12-fold in some cell lines).[5][7]
Effect on HMGCR mRNA Expression Does not trigger overexpression; may downregulate.Increases expression (up to ~3.6-fold in some cell lines).[5][7]
Mechanism of HMGCR Regulation Does not activate the SREBP-2 feedback loop. May generate epoxysterols that repress HMGCR expression.Activates the SREBP-2 feedback loop due to reduced intracellular cholesterol.[3][5][8]

Signaling Pathways

The differential effects of this compound and simvastatin on HMG-CoA reductase expression are rooted in their distinct interactions with the sterol regulatory element-binding protein 2 (SREBP-2) signaling pathway.

Simvastatin's Effect on the SREBP-2 Pathway

Simvastatin directly inhibits HMG-CoA reductase, leading to a depletion of intracellular cholesterol. This cholesterol deficit is sensed by the SREBP cleavage-activating protein (SCAP), which then escorts SREBP-2 from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, SREBP-2 is proteolytically cleaved, and its active N-terminal domain translocates to the nucleus. There, it binds to sterol regulatory elements (SREs) in the promoter regions of genes involved in cholesterol synthesis and uptake, including HMGCR and the LDL receptor, leading to their increased transcription.

G cluster_0 Endoplasmic Reticulum cluster_1 Golgi Apparatus cluster_2 Nucleus simvastatin Simvastatin hmgcr HMG-CoA Reductase simvastatin->hmgcr inhibits cholesterol Cholesterol hmgcr->cholesterol produces scap SCAP cholesterol->scap inhibits activation srebp2 SREBP-2 scap_srebp2 SCAP SREBP-2 s1p S1P scap_srebp2->s1p translocates to s2p S2P s1p->s2p cleaves SREBP-2 active_srebp2 Active SREBP-2 s2p->active_srebp2 releases sre SRE active_srebp2->sre binds to hmgcr_gene HMGCR Gene sre->hmgcr_gene activates transcription ldlr_gene LDLR Gene sre->ldlr_gene activates transcription G cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Nucleus hmgcr HMG-CoA Reductase oxidosqualene 2,3-Oxidosqualene hmgcr->oxidosqualene produces osc OSC oxidosqualene->osc substrate for epoxysterols Epoxysterols oxidosqualene->epoxysterols converted to lanosterol Lanosterol osc->lanosterol produces ro488071 This compound ro488071->osc inhibits srebp2_pathway SREBP-2 Pathway epoxysterols->srebp2_pathway does not activate hmgcr_gene HMGCR Gene epoxysterols->hmgcr_gene represses transcription srebp2_pathway->hmgcr_gene activates transcription G start Cell Culture and Treatment rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR with HMGCR Primers cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis end Relative HMGCR mRNA Quantification analysis->end G start Cell Lysis and Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-HMGCR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

References

Cross-validation of Ro 48-8071's anticancer effects in different studies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the experimental evidence supporting the anticancer effects of the oxidosqualene cyclase inhibitor, Ro 48-8071, across various cancer models.

This compound, a potent inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC) in the cholesterol biosynthesis pathway, has emerged as a promising multi-functional anticancer agent.[1][2] Extensive preclinical research demonstrates its ability to suppress the growth of a wide range of cancer cell lines, including those resistant to standard therapies.[1] This guide provides a comprehensive cross-validation of this compound's anticancer effects by comparing quantitative data from multiple studies, detailing the experimental protocols used, and visualizing the key molecular pathways involved.

Quantitative Assessment of Anticancer Activity

The efficacy of this compound has been demonstrated across a variety of cancer types, including breast, prostate, ovarian, colon, pancreatic, and lung cancers.[1][3][4][5] The compound has been shown to inhibit cancer cell viability, induce programmed cell death (apoptosis), and arrest tumor growth in animal models.[3][5][6]

In Vitro Cell Viability

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The tables below summarize the IC50 values of this compound in various cancer cell lines after short-term (24-48 hours) and long-term (5-7 days) exposure.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (48-hour treatment)

Cancer TypeCell LineIC50 (µM)
Colon DLD-16.93 ± 0.41
LOVO3.30 ± 0.54
Lung H69AR8.11 ± 0.36
H2310.28 ± 0.30
A5499.26 ± 0.45
Pancreas Capan-113.68 ± 0.17
BxPC-37.11 ± 0.10
Breast BT-4746 - 12
MCF-76 - 12
MDA-MB-231~10
BT-20~10
Prostate LNCaP~10
PC-3~10
DU145~10

Data sourced from multiple studies.[1][3][7]

Notably, lower nanomolar concentrations of this compound were also found to significantly suppress tumor cell viability in longer-term assays (5-7 days), suggesting a sustained therapeutic effect at lower doses.[1][3] Importantly, studies have shown that this compound does not affect the viability of normal, non-cancerous cells, indicating a degree of cancer cell specificity.[2][3][5]

In Vivo Tumor Growth Inhibition

The anticancer effects of this compound have been validated in animal models, demonstrating its potential for clinical translation.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeCell LineAnimal ModelDosageOutcome
Breast BT-474Nude Mice5 or 20 mg/kg/daySignificantly reduced tumor growth with no apparent toxicity.[3][8]
Prostate PC-3Nude MiceNot specifiedArrested growth of castration-resistant prostate cancer cell xenografts.[5]
Ovarian Not specifiedNude Mice20-40 mg/kg/day (intraperitoneally) for 27 daysSignificantly suppressed tumor growth with no toxicity.[4]
Triple-Negative Breast Cancer BT-20Nude MiceNot specifiedPrevented tumor growth.[6]
Pancreatic PANC-1Nude MiceNot specifiedMarkedly inhibited subcutaneous tumor growth.[9][10]

Mechanism of Action: A Multi-pronged Attack on Cancer

This compound exerts its anticancer effects through several interconnected mechanisms, primarily stemming from its inhibition of cholesterol biosynthesis. This leads to the induction of apoptosis, cell cycle arrest, and suppression of angiogenesis.

Induction of Apoptosis

A consistent finding across numerous studies is the ability of this compound to induce apoptosis in cancer cells.[3][5][6][7] This programmed cell death is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis has been observed in breast, prostate, and triple-negative breast cancer cells following treatment with this compound.[3][5][6] In vivo studies have confirmed these findings, with increased TUNEL expression (a marker of apoptosis) in tumor tissues from this compound-treated mice.[6][7]

Cell Cycle Arrest

This compound has been shown to cause cell cycle arrest, primarily at the G1 phase, preventing cancer cells from replicating.[9] This effect is mediated by the regulation of key cell cycle proteins, including the upregulation of the CDK inhibitor p27 and the downregulation of cyclin B1 and cyclin E.[9][10]

Modulation of Key Signaling Pathways

The anticancer activity of this compound is also linked to its ability to modulate critical signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt Pathway: Inhibition of oxidosqualene cyclase by this compound has been shown to specifically interfere with the PI3K signaling pathway, which is crucial for cell survival and proliferation.[2]

  • MAPK Pathway (ERK and JNK): this compound has been found to inactivate the JNK and ERK/MAPK signaling pathways by reducing the phosphorylation of JNK and ERK.[9] These pathways are involved in cell proliferation, apoptosis, and motility.[9]

  • Hormone Receptor Signaling: this compound has demonstrated the ability to modulate hormone receptor signaling, which is a key driver in certain cancers. In breast cancer cells, it degrades the pro-proliferative estrogen receptor alpha (ERα) while inducing the anti-proliferative estrogen receptor beta (ERβ).[3] Similarly, in prostate cancer cells, it lowers the levels of the androgen receptor (AR) while increasing ERβ expression.[5]

Anti-Angiogenic Effects

This compound also exhibits anti-angiogenic properties, restricting the formation of new blood vessels that tumors need to grow and metastasize.[1][7] In vivo studies have shown that this compound reduces the levels of key angiogenic markers such as VEGF and CD-31 in tumor tissues.[6][7]

Visualizing the Mechanisms

To better understand the complex interplay of these mechanisms, the following diagrams illustrate the key pathways and experimental workflows.

Cholesterol_Biosynthesis_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene ... Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol Oxidosqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol ... Ro488071 This compound OSC Oxidosqualene Cyclase (OSC) Ro488071->OSC Inhibits OSC->Lanosterol

Caption: Inhibition of Oxidosqualene Cyclase by this compound.

Ro488071_Anticancer_Mechanisms cluster_direct_effects Direct Cellular Effects cluster_signaling Signaling Pathway Modulation cluster_tumor_microenvironment Tumor Microenvironment Apoptosis Induction of Apoptosis CancerCell Cancer Cell Proliferation & Survival Apoptosis->CancerCell CellCycleArrest G1 Cell Cycle Arrest CellCycleArrest->CancerCell PI3K_Akt Inhibition of PI3K/Akt Pathway PI3K_Akt->CancerCell MAPK Inactivation of ERK/JNK MAPK Pathway MAPK->CancerCell HormoneReceptors Modulation of ERα/ERβ/AR HormoneReceptors->CancerCell Angiogenesis Suppression of Angiogenesis Angiogenesis->CancerCell Ro488071 This compound Ro488071->Apoptosis Ro488071->CellCycleArrest Ro488071->PI3K_Akt Ro488071->MAPK Ro488071->HormoneReceptors Ro488071->Angiogenesis

Caption: Multi-pronged anticancer mechanisms of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines (Breast, Prostate, etc.) Treatment Treatment with This compound CellCulture->Treatment ViabilityAssay Cell Viability Assays (SRB, MTS) Treatment->ViabilityAssay ApoptosisAssay Apoptosis Assays (FACS, TUNEL) Treatment->ApoptosisAssay WesternBlot Western Blotting (Protein Expression) Treatment->WesternBlot Xenograft Tumor Xenograft Model (Nude Mice) InVivoTreatment This compound Administration Xenograft->InVivoTreatment TumorMeasurement Tumor Volume Measurement InVivoTreatment->TumorMeasurement IHC Immunohistochemistry (Apoptosis, Angiogenesis markers) TumorMeasurement->IHC

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound's anticancer effects.

Cell Viability Assay (Sulforhodamine B - SRB)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 4x10³ to 7x10³ cells/well) and allowed to attach overnight.[5]

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Cells are incubated for a specified period, typically 24 to 48 hours for short-term assays or up to 7 days for long-term assays, with the medium and drug being replenished every other day in longer-term studies.[3][4]

  • Fixation: After incubation, cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Measurement: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm). Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Flow Cytometry - FACS)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound or vehicle for a specified time (e.g., 24 hours).[6]

  • Cell Harvesting: Both floating and attached cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Analysis: The stained cells are analyzed by flow cytometry, typically acquiring data for 10,000 cells per sample.[6] The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

In Vivo Xenograft Studies
  • Cell Implantation: A specific number of cancer cells (e.g., BT-474, PC-3) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[3][5]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[3][4]

  • Treatment: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The treatment group receives daily administration of this compound (e.g., via intraperitoneal injection or oral gavage) at a specified dose.[4] The control group receives the vehicle.

  • Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula (length x width²)/2. Animal body weight is also monitored as an indicator of toxicity.[3]

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., TUNEL) and angiogenesis (e.g., VEGF, CD-31).[6][7]

Conclusion

The collective evidence from multiple independent studies strongly supports the potent and broad-spectrum anticancer effects of this compound. Its ability to induce apoptosis, arrest the cell cycle, and inhibit key pro-survival signaling pathways, all while showing minimal toxicity to normal cells, positions it as a highly promising therapeutic candidate. The consistent findings across different cancer types and experimental models underscore the robustness of its anticancer activity. Further investigation, including clinical trials, is warranted to fully explore the therapeutic potential of this compound in the treatment of various human cancers.[1]

References

Ro 48-8071 Versus Other PI3-Kinase Inhibitors: A Comparative Guide for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Ro 48-8071's unique mechanism of action in comparison to traditional PI3-Kinase inhibitors, supported by experimental data and protocols for researchers in oncology and drug development.

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical mediator of cell growth, proliferation, survival, and metabolism, and its frequent dysregulation is a hallmark of many human cancers. This has led to the development of numerous inhibitors targeting this pathway, which can be broadly categorized into pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors.[1][2] A distinct compound, this compound, primarily known as a cholesterol biosynthesis inhibitor, has also demonstrated potent anti-cancer properties, in part through its modulation of the PI3K pathway.[3][4] This guide provides a comprehensive comparison of this compound with other well-established PI3K inhibitors in the context of cancer therapy.

Mechanism of Action: An Indirect Approach to PI3K Pathway Inhibition

Traditional PI3K inhibitors, such as the pan-PI3K inhibitor Pictilisib and the isoform-selective inhibitor Alpelisib, directly bind to the ATP-binding pocket of the PI3K enzyme, thereby inhibiting its kinase activity.[5][6] This directly blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that activates downstream signaling components like AKT and mTOR.[7]

In contrast, this compound inhibits the PI3K pathway through an indirect mechanism. Its primary target is 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway.[8][9] By inhibiting OSC, this compound disrupts cholesterol production, which can have profound effects on the integrity and function of the cell membrane. This disruption is thought to interfere with the proper localization and function of signaling proteins, including components of the PI3K pathway, leading to its downstream inhibition.[4] Some studies suggest that the anti-cancer effects of this compound are also linked to the degradation of key hormone receptors like the estrogen receptor alpha (ERα) and the induction of the anti-proliferative ERβ.[9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cholesterol Cholesterol Biosynthesis RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Promotes Traditional_PI3Ki Traditional PI3K Inhibitors (e.g., Alpelisib, Pictilisib) Traditional_PI3Ki->PI3K Inhibits HMG_CoA HMG-CoA Squalene Squalene HMG_CoA->Squalene ... OSC 2,3-Oxidosqualene Cyclase (OSC) Squalene->OSC ... Cholesterol Cholesterol OSC->Cholesterol Cholesterol->RTK Modulates Membrane Environment of RTK Ro488071 This compound Ro488071->OSC Inhibits

Figure 1: Mechanisms of PI3K Pathway Inhibition.

Comparative Efficacy: In Vitro and In Vivo Data

In Vitro Cell Viability

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other representative PI3K inhibitors against various cancer cell lines. It is important to note that experimental conditions can vary between studies, affecting direct comparability.

InhibitorCancer TypeCell LineIC50 (µM)Assay DurationReference
This compound Breast CancerBT-474~6-1524-48h[9]
Prostate CancerPC-3~1048h[10]
Ovarian CancerSK-OV-312.7 ± 0.548h[11]
Colon, Pancreas, Lung CancersVarious3.3 - 13.6848h[12]
Alpelisib (BYL719) Breast CancerMCF7 (PIK3CA mutant)0.046Not Specified[13]
Pictilisib (GDC-0941) GlioblastomaU87MG0.003Not Specified[5]
Idelalisib (CAL-101) B-cell LymphomaDaudi~1.3 (initial)Not Specified[14]

Note: The IC50 values are representative and may vary depending on the specific assay conditions.

The data indicates that while this compound demonstrates potent anti-cancer activity in the low micromolar range across a variety of cancer cell lines, direct PI3K inhibitors like Alpelisib and Pictilisib often exhibit higher potency with IC50 values in the nanomolar range, particularly in cell lines with specific PI3K pathway mutations.[5][13]

In Vivo Xenograft Studies

Preclinical evaluation in animal models is a crucial step in assessing the anti-tumor efficacy of a compound. The following table summarizes the findings from in vivo xenograft studies for this compound and other PI3K inhibitors.

InhibitorCancer TypeXenograft ModelDosing ScheduleOutcomeReference
This compound Breast CancerBT-474Not SpecifiedPrevented tumor growth[9]
Prostate CancerPC-35 or 20 mg/kgSignificantly reduced tumor growth[10]
Ovarian CancerSK-OV-320 or 40 mg/kg/daySignificantly suppressed tumor growth[13]
Alpelisib (BYL719) Breast CancerKPL-4 (PIK3CA mutant)50 mg/kg/dayTumor regression[7]
Pictilisib (GDC-0941) Ovarian CancerIGROV1Not SpecifiedSolid efficacy[5]
Idelalisib Mantle Cell LymphomaMaver-150 mg/kgReduced tumor volume[15]

This compound has shown significant in vivo efficacy in suppressing tumor growth in various xenograft models with no apparent toxicity at the administered doses.[9][10] This favorable safety profile is a noteworthy characteristic of this compound.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are outlines of key experimental protocols commonly used in the evaluation of PI3K inhibitors.

In Vitro PI3K Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PI3K isoforms.

  • Reagents and Materials: Recombinant human PI3K isoforms, lipid substrate (e.g., PIP2), ATP, and the test compound.

  • Assay Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to the inhibition of the kinase.

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • Incubate the recombinant PI3K enzyme, lipid substrate, and ATP with different concentrations of the test compound in a multi-well plate.

    • After a defined incubation period, add a detection reagent that converts ADP to a detectable signal (e.g., luminescence or fluorescence).

    • Measure the signal using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value.[16]

Cell Viability Assays (MTT and Sulforhodamine B)

These colorimetric assays are used to assess the effect of a compound on cell proliferation and viability.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[5][17]

  • Sulforhodamine B (SRB) Assay:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the cells with SRB solution for 30 minutes.

    • Wash away the unbound dye with 1% acetic acid and air dry.

    • Dissolve the protein-bound dye with a 10 mM Tris base solution.

    • Measure the absorbance at a wavelength of 510-565 nm. The absorbance is proportional to the total cellular protein mass.[18][19]

start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat with Inhibitor (Varying Concentrations) seed_cells->treat_cells incubate Incubate (e.g., 24-72 hours) treat_cells->incubate add_reagent Add Viability Reagent (MTT or SRB) incubate->add_reagent measure Measure Absorbance (Plate Reader) add_reagent->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Figure 2: General Workflow for Cell Viability Assays.
Western Blot Analysis of PI3K Pathway Activation

Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K pathway, providing a measure of pathway activation or inhibition.

  • Cell Lysis and Protein Quantification:

    • Treat cells with the inhibitor for the desired time.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of a target protein (e.g., phospho-AKT Ser473) or the total protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

    • Capture the signal using an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.[1][20]

In Vivo Xenograft Mouse Models

These models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.

  • Tumor Implantation:

    • Implant human cancer cells subcutaneously or orthotopically into immunodeficient mice.

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the respective groups according to a defined dosing schedule (e.g., daily oral gavage).

  • Efficacy Assessment:

    • Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).[21][22]

start Start implant_cells Implant Cancer Cells into Immunodeficient Mice start->implant_cells tumor_growth Allow Tumors to Grow to a Predetermined Size implant_cells->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treat Administer Inhibitor or Vehicle randomize->treat monitor Monitor Tumor Volume & Mouse Body Weight treat->monitor endpoint Endpoint of Study monitor->endpoint analyze_tumors Excise and Analyze Tumors endpoint->analyze_tumors end End analyze_tumors->end

Figure 3: Experimental Workflow for an In Vivo Xenograft Study.

Conclusion

This compound represents a novel approach to targeting the PI3K pathway in cancer. Its unique mechanism of action, centered on the inhibition of cholesterol biosynthesis, distinguishes it from traditional PI3K inhibitors that directly target the kinase enzyme. While direct PI3K inhibitors often exhibit greater potency in vitro, particularly in cancers with specific PI3K pathway mutations, this compound demonstrates broad anti-cancer activity across various tumor types with a favorable in vivo safety profile.

For researchers and drug development professionals, the choice between this compound and other PI3K inhibitors will depend on the specific cancer type, its genetic background, and the desired therapeutic strategy. The indirect mechanism of this compound may offer advantages in overcoming certain resistance mechanisms that can arise with direct PI3K inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these different therapeutic approaches and to identify patient populations that would most benefit from each strategy. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative analyses and advancing the development of effective cancer therapies targeting the PI3K pathway.

References

Unveiling the Role of Ro 48-8071 in Progesterone Receptor Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ro 48-8071 and other compounds in their ability to reduce progesterone receptor (PR) expression, a key target in hormone-dependent breast cancer. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support your research and development efforts.

Comparative Analysis of Compounds Targeting Progesterone Receptor Expression

The cholesterol biosynthesis inhibitor this compound has been demonstrated to effectively reduce the protein levels of both progesterone receptor isoforms, PR-A and PR-B.[1][2] This effect is achieved through a post-transcriptional mechanism, specifically by promoting the degradation of the PR protein via the proteasomal pathway.[1][2] In contrast, other compounds such as the selective estrogen receptor downregulator (SERD) fulvestrant, and antiprogestins like mifepristone and onapristone, modulate PR signaling through different mechanisms.

Fulvestrant leads to a substantial reduction in estrogen receptor-alpha (ERα) protein levels, which in turn decreases the transcription of the progesterone receptor gene.[3] Mifepristone, a PR antagonist, has shown varied effects on PR expression, with some studies indicating a potential for short-term increases in PR levels. Onapristone, another PR antagonist, primarily functions by blocking PR activity without significantly altering its expression levels.[4][5]

Below is a quantitative comparison of the effects of these compounds on PR expression in the T47-D human breast cancer cell line, a widely used model for studying hormone-responsive breast cancer.

CompoundMechanism of Action on PRCell LineConcentrationTreatment DurationEffect on PR Protein ExpressionReference
This compound Promotes proteasomal degradationT47-D10 µM24 hoursSignificant reduction of both PR-A and PR-B isoforms[1]
Fulvestrant Reduces ERα levels, leading to decreased PR gene transcriptionT47-D100 nM7 daysSubstantial reduction in PR mRNA, leading to decreased protein[3]
Mifepristone PR AntagonistT47-DNot specifiedNot specifiedVariable effects, not consistently a downregulator of PR protein
Onapristone PR AntagonistT47-DNot specifiedNot specifiedDoes not significantly affect PR protein levels[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Western Blot Analysis for Progesterone Receptor Expression

This protocol outlines the procedure used to quantify the reduction of PR protein levels in T47-D cells following treatment with this compound.

  • Cell Culture and Treatment: T47-D cells are cultured in 5% dextran-coated charcoal (DCC)-treated fetal bovine serum (FBS)–DMEM/F12 medium. Cells are then treated with 10 µM this compound for 24 hours at 37°C.

  • Protein Extraction: Whole-cell extracts are prepared from the treated and control cells.

  • Protein Quantification: The total protein concentration of each extract is determined using a standard protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the progesterone receptor. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the PR bands is quantified and normalized to a loading control (e.g., β-actin) to determine the relative reduction in PR expression.

Mammosphere Formation Assay

This assay is used to assess the impact of this compound on the progestin-dependent formation of mammospheres, a characteristic of cancer stem-like cells.

  • Cell Culture: T47-D cells are cultured as described above.

  • Treatment: Cells are treated with medroxyprogesterone acetate (MPA) in the presence or absence of this compound.

  • Seeding: Cells are seeded at a low density in ultra-low attachment plates to allow for the formation of mammospheres.

  • Incubation: The plates are incubated for a period of 7-10 days to allow for sphere formation.

  • Quantification: The number and size of the mammospheres are quantified using a microscope. A significant reduction in mammosphere formation in the presence of this compound indicates an inhibitory effect on progestin-driven cancer stem-like cell activity.[2]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound in reducing progesterone receptor expression and the experimental workflow for its confirmation.

cluster_0 Cholesterol Biosynthesis Pathway cluster_1 This compound Action cluster_2 Cellular Effect 2,3-Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol OSC Cholesterol Cholesterol Lanosterol->Cholesterol This compound This compound This compound->2,3-Oxidosqualene Inhibits OSC PR_Protein Progesterone Receptor (PR-A & PR-B) This compound->PR_Protein Promotes Degradation Proteasome Proteasome PR_Protein->Proteasome Ubiquitination Degraded_PR Degraded PR Proteasome->Degraded_PR

Caption: Mechanism of this compound on Progesterone Receptor Degradation.

cluster_0 Experimental Workflow Start T47-D Cells Treatment Treat with this compound (or vehicle control) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification WesternBlot Western Blot for PR Quantification->WesternBlot Analysis Quantify PR Reduction WesternBlot->Analysis End Confirmation of PR Downregulation Analysis->End

Caption: Western Blot Workflow for PR Expression Analysis.

References

Replicating In Vivo Tumor Growth Inhibition with Ro 48-8071: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-tumor efficacy of Ro 48-8071, an inhibitor of oxidosqualene cyclase (OSC), with other cholesterol biosynthesis inhibitors. The data presented is compiled from various preclinical studies, offering a side-by-side look at their performance in relevant cancer models. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and further investigation of these findings.

Mechanism of Action: Targeting Cholesterol Biosynthesis for Cancer Therapy

Rapidly proliferating cancer cells have a high demand for cholesterol to build new cell membranes and for various signaling processes. The cholesterol biosynthesis pathway, therefore, presents a promising target for anticancer therapies. This compound acts on oxidosqualene cyclase (OSC), a key enzyme in the later stages of this pathway. By inhibiting OSC, this compound disrupts cholesterol production, leading to cancer cell apoptosis and the inhibition of angiogenesis, the formation of new blood vessels that supply tumors.[1][2] This guide will compare the in vivo effects of this compound with two other major classes of cholesterol biosynthesis inhibitors: statins (HMG-CoA reductase inhibitors) and squalene synthase inhibitors.

In Vivo Tumor Growth Inhibition: A Comparative Overview

The following tables summarize the quantitative data from various in vivo studies, showcasing the tumor growth inhibition properties of this compound and its alternatives.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeCell LineAnimal ModelDosing RegimenTumor Growth InhibitionReference(s)
Breast Cancer BT-474Nude Mice5 or 10 mg/kg, i.v.Significant reduction in tumor burden compared to control.[3][3]
Triple-Negative Breast Cancer BT-20Nude Mice5-10 mg/kgInhibition of tumor growth.[2][2]
Prostate Cancer (Castration-Resistant) PC-3Nude Mice5 or 20 mg/kgSignificant suppression of tumor growth; complete eradication of 2/12 tumors at the higher dose.[4][5][4][5]
Pancreatic Cancer PANC-1Nude MiceNot specifiedMarked inhibition of subcutaneous tumor growth.[6][7][6][7]
Ovarian Cancer SK-OV-3Nude Mice20-40 mg/kg/day, i.p.Significant suppression of xenograft growth.[8][8]

Table 2: In Vivo Efficacy of Statins in Xenograft Models

StatinCancer TypeCell LineAnimal ModelDosing RegimenTumor Growth InhibitionReference(s)
Simvastatin & Fluvastatin MelanomaB16BL6C57BL/6J Mice10 mg/kgSignificant inhibition of spontaneous metastasis and tumor growth.[1][2][1][2]
Simvastatin Pancreatic CancerBxPC-3, MIA PaCa-2, PANC-1Not specifiedNot specifiedSlower tumor growth rate and decreased tumor/body weight ratio.
Atorvastatin, Rosuvastatin, Pravastatin Breast & Prostate CancerMCF-7, MDA-MB-231, DU-145Not specifiedNot specifiedLipophilic statins (Atorvastatin) were more effective at suppressing cancer cell growth.[9][9]

Table 3: In Vivo Efficacy of Squalene Synthase Inhibitors

InhibitorCancer TypeCell LineAnimal ModelDosing RegimenTumor Growth InhibitionReference(s)
Lapaquistat Not specified in cancer modelsNot applicableNot applicableNot applicablePrimarily studied for hypercholesterolemia; development halted due to hepatic safety concerns.
Zaragozic Acid Not specified in cancer modelsNot applicableNot applicableNot applicablePotent squalene synthase inhibitor with cholesterol-lowering effects in primates; limited in vivo cancer data available.
General Squalene Synthase Inhibitors Colon CancerHT29Not specifiedNot specifiedCombined inhibition with a squalene epoxidase inhibitor showed a greater suppressive effect on tumor growth than single inhibition.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for in vivo tumor growth inhibition studies with this compound and statins.

This compound In Vivo Xenograft Study Protocol (Prostate Cancer Model)[4][5]
  • Animal Model: 6-week-old male athymic nu/nu nude mice.

  • Cell Line and Implantation: 5 x 10^6 PC-3 castration-resistant prostate cancer cells are mixed with Matrigel and RPMI-1640 medium (1:1 v/v) and injected subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to develop, and their volume is monitored regularly.

  • Treatment Initiation: Treatment begins when tumor volumes reach approximately 100 mm³.

  • Dosing: Mice are treated with this compound at doses of 5 or 20 mg/kg. The route of administration (e.g., intravenous, intraperitoneal) and frequency should be consistent with the specific study design.

  • Control Group: A control group receives the vehicle (e.g., phosphate-buffered saline) on the same schedule.

  • Data Collection: Tumor volumes and animal weights are measured throughout the study to assess efficacy and toxicity.

  • Endpoint: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for markers of proliferation and apoptosis.

Statin In Vivo Xenograft Study Protocol (Melanoma Model)[1][2]
  • Animal Model: Female C57BL/6J mice.

  • Cell Line and Implantation: 1 x 10^6 B16BL6 melanoma cells are injected subcutaneously into the right hind footpad of the mice.

  • Treatment Initiation: Treatment begins one day after tumor cell inoculation.

  • Dosing: Mice are treated with simvastatin or fluvastatin at a dose of 10 mg/kg. The route of administration should be specified (e.g., oral gavage, intraperitoneal injection).

  • Control Group: A control group receives the vehicle (e.g., 0.1% DMSO) on the same schedule.

  • Spontaneous Metastasis Model: To assess metastasis, the primary tumor is removed after a certain period, and treatment is initiated the following day. After a set duration, lungs are harvested to quantify metastatic nodules.

  • Data Collection: Primary tumor growth is monitored, and at the endpoint, the number of lung metastases is counted.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by these inhibitors and a general experimental workflow for in vivo studies.

Caption: Cholesterol biosynthesis pathway and points of inhibition.

G cluster_0 In Vivo Xenograft Workflow Cancer Cell Culture Cancer Cell Culture Cell Harvest & Preparation Cell Harvest & Preparation Cancer Cell Culture->Cell Harvest & Preparation Subcutaneous Injection into Immunocompromised Mice Subcutaneous Injection into Immunocompromised Mice Cell Harvest & Preparation->Subcutaneous Injection into Immunocompromised Mice Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection into Immunocompromised Mice->Tumor Growth Monitoring Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth Monitoring->Randomization into Treatment Groups Treatment with this compound or Alternative Treatment with this compound or Alternative Randomization into Treatment Groups->Treatment with this compound or Alternative Continued Tumor Monitoring & Weight Measurement Continued Tumor Monitoring & Weight Measurement Treatment with this compound or Alternative->Continued Tumor Monitoring & Weight Measurement Endpoint: Tumor Excision & Analysis Endpoint: Tumor Excision & Analysis Continued Tumor Monitoring & Weight Measurement->Endpoint: Tumor Excision & Analysis Immunohistochemistry Immunohistochemistry Endpoint: Tumor Excision & Analysis->Immunohistochemistry Western Blot Western Blot Endpoint: Tumor Excision & Analysis->Western Blot Histology Histology Endpoint: Tumor Excision & Analysis->Histology

Caption: General workflow for in vivo xenograft studies.

G This compound This compound Oxidosqualene Cyclase (OSC) Oxidosqualene Cyclase (OSC) This compound->Oxidosqualene Cyclase (OSC) Cholesterol Depletion Cholesterol Depletion Oxidosqualene Cyclase (OSC)->Cholesterol Depletion Disruption of Lipid Rafts Disruption of Lipid Rafts Cholesterol Depletion->Disruption of Lipid Rafts PI3K/Akt Pathway PI3K/Akt Pathway Disruption of Lipid Rafts->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway Disruption of Lipid Rafts->MAPK/ERK Pathway JNK Pathway JNK Pathway Disruption of Lipid Rafts->JNK Pathway Inhibition of Angiogenesis Inhibition of Angiogenesis PI3K/Akt Pathway->Inhibition of Angiogenesis Cell Cycle Arrest Cell Cycle Arrest MAPK/ERK Pathway->Cell Cycle Arrest Apoptosis Apoptosis JNK Pathway->Apoptosis

References

Unveiling the Synergistic Potential of Ro 48-8071 in Combination with Standard Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. Ro 48-8071, an inhibitor of oxidosqualene cyclase, a key enzyme in the cholesterol biosynthesis pathway, has emerged as a promising agent with anticancer properties. This guide provides an objective comparison of this compound's performance, particularly its synergistic effects when combined with standard chemotherapies, supported by available experimental data.

Quantitative Data Summary

While extensive quantitative data on the in vitro synergistic effects of this compound with a wide range of standard chemotherapies is limited in publicly available literature, preclinical studies have demonstrated its potential to enhance the efficacy of certain agents, most notably 5-fluorouracil (5-FU) in vivo.

In Vivo Synergistic Efficacy of this compound with 5-Fluorouracil

A pivotal study in a human colon carcinoma (HCT116) xenograft model revealed a significant enhancement of the antitumor effect of 5-FU when combined with this compound. This synergy, however, was not observed in in vitro settings, suggesting a mechanism of action directed at the tumor microenvironment rather than a direct cytotoxic enhancement on cancer cells.

Table 1: In Vivo Tumor Growth Inhibition in HCT116 Colon Carcinoma Xenografts

Treatment GroupMean Tumor Volume Reduction (%)Key Findings
Vehicle Control0%Baseline tumor growth
5-Fluorouracil (30 mg/kg)25%Modest tumor growth inhibition
This compound46%Significant tumor growth inhibition as a single agent
This compound + 5-Fluorouracil71%Enhanced tumor growth inhibition compared to single agents[1]
Monotherapy Performance: IC50 Values of this compound

To provide a baseline for its anticancer activity, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound as a single agent across various cancer cell lines.

Table 2: IC50 Values of this compound in Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM) at 48h
Breast Cancer
BT-4746.06
T47-D7.76
MCF-76.34
Ovarian Cancer
OVCAR-311.29
SK-OV-312.72
Colon Cancer
DLD-16.93
LoVo3.30
Lung Cancer
H69AR8.11
NCI-H2310.28
A5499.26
Pancreatic Cancer
Capan-113.68
BxPC-37.11

Experimental Protocols

In Vivo Xenograft Study of this compound and 5-FU Combination

This protocol is based on the methodology described in the study by Maione et al. (2015).

  • Cell Culture and Xenograft Implantation: Human colon carcinoma HCT116 cells were cultured in appropriate media. Subsequently, a suspension of cells was subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³). Mice were then randomized into four treatment groups: vehicle control, 5-FU alone (30 mg/kg), this compound alone, and the combination of this compound and 5-FU.

  • Drug Administration: this compound was administered daily, while 5-FU was administered according to a standard protocol for this agent in xenograft models.

  • Tumor Volume Measurement: Tumor dimensions were measured regularly (e.g., every 2-3 days) using calipers, and tumor volume was calculated using a standard formula (e.g., length x width² / 2).

  • Data Analysis: Tumor growth curves were plotted for each group, and the percentage of tumor growth inhibition was calculated at the end of the study. Statistical analysis was performed to determine the significance of the observed differences between the treatment groups.

In Vitro Cell Viability Assay (General Protocol)
  • Cell Seeding: Cancer cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with a range of concentrations of this compound, the standard chemotherapeutic agent, or a combination of both. For combination studies, various ratios of the two drugs are typically tested.

  • Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability was determined using a colorimetric assay such as the Sulforhodamine B (SRB) or MTS assay, which measures the total protein content or metabolic activity of the cells, respectively.

  • Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to untreated control cells. IC50 values were determined by non-linear regression analysis. For combination studies, the Combination Index (CI) is often calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects through the inhibition of oxidosqualene cyclase, leading to a disruption of cholesterol biosynthesis. This has been shown to impact key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

  • PI3K/Akt Pathway: Inhibition of oxidosqualene cyclase by this compound has been shown to specifically interfere with the PI3K/Akt signaling pathway in both tumor and endothelial cells.[2] This pathway is a critical regulator of cell growth, survival, and proliferation.

  • ERK/JNK MAPK Pathway: Studies have also indicated that this compound can inactivate the ERK and JNK MAPK signaling pathways, which are frequently overactivated in cancer and play a crucial role in cell proliferation and apoptosis.[3]

The synergistic effect observed with 5-FU in vivo is proposed to be a consequence of this compound's anti-angiogenic properties. By normalizing the tumor vasculature, this compound may enhance the delivery and penetration of 5-FU into the tumor, thereby increasing its efficacy.[1]

Visualizations

Synergy_Mechanism cluster_Ro488071 This compound cluster_TumorMicroenvironment Tumor Microenvironment cluster_Chemotherapy Standard Chemotherapy cluster_Outcome Therapeutic Outcome This compound This compound Tumor Vasculature Tumor Vasculature This compound->Tumor Vasculature Inhibits Angiogenesis Normalized Vasculature Normalized Vasculature Tumor Vasculature->Normalized Vasculature Leads to 5-FU 5-FU Normalized Vasculature->5-FU Improves Delivery of Tumor Cell Tumor Cell 5-FU->Tumor Cell Increased Access to Enhanced Tumor Cell Death Enhanced Tumor Cell Death Tumor Cell->Enhanced Tumor Cell Death Experimental_Workflow cluster_InVivo In Vivo Synergy Study A HCT116 Cell Culture B Xenograft Implantation in Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomization into Treatment Groups C->D E1 Vehicle Control D->E1 E2 This compound D->E2 E3 5-FU D->E3 E4 This compound + 5-FU D->E4 F Tumor Volume Measurement E1->F Treat & Monitor E2->F E3->F E4->F G Data Analysis & Comparison F->G

References

Safety Operating Guide

Navigating the Safe Disposal of Ro 48-8071: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Ro 48-8071 is a critical component of laboratory safety and regulatory compliance. Due to the limited specific toxicological and ecological data available for this research chemical, a cautious approach, treating the substance as potentially hazardous, is essential. This guide provides a step-by-step protocol for the safe disposal of this compound, drawing from general best practices for the management of research chemicals.

I. Understanding the Compound: this compound

This compound is an inhibitor of the enzyme 2,3-oxidosqualene cyclase, which plays a role in cholesterol biosynthesis. While it is considered non-hazardous for transport, comprehensive data on its health and environmental effects are largely unavailable. Therefore, it is imperative to handle and dispose of this compound with the assumption that it may pose risks.

II. Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Safety glasses or goggles approved under appropriate government standards.

  • Hand Protection: Chemically resistant gloves. Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of dust formation or aerosols, a suitable respirator should be worn.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

III. Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the safe disposal of small quantities of this compound in a research setting. This should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.

Step 1: Waste Identification and Segregation

  • Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed.[1] Mixing incompatible chemicals can lead to dangerous reactions.[1]

  • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.

Step 2: Waste Container Selection and Labeling

  • Use a sturdy, leak-proof container with a tight-fitting lid that is chemically compatible with this compound.[1]

  • The container must be clearly labeled as "Hazardous Waste".[1][2]

  • The label must include:

    • The full chemical name: "(4-bromophenyl)[2-fluoro-4-[[6-(methyl-2-propenylamino)hexyl]oxy]phenyl]-methanone" or "this compound". Avoid using abbreviations or chemical formulas.[2]

    • The approximate concentration and quantity of the waste.

    • The date when waste was first added to the container (accumulation start date).[1]

    • The name of the principal investigator and the laboratory location.[1]

    • A statement indicating that the hazards are not fully known.[3]

Step 3: Waste Accumulation and Storage

  • Keep the hazardous waste container securely closed except when adding waste.[1]

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]

  • Utilize secondary containment, such as a plastic tub, to contain any potential leaks or spills.[1][3]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[1][4][5]

  • Provide the EHS office with all available information about the compound, including the Safety Data Sheet (SDS) if available.[3]

  • Follow their specific procedures for waste pickup and documentation.

Step 5: Decontamination of Empty Containers

  • For containers that held this compound, the first rinse should be collected and disposed of as hazardous waste.[1]

  • Subsequent rinses of containers that held highly toxic chemicals (a conservative assumption for a compound with unknown toxicity) should also be collected as hazardous waste.[1] After thorough rinsing and air-drying, the container may be disposed of as regular lab glass or plastic, in accordance with institutional policies.

IV. Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert others.

  • Wear appropriate PPE before attempting to clean up.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

  • Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[4]

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • For large spills, or if you are unsure how to proceed, contact your EHS office immediately.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₂₃H₂₇BrFNO₂Cayman Chemical[6]
Molecular Weight 448.4 g/mol Cayman Chemical[6]
CAS Number 161582-11-2Cayman Chemical[6]
Storage Temperature -20°C (long term), 2-8°C (short term)BioCrick SDS[4]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/mlCayman Chemical[6]

Disposal Workflow Diagram

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Select & Label Container 'Hazardous Waste' Full Chemical Name Date & PI Info segregate->container store Store in Designated Area with Secondary Containment container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Disposed by EHS contact_ehs->end cleanup Follow Spill Cleanup Protocol Collect waste as hazardous spill->cleanup cleanup->container

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the most accurate and up-to-date information.

References

Personal protective equipment for handling Ro 48-8071

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Ro 48-8071, a potent oxidosqualene cyclase (OSC) inhibitor.[1][2] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. While some safety data sheets (SDS) classify this compound as not hazardous, it is prudent to treat it as a potentially hazardous substance until more comprehensive toxicological data is available.[3][4]

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.[4][5][6]

PPE CategorySpecification
Respiratory Protection For tasks where dust or aerosols may be generated, use a full-face particle respirator type N99 (US) or type P2 (EN 143).[5] If a respirator is the sole means of protection, a full-face supplied-air respirator is recommended. Respirators and their components should be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[5]
Hand Protection Handle with compatible chemical-resistant gloves (e.g., nitrile rubber).[5] Gloves must be inspected before use. Employ the proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[5]
Eye Protection Use safety glasses with side-shields or chemical safety goggles.[4][6] All eye protection must be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[5][6]
Skin and Body Protection Wear a lab coat or other protective clothing.[4][5] The type of body protection should be chosen based on the concentration and amount of the dangerous substance at the specific workplace.[5]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Wash hands thoroughly after handling the compound.[5][6] Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[5] Keep the substance away from ignition sources and avoid prolonged or repeated exposure.[5]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[5] The recommended long-term storage temperature is -20°C.[3][5] For short-term storage, 2-8°C is acceptable.[5]

Accidental Release Measures:

In the event of a spill, wear full personal protective equipment, including respiratory protection.[4][5] Avoid dust formation.[5] If safe to do so, prevent further leakage.[5] Pick up and arrange for disposal without creating dust by sweeping and shoveling the material into a suitable, closed container.[5]

Disposal:

Dispose of the waste material in accordance with national and local regulations.[7] Do not mix with other waste.[7] Uncleaned containers should be handled in the same manner as the product itself.[7]

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[5]
Skin Contact Immediately flush the affected area with copious amounts of water and remove all contaminated clothing and shoes.[5] A physician should be consulted.[5]
Eye Contact Check for and remove any contact lenses. Flush the eyes with plenty of water, ensuring to separate the eyelids with fingers for adequate flushing.[5] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Wash out the mouth with plenty of water and seek immediate medical attention.[5]

Experimental Protocols

Preparation of Stock Solutions:

This compound is often supplied as a solution in methyl acetate.[3] To change the solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen, followed by the immediate addition of the desired solvent.[3]

  • Organic Solvents: this compound is soluble in solvents such as ethanol, DMSO, and dimethylformamide at approximately 30 mg/mL.[3] These solvents should be purged with an inert gas.[3]

  • Aqueous Buffers: The compound is sparingly soluble in aqueous buffers.[3] To maximize solubility in aqueous buffers, the methyl acetate solution should be diluted with the aqueous buffer of choice.[3] For example, a solubility of approximately 0.25 mg/mL can be achieved in a 1:2 solution of ethanol:PBS (pH 7.2).[3] It is not recommended to store the aqueous solution for more than one day.[3]

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

prep Preparation (Review SDS, Prepare PPE) handling Handling (Weighing, Dissolving) prep->handling Proceed with Caution experiment Experimentation handling->experiment Execute Protocol emergency Emergency Procedures (Spill or Exposure) handling->emergency If Spill/Exposure Occurs cleanup Cleanup & Decontamination experiment->cleanup Post-Experiment experiment->emergency If Spill/Exposure Occurs disposal Waste Disposal cleanup->disposal Segregate Waste cleanup->emergency If Spill/Exposure Occurs

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro 48-8071
Reactant of Route 2
Reactant of Route 2
Ro 48-8071

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。